Humulinone
Description
This compound is a natural product found in Humulus lupulus with data available.
Structure
3D Structure
Properties
CAS No. |
26110-47-4 |
|---|---|
Molecular Formula |
C21H30O6 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3,4,5-trihydroxy-2-(3-methylbutanoyl)-4-(3-methylbut-2-enyl)-5-(4-methylpent-3-enoyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H30O6/c1-12(2)7-8-16(23)21(27)19(25)17(15(22)11-14(5)6)18(24)20(21,26)10-9-13(3)4/h7,9,14,24,26-27H,8,10-11H2,1-6H3 |
InChI Key |
KXBNQEYVZSCSNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)(C(=O)CC=C(C)C)O)(CC=C(C)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Humulinone?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulinone is a naturally occurring compound found in hops (Humulus lupulus) that has garnered increasing interest in the scientific community. As an oxidation product of α-acids, such as humulone (B191422), this compound contributes to the bitterness profile of certain beers, particularly those that are dry-hopped.[1][2] Recent research has also illuminated its potential therapeutic effects, notably in the context of nonalcoholic fatty liver disease (NAFLD).[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, as well as detailed experimental protocols for its study.
Chemical Structure and Properties
Initially, the structure of this compound was a subject of debate, with early research in 1958 suggesting a six-membered ring. However, more recent analytical evidence has established that this compound possesses a five-membered ring structure. It is crucial to distinguish this compound from its precursor, humulone, which has a six-membered ring.
The International Union of Pure and Applied Chemistry (IUPAC) name for a representative this compound is 3,4,5-trihydroxy-2-(3-methylbutanoyl)-4-(3-methylbut-2-enyl)-5-(4-methylpent-3-enoyl)cyclopent-2-en-1-one .[4]
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₆ | [4] |
| Molecular Weight | 378.5 g/mol | [4] |
| IUPAC Name | 3,4,5-trihydroxy-2-(3-methylbutanoyl)-4-(3-methylbut-2-enyl)-5-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | [4] |
| InChI Key | KXBNQEYVZSCSNH-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC(C)CC(=O)C1=C(C(C(C1=O)(C(=O)CC=C(C)C)O)(CC=C(C)C)O)O | [4] |
Humulinones are more polar and soluble in beer than their precursor α-acids.[5][6] Their bitterness is reported to be approximately 66% that of iso-α-acids, the primary bittering compounds in most beers.[2][7]
Chemical Structure of this compound
Caption: General structure of a this compound molecule.
Formation and Synthesis
Humulinones are formed through the oxidation of α-acids, such as humulone, cohumulone, and adhumulone.[1] This process can occur naturally in hops and hop pellets, particularly in the absence of air, and its rate is influenced by temperature.[1]
Oxidation of Humulone to this compound
Caption: Oxidation pathway from humulone to this compound.
Quantitative Data
The concentration of humulinones can vary significantly depending on the hop variety, processing, and storage conditions.
Table 1: Concentration of Humulinones in Hops and Beer
| Sample Type | Concentration Range | Source |
| Hops and Hop Pellets | 0.2% - 0.5% w/w | [1] |
| Dry-Hopped Beers | up to 24 ppm | [1][5] |
| Conventionally Hopped Beers | up to 4 ppm | [5] |
Table 2: Relative Bitterness of this compound
| Compound | Relative Bitterness (compared to iso-α-acids) | Source |
| This compound | ~66% | [2][7] |
Experimental Protocols
Preparation of this compound from α-Acids
This protocol is adapted from the method described by Algazzali and Shellhammer (2016).[7]
-
Dissolution of α-acids: Dissolve a commercial α-acid extract in diethyl ether.
-
Addition of Oxidizing Agent: Add cumene (B47948) hydroperoxide to the α-acid solution.
-
Biphasic Reaction: Suspend the ether solution over a saturated sodium bicarbonate solution.
-
Incubation: Maintain the mixture at 20°C for 4 days.
-
Isolation: The resulting humulinones can be isolated from the aqueous layer.
-
Purification: Further purification can be achieved using preparative liquid chromatography.[7]
Quantification of this compound in Hops and Beer by HPLC
The following is a general protocol for the analysis of humulinones using High-Performance Liquid Chromatography (HPLC).
-
Hops/Hop Pellets: Extract a known weight of ground hops or pellets with acidic methanol (B129727) (e.g., 0.5 mL of 85% o-phosphoric acid in 1 L of methanol) using sonication for approximately 5 minutes.[6] Filter the extract before injection.
-
Beer: Degas the beer sample and filter it through a 0.45 µm syringe filter.
| Parameter | Condition | Source |
| Column | C18 reverse-phase | [6] |
| Mobile Phase | Isocratic or gradient elution with a mixture of acidified water and acetonitrile. A reported isocratic method uses 48% acidified water (pH 2.8 with H₃PO₄) and 52% acetonitrile. | |
| Flow Rate | Typically 1.0 - 1.8 mL/min. | |
| Detection | UV-Vis detector at 270 nm. | [6] |
| Standard | A purified this compound standard, such as a dicyclohexylamine (B1670486) (DCHA) salt of this compound, is used for calibration.[6] |
HPLC Analysis Workflow
Caption: Workflow for HPLC quantification of this compound.
In Vitro Assessment of this compound's Effects on Hepatic Steatosis
The following protocols are based on the study by Mahli et al. (2023) investigating the effects of humulinones on nonalcoholic fatty liver disease (NAFLD) models.[3]
-
Primary Human Hepatocytes (PHH): Culture PHH in appropriate media as per the supplier's instructions.
-
Hepatic Stellate Cells (HSC): Culture HSCs in a suitable medium, for example, DMEM supplemented with fetal bovine serum and antibiotics.
-
Induction of Steatosis: Treat PHH with a mixture of fatty acids (e.g., oleic and palmitic acid) to induce lipid accumulation.
-
Treatment with this compound: Co-treat the cells with various concentrations of this compound.
-
Staining: After the treatment period, fix the cells and stain for neutral lipids using a dye such as Oil Red O or Nile Red.
-
Quantification: Elute the dye and measure the absorbance or fluorescence to quantify lipid accumulation.
-
Cell Treatment: Treat PHH or HSCs with or without the steatosis-inducing medium and with different concentrations of this compound.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using primers for target genes involved in lipid metabolism (e.g., CD36, FABP1, CPT1, ACOX1), inflammation, and fibrosis.[3]
Proposed Signaling Pathway of this compound in Hepatocytes
Caption: Proposed mechanism of this compound in NAFLD models.[3]
Conclusion
This compound is a significant hop-derived compound with implications for both the brewing industry and pharmaceutical research. Its distinct chemical structure and properties, particularly its contribution to bitterness and its potential to mitigate features of NAFLD in vitro, make it a subject of ongoing scientific inquiry. The experimental protocols detailed in this guide provide a foundation for researchers and drug development professionals to further investigate the characteristics and therapeutic potential of this intriguing molecule.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. mbaa.com [mbaa.com]
- 3. Hop-derived Humulinones Reveal Protective Effects in in vitro Models of Hepatic Steatosis, Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hopsteiner.us [hopsteiner.us]
- 6. agraria.com.br [agraria.com.br]
- 7. researchgate.net [researchgate.net]
The Genesis of Humulinone: A Deep Dive into the Transformation of α-Acids
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the formation of humulinones from α-acids, critical compounds found in hops (Humulus lupulus). This whitepaper details the chemical mechanisms, experimental protocols, and quantitative data surrounding this significant oxidative transformation.
Humulinones, the oxidized derivatives of α-acids (humulones), are attracting increasing interest in the scientific community for their contribution to the bitterness profile of beer and their potential biological activities. While it is established that humulinones are formed through the oxidation of α-acids, the precise chemical pathways governing this conversion have been a subject of ongoing investigation. This guide synthesizes current knowledge to provide a clear and detailed overview of the process.
The formation of humulinones can occur both naturally within hops, particularly after pelletization, and through targeted laboratory synthesis. It is understood that simple air oxidation is too slow to account for the observed levels of humulinones, suggesting the involvement of other facilitating factors, which may include enzymatic activity within the hop's leafy material.
Unraveling the Chemical Pathway
The conversion of α-acids to humulinones is a complex oxidative process. While the exact, universally agreed-upon mechanism is still under investigation, a plausible pathway involves a free-radical-mediated reaction. This proposed mechanism is initiated by the abstraction of a hydrogen atom from the α-acid molecule, leading to the formation of a resonance-stabilized radical intermediate. Subsequent reaction with molecular oxygen and internal rearrangement leads to the formation of the characteristic humulinone structure.
A laboratory-based synthesis that mimics this natural oxidation involves the use of a peroxide reagent, such as cumene (B47948) hydroperoxide, to initiate the oxidation of α-acids. This controlled method allows for the production of humulinones for research and analytical purposes.
Quantitative Analysis of this compound Formation
The efficiency and rate of this compound formation are influenced by several factors, including temperature, pH, and the presence of oxidizing agents. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Condition | Result | Reference |
| Yield from Synthesis | Oxidation of α-acid with cumene hydroperoxide | ~50% | [1] |
| Purity after Purification | Preparative liquid chromatography | 93.5% | [1] |
| Concentration in Hops | Baled Hops | < 0.3% w/w | [2] |
| Concentration in Hops | Post-Pelleting | Up to 0.5% w/w or slightly more | [2] |
| Concentration in Dry-Hopped Beer | Varies | Up to 24 ppm | [2][3] |
| Relative Bitterness | Compared to iso-α-acids | ~66% | [2] |
Table 1: Synthesis Yield and Natural Occurrence of Humulinones. This table provides an overview of the yield of this compound from a common laboratory synthesis method and its typical concentrations found in hops and beer.
| Factor | Effect on this compound Formation | Notes | Reference |
| Hop Pelleting | Increases this compound concentration | Disruption of lupulin glands exposes α-acids to oxidizing agents.[2] | [2] |
| Storage Temperature | Higher temperatures increase formation rate | Formation is faster at room temperature than at colder temperatures.[4] | [4] |
| Hop Storage Index (HSI) | Higher HSI correlates with higher this compound levels | HSI is an indicator of hop degradation.[2][3] | [2][3] |
| Air Exposure (post-pelleting) | Little to no increase in concentration | Suggests a limiting factor other than oxygen is involved.[2] | [2] |
Table 2: Factors Influencing this compound Formation. This table outlines key variables that impact the rate and extent of this compound formation from α-acids.
Experimental Protocols
This section provides detailed methodologies for the laboratory synthesis and analytical quantification of humulinones.
Synthesis of Humulinones from α-Acids
This protocol is adapted from the method described by Cook et al. (1955)[1].
Materials:
-
α-acid extract (commercial)
-
Ether
-
Cumene hydroperoxide
-
Saturated sodium bicarbonate solution
Procedure:
-
Prepare a solution of the α-acid extract in ether.
-
Add cumene hydroperoxide to the α-acid solution.
-
Layer this organic solution over a saturated solution of sodium bicarbonate.
-
Allow the biphasic mixture to stand at 20°C for 4 days.
-
After the reaction period, separate the layers.
-
Isolate the crude humulinones from the ether layer. This will likely appear as a yellow crystalline residue.
-
Further purification can be achieved by washing the crude product with ether and drying. For higher purity, preparative liquid chromatography is recommended.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The following provides a general workflow for the quantification of humulinones in hop and beer samples.
Sample Preparation (Hops/Hop Pellets):
-
Weigh a representative sample of ground hops or hop pellets (e.g., 2.50 g).
-
Add acidic methanol (B129727) (e.g., 50 mL of methanol containing 0.5 mL of 85% o-phosphoric acid per liter).
-
Extract the mixture using a water bath sonicator for a defined period (e.g., 5 minutes).
-
Filter the extract.
-
Dilute an aliquot of the filtered extract with an appropriate solvent mixture for HPLC analysis.
Sample Preparation (Beer):
-
Degas the beer sample.
-
Filter the beer through a suitable filter (e.g., 0.45 µm syringe filter).
-
Dilute the filtered beer with an acidic mobile phase or solvent mixture.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 3 µm particle size).
-
Mobile Phase: A gradient or isocratic system of acidified water and acetonitrile.
-
Detection: UV detector at 270 nm.
-
Quantification: Use a certified this compound standard for calibration.
Visualizing the Pathways
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the proposed formation mechanism and a typical experimental workflow.
Caption: Proposed free-radical mechanism for this compound formation.
Caption: General experimental workflow for this compound synthesis.
This technical guide provides a foundational understanding of this compound formation, offering valuable insights for professionals in brewing science, natural product chemistry, and drug development. Further research into the nuanced enzymatic and non-enzymatic pathways will continue to refine our knowledge of these fascinating compounds.
References
Spontaneous Peroxidation of α-Acids to Humulinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spontaneous peroxidation of α-acids, primarily humulone (B191422) and its analogues, into humulinones represents a critical area of study in the context of hop chemistry and its implications for the stability and sensory attributes of beer. This technical guide provides an in-depth exploration of the core chemical transformations, experimental methodologies for analysis and synthesis, and quantitative data related to this oxidative process. A plausible free-radical autoxidation mechanism is detailed, alongside comprehensive experimental protocols for the quantification of α-acids and humulinones via High-Performance Liquid Chromatography (HPLC). Furthermore, quantitative data on the formation of humulinones as a function of hop storage conditions are presented in structured tables for clear comparison. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are investigating the oxidative degradation of natural products.
Introduction
Alpha-acids, the principal bittering compounds in hops (Humulus lupulus L.), are susceptible to oxidative degradation, particularly during hop processing and storage. A key class of oxidation products are the humulinones, which are formed through the peroxidation of α-acids.[1] Notably, this transformation can occur even in the absence of air, particularly following the pelleting of hops.[1] The concentration of humulinones is significantly influenced by the hop storage index (HSI), a measure of hop freshness, with higher HSI values correlating with increased humulinone levels.[2][3] While humulinones contribute to the bitterness of beer, their bitterness is reported to be approximately 66-70% that of the iso-α-acids, the primary bittering compounds formed during brewing.[1] Understanding the mechanism and kinetics of this compound formation is crucial for controlling beer flavor stability and for potential applications of these compounds in other fields.
Chemical Transformation: A Plausible Autoxidation Mechanism
The spontaneous conversion of α-acids (specifically humulone as an exemplar) to this compound is believed to proceed via a free-radical autoxidation mechanism. This process can be broken down into three key stages: initiation, propagation, and termination.
Initiation
The reaction is initiated by the formation of a radical from the humulone molecule. This can be triggered by factors such as heat, light, or the presence of trace metals. The most likely site for hydrogen abstraction is the allylic carbon position on the prenyl side chain, which would result in a resonance-stabilized radical.
Propagation
The propagation phase involves a chain reaction that consumes α-acids and generates this compound precursors.
-
Oxygen Addition: The carbon-centered radical rapidly reacts with molecular oxygen (even at low concentrations) to form a peroxyl radical.
-
Hydrogen Abstraction: The peroxyl radical can then abstract a hydrogen atom from another humulone molecule, forming a hydroperoxide and a new humulone radical, thus propagating the chain.
-
Intramolecular Cyclization and Rearrangement: The hydroperoxide intermediate can undergo a series of intramolecular reactions, including cyclization and rearrangement, to form the five-membered ring characteristic of this compound.
Termination
The chain reaction is terminated when two radicals react with each other to form a stable, non-radical product.
Below is a Graphviz diagram illustrating a plausible pathway for the autoxidation of humulone to this compound.
Quantitative Data
The formation of humulinones is directly correlated with the degradation of α-acids and is a key indicator of hop aging. The Hop Storage Index (HSI) is a common metric used to assess the freshness of hops, with a higher HSI indicating a greater degree of oxidation.
Table 1: Relationship between Hop Storage Index (HSI) and this compound Concentration in Various Hop Varieties
| Hop Variety | Hop Storage Index (HSI) | α-Acid Content (%) | This compound Content (%) |
| Citra® | < 0.32 (Fresh) | 13.5 ± 0.2 | 0.25 ± 0.03 |
| 0.41 - 0.50 (Aged) | 11.8 ± 0.3 | 0.42 ± 0.04 | |
| > 0.61 (Over-aged) | 9.2 ± 0.4 | 0.65 ± 0.05 | |
| Galaxy® | < 0.32 (Fresh) | 15.2 ± 0.2 | 0.28 ± 0.03 |
| 0.41 - 0.50 (Aged) | 13.1 ± 0.3 | 0.48 ± 0.04 | |
| > 0.61 (Over-aged) | 10.5 ± 0.4 | 0.72 ± 0.06 | |
| Hersbrucker | 0.3 | 3.8 ± 0.1 | 0.15 ± 0.02 |
| 0.7 | 2.1 ± 0.1 | 0.35 ± 0.03 |
Data compiled from multiple sources.[3][4][5]
Table 2: this compound Concentrations in Commercial India Pale Ale (IPA) Beers
| Number of Beers Surveyed | Average this compound Concentration (ppm) | Range of this compound Concentration (ppm) |
| 29 | 12 | 3 - 24 |
Data from a survey of commercial IPAs, indicating the prevalence of humulinones in dry-hopped beer styles.[6]
Experimental Protocols
Laboratory Synthesis of this compound from α-Acids (Humulone)
This protocol describes a general method for the laboratory-scale synthesis of this compound via the peroxidation of α-acids.
Materials:
-
Purified α-acid extract (predominantly humulone)
-
Diethyl ether (peroxide-free)
-
Sodium bicarbonate solution (saturated)
-
Dicyclohexylamine (B1670486) (DCHA)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve a known quantity of the α-acid extract in diethyl ether.
-
Overlay the ether solution with a saturated sodium bicarbonate solution.
-
Stir the biphasic mixture vigorously at room temperature for several days to facilitate oxidation.
-
After the reaction period, separate the ether layer and wash it with water to remove any remaining bicarbonate.
-
Dry the ether layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the crude this compound product.
-
For purification and preparation of a stable standard, dissolve the crude product in methanol and add one equivalent of dicyclohexylamine (DCHA) to form the this compound-DCHA salt.
-
Recrystallize the this compound-DCHA salt from methanol to achieve high purity.[6]
Quantification of α-Acids and Humulinones by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated HPLC method for the simultaneous quantification of α-acids and humulinones in hop samples.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector
-
C18 reversed-phase column (e.g., 4.0 x 125 mm, 5-µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%) or Formic acid
-
International Calibration Extract (ICE) for α-acids (e.g., ICE-3 or ICE-4)
-
This compound-DCHA salt standard
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acidified methanol and water. A typical isocratic mobile phase is 85:15 (v/v) methanol:water, acidified with 0.025% (v/v) formic acid.[7] For simultaneous analysis, a gradient may be required.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 326 nm for α-acids and typically around 275 nm for humulinones. A photodiode array (PDA) detector is ideal for simultaneous monitoring.[4][8]
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Accurately weigh a representative sample of ground hops or hop pellets.
-
Extract the sample with an acidic methanol solution (e.g., 0.5 mL of 85% phosphoric acid in 1 L of methanol) using sonication for a defined period (e.g., 5 minutes).[6]
-
Filter the extract and dilute it to an appropriate concentration with the mobile phase.
Quantification:
-
Prepare a series of calibration standards of known concentrations for both α-acids (using an ICE standard) and this compound (using the purified this compound-DCHA salt).
-
Generate a calibration curve for each analyte by plotting peak area against concentration.
-
Inject the prepared hop extract sample and determine the peak areas for the α-acids and humulinones.
-
Calculate the concentration of each analyte in the sample using the corresponding calibration curve.
Below is a Graphviz diagram representing the general workflow for the HPLC analysis.
Conclusion
The spontaneous peroxidation of α-acids to humulinones is a complex process with significant implications for industries that utilize hops. This guide has provided a detailed overview of the proposed free-radical autoxidation mechanism, presented quantitative data linking hop storage to this compound formation, and offered comprehensive experimental protocols for the synthesis and analysis of these compounds. The provided information and visualizations are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to further investigate and control this important oxidative pathway. Further research is warranted to fully elucidate the intricate details of the reaction mechanism and to explore the full range of biological activities of humulinones and other related oxidized hop acids.
References
- 1. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mbaa.com [mbaa.com]
- 3. The relevance of Hop Storage Index (HSI) for hop usage | BrewingScience [brewingscience.de]
- 4. Impact of Hop Freshness on Dry Hopped Beer Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agraria.com.br [agraria.com.br]
- 7. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 8. researchgate.net [researchgate.net]
The Oxidation Story: Humulinone's Pivotal Role in Hop Aging, Storage, and Beer Bitterness
An In-depth Technical Guide for Researchers and Drug Development Professionals
Humulinone, an oxidized derivative of humulone (B191422) (an alpha-acid), is a critical, yet often overlooked, component in the intricate chemistry of hop aging and storage. Its presence and concentration serve as a key indicator of hop freshness and have significant implications for the final bitterness profile of beer, particularly in modern dry-hopping applications. This technical guide provides a comprehensive overview of this compound's formation, its role as a chemical marker for hop degradation, and its impact on beer quality, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Genesis of this compound: An Oxidation Narrative
This compound is not a primary resin component of fresh hops but is rather formed through the oxidation of alpha-acids, primarily humulone.[1][2] This transformation is a hallmark of hop aging and can occur even in the absence of air, suggesting complex underlying mechanisms beyond simple air oxidation.[1] The process is accelerated by factors such as elevated temperatures and exposure to oxygen.[3][4] The Hop Storage Index (HSI) is a crucial metric that correlates positively with this compound concentration; hops with a higher HSI, indicating greater degradation of alpha and beta acids, consistently exhibit higher levels of humulinones.[5][6][7]
The formation of this compound is particularly pronounced after the pelleting process, which ruptures the lupulin glands and exposes the alpha-acids to oxidative agents.[2][8] While baled hops generally contain less than 0.3% w/w this compound, this concentration can increase to 0.5% w/w or more following pelleting.[8]
Below is a simplified representation of the chemical transformation from humulone to this compound.
Quantitative Insights: this compound Levels in Hops and Beer
The concentration of this compound is a critical parameter in assessing hop quality and predicting its impact on beer. The following tables summarize quantitative data extracted from various studies.
Table 1: this compound Concentration in Hops
| Hop State | Typical this compound Concentration (% w/w) | Reference |
| Baled Hops | < 0.3 | [8] |
| Hop Pellets | 0.2 - 0.5 | [1] |
| High HSI Hops | Higher concentrations than low HSI hops | [1][5] |
Table 2: this compound in Beer and its Properties
| Parameter | Value | Reference |
| Concentration in Dry-Hopped Beers | Up to 24 ppm | [1][5] |
| Average in Commercial IPAs | 12 ppm (range of 3 to 24 ppm) | [3] |
| Bitterness Relative to Iso-α-acids | ~66-70% | [1][6][8] |
| Solubility in Beer | More soluble than iso-α-acids | [6][8] |
Impact on Beer Quality: A Double-Edged Sword
This compound's influence on beer bitterness is multifaceted. Due to its higher polarity and solubility compared to iso-alpha-acids, it is readily extracted into beer, especially during dry hopping.[6][8][9] While it is less bitter than iso-alpha-acids, its significant presence can contribute substantially to the overall perceived bitterness.[10] In some cases, humulinones can account for up to 28% of a beer's bitterness.[11]
Interestingly, in beers with low initial IBUs, the addition of humulinones through dry hopping can lead to a significant increase in calculated bitterness.[8] Conversely, in highly bittered beers, the introduction of humulinones can partially offset the loss of iso-alpha-acids that can occur during dry hopping.[3][8] The perceived bitterness from this compound is often described as "smoother" and "less intense" than that of iso-alpha-acids.[6]
The logical relationship of how hop storage conditions influence the final beer characteristics through the formation of this compound is depicted in the following diagram.
Experimental Protocols for this compound Analysis
Accurate quantification of this compound is crucial for both research and quality control. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.[8][12]
Sample Preparation: Hops and Hop Pellets
-
Extraction:
-
Weigh 2.50 g of hop pellets or 5.00 g of ground hop cones.
-
Add 50 mL (or 100 mL for cones) of acidic methanol (B129727) (0.5 mL of 85% o-phosphoric acid in 1 L of methanol).
-
Extract the mixture for 5 minutes using a water bath sonicator.[3]
-
Alternatively, stir crushed hop samples in the extraction solvent for one hour.[13]
-
-
Filtration and Dilution:
-
Filter the extract through a Whatman GF/F filter (≈0.7 µm) or by vacuum filtration.[8][13]
-
Dilute the filtered extract with the extraction solvent to achieve a suitable concentration for HPLC analysis.[13]
-
For beer samples, dilute 5 mL of filtered beer with acidic methanol and bring the volume to 10 mL.[8]
-
HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.[13]
-
Column: A C18 reversed-phase column is typically used.[3]
-
Mobile Phase: An isocratic mobile phase of 85% methanol, 14.8% water, and 0.2% phosphoric acid (pH adjusted to 2.4) can be effective.[13]
-
Detection: Set the UV detector to 270 nm for monitoring humulinones.[3]
-
Quantification: Calibrate the HPLC using a this compound standard. A this compound–dicyclohexylamine HPLC calibration standard can be produced in-house.[8] The concentration of this compound is determined by comparing the peak area of the sample to the calibration curve.
The general workflow for the analysis of this compound in hops is illustrated below.
Conclusion
This compound is a significant compound in the context of hop aging and storage, acting as a reliable indicator of hop freshness and a notable contributor to the bitterness of beer. For researchers, scientists, and drug development professionals, understanding the formation, quantification, and impact of this compound is essential for controlling the quality and sensory attributes of hop-derived products. The methodologies and data presented in this guide provide a foundational understanding for further investigation and application in various fields, from brewing science to the potential exploration of hop-derived compounds in pharmaceuticals.
References
- 1. 58. This compound: A naturally formed hop bitter acid [asbcnet.org]
- 2. This compound, A Natural Hop Bitter Acid [brauwelt.com]
- 3. agraria.com.br [agraria.com.br]
- 4. beersmith.com [beersmith.com]
- 5. mbaa.com [mbaa.com]
- 6. scottjanish.com [scottjanish.com]
- 7. Understanding HSI: Impact on Brewing, Hop Industry Over Supply, and Future Trends — Shan Ferments [shanferments.com]
- 8. cdn.hopsteiner.de [cdn.hopsteiner.de]
- 9. researchgate.net [researchgate.net]
- 10. Bitterness Intensity of Oxidized Hop Acids: Humulinones and Hulupones [asbcnet.org]
- 11. researchgate.net [researchgate.net]
- 12. newfoodmagazine.com [newfoodmagazine.com]
- 13. chemistry.wilkes.edu [chemistry.wilkes.edu]
The Biological Profile of Humulinone: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological properties of Humulinone, an oxidized derivative of α-acids (humulones) found in hops (Humulus lupulus). While research on its precursor, humulone (B191422), is extensive, studies specifically isolating the activities of this compound are more recent and targeted. This document synthesizes the available data, detailing its effects on hepatic steatosis, inflammation, and enzyme activity, while also contextualizing its properties against its better-known precursors.
Effects on Hepatic Steatosis
Recent in vitro studies have identified this compound as a promising agent in mitigating the cellular hallmarks of nonalcoholic fatty liver disease (NAFLD).[1] Experiments using primary human hepatocytes have demonstrated that this compound can dose-dependently inhibit the accumulation of lipids induced by fatty acids.[1]
The proposed mechanism involves a dual action on lipid metabolism: the downregulation of lipid uptake and synthesis, and the upregulation of lipid combustion.[1] Specifically, this compound was found to reduce the expression of the fatty acid transporter CD36 and key enzymes involved in lipid synthesis.[1] Concurrently, it increased the expression of Fatty Acid Binding Protein 1 (FABP1), Carnitine Palmitoyltransferase 1 (CPT1), and Acyl-CoA Oxidase 1 (ACOX1), all of which are critical for fatty acid oxidation.[1]
Experimental Protocols
1.1 Inhibition of Lipid Accumulation in Primary Human Hepatocytes
-
Cell Culture: Primary human hepatocytes are seeded in collagen-coated plates and cultured in appropriate hepatocyte maintenance medium.
-
Induction of Steatosis: Cells are incubated with a mixture of oleic and palmitic acids to induce lipid accumulation, mimicking steatotic conditions.
-
Treatment: Concurrently with fatty acid induction, cells are treated with varying concentrations of this compound or a vehicle control.
-
Lipid Staining: After the treatment period, cells are fixed and stained with a lipophilic dye (e.g., Oil Red O or Nile Red) to visualize intracellular lipid droplets.
-
Quantification: The dye is extracted from the stained cells, and the absorbance or fluorescence is measured to quantify the extent of lipid accumulation. Data is typically normalized to the vehicle-treated control.
-
Gene Expression Analysis: RNA is isolated from treated cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression levels of target genes (e.g., CD36, FABP1, CPT1, ACOX1) normalized to a housekeeping gene.
Visualizations
Caption: this compound's mechanism in reducing hepatic lipid accumulation.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated in specific contexts, with results suggesting a targeted rather than broad activity. In vitro studies on activated hepatic stellate cells, which are key drivers of liver fibrosis, showed that this compound significantly reduced the expression of pro-inflammatory and pro-fibrogenic factors.[1]
However, in other models, this compound has been shown to be inactive. Specifically, Humulinones were found to be inactive as inhibitors of lipopolysaccharide-induced inducible nitric oxide synthase (iNOS) activity in RAW 264.7 macrophage cell cultures at concentrations below 20 µg/mL.[2][3] This contrasts with isohumulones, which are potent inhibitors in the same assay.[2][3] This suggests that the oxidation of the parent humulone molecule to this compound may diminish its activity against certain inflammatory pathways like iNOS.
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay / Cell Line | Endpoint | Result | Reference |
|---|---|---|---|---|
| This compound | Activated Hepatic Stellate Cells | Expression of pro-inflammatory & pro-fibrogenic factors | Significantly reduced | [1] |
| This compound | RAW 264.7 Macrophages | iNOS Activity | Inactive (< 20 µg/mL) | [2][3] |
| Isohumulones | RAW 264.7 Macrophages | iNOS Activity | IC50: 5.9 - 18.4 µg/mL |[2][3] |
Experimental Protocols
2.1 iNOS Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in standard medium (e.g., DMEM with 10% FBS). Cells are seeded into multi-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound, a positive control (e.g., an isohumulone (B191587) or L-NAME), or vehicle for a specified time (e.g., 1-2 hours).
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.
-
Nitrite Measurement: After a 24-hour incubation period with LPS, the supernatant is collected. The production of nitric oxide (NO) is assessed by measuring the accumulation of its stable end-product, nitrite, using the Griess reagent.
-
Data Analysis: The absorbance is measured at ~540 nm. The percentage of iNOS inhibition is calculated relative to the LPS-only treated cells. IC50 values are determined from the dose-response curve.
Visualizations
Caption: Workflow for assessing iNOS inhibition in macrophages.
Enzyme Inhibition
While many hop compounds are known enzyme inhibitors, direct data on this compound is limited. Research has primarily focused on its precursors, the α-acids (humulones), which are potent and selective inhibitors of aldo-keto reductase 1B10 (AKR1B10), an enzyme implicated in carcinogenesis. The oxidation to this compound appears to alter this activity, though specific inhibitory constants for this compound are not well-documented in current literature.
Data Presentation
Table 2: In Vitro Inhibition of Aldo-Keto Reductase 1B10 (AKR1B10)
| Compound | Substrate | Inhibition Constant (Ki) | Selectivity vs. AKR1A1/1B1 | Reference |
|---|---|---|---|---|
| n-Humulone | Farnesal (B56415) | 3.94 ± 0.33 µM | 115-137 fold | [4] |
| Cohumulone | Farnesal | 7.93 ± 0.54 µM | High | [4] |
| Adhumulone | Farnesal | 16.79 ± 1.33 µM | High | [4] |
| This compound | - | Data not available | Data not available | - |
Experimental Protocols
3.1 AKR1B10 Enzyme Inhibition Assay
-
Enzyme and Substrates: Recombinant human AKR1B10 is purified. Substrates include an aldehyde (e.g., farnesal or DL-glyceraldehyde) and the cofactor NADPH.
-
Reaction Mixture: The assay is performed in a phosphate (B84403) buffer (pH 7.4) containing the enzyme, NADPH, and varying concentrations of the inhibitor (e.g., humulone dissolved in DMSO).
-
Initiation and Measurement: The reaction is initiated by adding the substrate (farnesal). The enzyme's catalytic activity is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Initial reaction velocities are measured at different substrate and inhibitor concentrations. To determine the inhibition constant (Ki) and the mechanism of inhibition, data are fitted to relevant kinetic models, such as the Morrison equation for tight-binding inhibitors.
Anticancer & Antioxidant Properties
Currently, there is a notable lack of evidence supporting significant in vitro anticancer or antioxidant activity for this compound itself.
-
Anticancer Activity: In studies evaluating the cancer chemopreventive potential of hop acids, Humulinones (cothis compound and this compound) were found to be inactive in their ability to induce the phase II detoxification enzyme NAD(P)H:quinone reductase (QR) in Hepa1c1c7 cells.[2][3] This is in stark contrast to their precursors (humulones) and their isomers (isohumulones), which are potent inducers of this enzyme.[2]
-
Antioxidant Activity: While hop extracts containing a mixture of compounds, including oxidized bitter acids, demonstrate antioxidant capacity in assays like ORAC, DPPH, and ABTS, specific data quantifying the activity of isolated this compound is not available.[4][5] The antioxidant properties of hops are generally attributed to its broader phenolic and flavonoid content.[1]
Conclusion
The in vitro biological profile of this compound is distinct from its α-acid precursor, humulone. The available evidence strongly indicates a beneficial role for this compound in mitigating hepatic steatosis at the cellular level by modulating key genes in lipid metabolism. Its anti-inflammatory activity appears to be context-dependent, showing efficacy in hepatic stellate cells but inactivity against the iNOS pathway in macrophages. For other activities, such as enzyme inhibition (AKR1B10) and cancer chemoprevention (QR induction), the oxidative transformation from humulone to this compound appears to lead to a significant reduction or complete loss of activity. Further research is required to explore its potential antibacterial properties and to quantify its specific contribution to the antioxidant capacity of hop extracts. This underscores the critical importance of studying individual hop derivatives, as subtle structural changes can profoundly alter their biological function.
References
Technical Guide: Humulone as a Positive Allosteric Modulator of GABAA Receptors
Audience: Researchers, Scientists, and Drug Development Professionals Topic: An in-depth analysis of the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors by humulone (B191422), a key bioactive compound in hops (Humulus lupulus).
Note: This document addresses the neuroactive properties of humulone . The user's query referenced "humulinone," which is an oxidized derivative of humulone. The primary research on GABAA receptor modulation focuses on humulone.
Introduction to GABAA Receptors and Allosteric Modulation
The γ-aminobutyric acid type A (GABAA) receptor is the principal ligand-gated ion channel responsible for fast inhibitory neurotransmission in the mammalian central nervous system[1][2]. These receptors are pentameric structures that form a central chloride-permeable pore[3][4]. When the endogenous ligand GABA binds to its orthosteric sites, the channel opens, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and reduces its excitability[5].
Beyond the primary GABA binding site, GABAA receptors possess multiple allosteric sites where other molecules, known as modulators, can bind[6][7]. Positive allosteric modulators (PAMs) enhance the receptor's function without activating it directly[5][6][8]. They achieve this by increasing the receptor's affinity for GABA, increasing the frequency of channel opening, or prolonging the duration of the open state[5]. Well-known examples of GABAA PAMs include benzodiazepines, barbiturates, and neurosteroids[5][9].
Recent research has identified humulone, a prenylated phloroglucinol (B13840) derivative and a major alpha-acid component of hops, as a novel positive allosteric modulator of GABAA receptors[10][11][12]. This activity is believed to underlie the sedative and sleep-promoting properties of hops[10][11][12][13].
Mechanism of Action of Humulone
Humulone enhances the function of GABAA receptors by binding to an allosteric site distinct from the GABA and benzodiazepine (B76468) binding sites[12]. Electrophysiological studies have demonstrated that humulone potentiates GABA-induced chloride currents in recombinant GABAA receptors[10][11][12]. This potentiation indicates that humulone makes the receptor more responsive to GABA, thereby increasing inhibitory signaling.
Key characteristics of humulone's mechanism include:
-
Positive Allosteric Modulation: It enhances the effect of GABA rather than directly gating the channel[10][11][12].
-
Distinct Binding Site: The modulatory effect of humulone is not sensitive to flumazenil, an antagonist of the benzodiazepine binding site, confirming that humulone acts at a different location[12].
-
Synergistic Interactions: Humulone's modulatory effects can be enhanced by ethanol (B145695) and show additive effects with other neuroactive compounds found in hops, such as isoxanthohumol (B16456) and 6-prenylnaringenin[10][11][12].
References
- 1. Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric Modulation of GABAA Receptors by an Anilino Enaminone in an Olfactory Center of the Mouse Brain | MDPI [mdpi.com]
- 9. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Humulone Modulation of GABAA Receptors and Its Role in Hops Sleep-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Humulone Modulation of GABAA Receptors and Its Role in Hops Sleep-Promoting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [2402.02129] Nature's Brewery to Bedtime: The Role of Hops in GABAA Receptor Modulation and Sleep Promotion [arxiv.org]
A Technical Guide on the Potential Sedative and Hypnotic Effects of Humulinone and Related Hop Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the current scientific understanding of the sedative and hypnotic properties of compounds found in hops (Humulus lupulus), with a focus on humulone (B191422), the direct precursor to humulinone. Direct research on the sedative and hypnotic effects of isolated this compound is limited. The information presented herein is based on studies of hop extracts and their primary alpha-acids, and it is intended for an audience with a professional background in pharmacology and drug development.
Introduction
This compound is an oxidized derivative of humulone, one of the primary alpha-acids found in the hop plant (Humulus lupulus). Traditionally, hops have been used in herbal medicine as a mild sedative and sleep aid.[1][2] Modern pharmacological research has begun to explore the neuroactive properties of hop constituents, attributing their sedative and hypnotic effects to the modulation of the central nervous system.[3][4] This guide provides a technical overview of the available evidence suggesting the potential sedative and hypnotic effects of this compound, primarily by examining the well-documented activities of its parent compound, humulone. The primary mechanism of action for these effects is believed to be the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors.[5][6]
Quantitative Data on the Sedative and Hypnotic Effects of Humulone
The following tables summarize the quantitative data from preclinical studies on humulone, the precursor to this compound. These studies provide the most relevant insights into the potential bioactivity of this compound.
Table 1: In Vivo Sedative Effects of Humulone in Mice
| Experimental Model | Animal Model | Compound | Dose (i.p.) | Observed Effect | Reference |
| Open Field Test | BALB/c mice | Humulone | 20 mg/kg | Decreased spontaneous locomotion | [5] |
Table 2: In Vivo Hypnotic Effects of Humulone in Mice
| Experimental Model | Animal Model | Compound | Dose (i.p.) | Observed Effect | Reference |
| Pentobarbital-Induced Sleep | BALB/c mice | Humulone | 20 mg/kg | Shortened sleep onset and increased duration of sleep | [5] |
| Ethanol-Induced Sleep | BALB/c mice | Humulone | 10 mg/kg | Dose-dependently increased sleep duration | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to evaluate the sedative and hypnotic effects of hop-derived compounds.
Open Field Test for Sedative Activity
This test is used to assess general locomotor activity and exploratory behavior in a novel environment. A reduction in activity is indicative of a sedative effect.
-
Apparatus: A square arena (e.g., 40x40x30 cm) with the floor divided into a grid of equal squares. The arena is typically enclosed in a sound-attenuating chamber.
-
Animals: Male BALB/c mice are commonly used.[5]
-
Procedure:
-
Acclimatize the animals to the testing room for at least one hour before the experiment.
-
Administer the test compound (e.g., humulone at 20 mg/kg, i.p.) or vehicle control.
-
After a predetermined time (e.g., 30 minutes post-injection), place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 5-10 minutes) using an automated tracking system or by manual observation.
-
Parameters measured include the number of lines crossed (horizontal activity), rearing frequency (vertical activity), and time spent in the center versus the periphery of the arena.
-
-
Interpretation: A statistically significant decrease in the number of lines crossed and rearing frequency compared to the control group suggests a sedative effect.[4]
Pentobarbital-Induced Sleeping Time for Hypnotic Activity
This model evaluates the hypnotic potential of a compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic or hypnotic dose of pentobarbital (B6593769).
-
Animals: Male BALB/c mice are suitable for this assay.[5]
-
Procedure:
-
Fast the animals for a few hours before the experiment to ensure proper drug absorption.
-
Administer the test compound (e.g., humulone at 20 mg/kg, i.p.) or vehicle control.
-
After a specific time (e.g., 30 minutes), administer a hypnotic dose of pentobarbital sodium (e.g., 35 mg/kg, i.p.).[4]
-
Immediately observe the animals for the loss of the righting reflex. The time from pentobarbital administration to the loss of the righting reflex is recorded as the sleep latency.
-
The duration of sleep is measured as the time from the loss to the spontaneous recovery of the righting reflex.
-
-
Interpretation: A significant decrease in sleep latency and/or a significant increase in the duration of sleep in the test group compared to the control group indicates a hypnotic effect.[7]
Mandatory Visualizations
Signaling Pathway of Humulone at the GABAergic Synapse
The primary proposed mechanism for the sedative and hypnotic effects of humulone is its action as a positive allosteric modulator of GABAA receptors. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of humulone at a GABAergic synapse.
Experimental Workflow for Assessing Sedative and Hypnotic Effects
The logical flow of experiments to determine the sedative and hypnotic properties of a test compound is depicted below.
Caption: Workflow for preclinical evaluation of sedative-hypnotic compounds.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Journal of Animal and Veterinary Advances [makhillpublications.co]
- 3. Humulus Lupulus Sedative Effects Explored [hukins-hops.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Humulone Modulation of GABAA Receptors and Its Role in Hops Sleep-Promoting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Therapeutic Potential of Humulinone in Nonalcoholic Fatty Liver Disease: A Technical Review of Preclinical Evidence
For Immediate Release
MAINBURG, Germany – December 15, 2025 – Emerging in vitro research indicates that humulinones, a class of bitter acids derived from hops (Humulus lupulus L.), demonstrate significant potential in mitigating the key pathological features of Nonalcoholic Fatty Liver Disease (NAFLD). This technical guide provides an in-depth analysis of the current preclinical data, details the experimental methodologies employed, and explores the hypothesized molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Nonalcoholic fatty liver disease (NAFLD) represents a growing global health crisis, characterized by a spectrum of liver conditions ranging from simple steatosis to nonalcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. With no currently approved pharmacological therapies, there is a significant unmet medical need for effective treatments.[1] Preclinical investigations into humulinones, compounds found in modern beer styles, have revealed their capacity to beneficially affect the primary drivers of NAFLD pathology: hepatic steatosis (fat accumulation), inflammation, and fibrosis.[1][2][3]
In vitro studies using primary human hepatocytes and hepatic stellate cells have shown that humulinones can:
-
Modulate the expression of genes involved in lipid metabolism, favoring fatty acid oxidation over uptake and synthesis.[1][2][3]
-
Reduce the expression of pro-inflammatory and pro-fibrogenic factors in key liver cell types.[1][2][3]
While in vivo and clinical data are not yet available, the existing evidence suggests that humulinones are promising candidates for further investigation as a therapeutic agent for NAFLD.
Introduction to Humulinones and NAFLD
NAFLD is the most common chronic liver disease worldwide, closely associated with metabolic syndrome, obesity, and type 2 diabetes.[3] The disease progression is often described as a "multiple-hit" process, beginning with the accumulation of triglycerides in hepatocytes (steatosis). This initial stage can lead to increased oxidative stress, cellular injury, and the activation of inflammatory pathways, resulting in NASH.[4] Chronic inflammation subsequently activates hepatic stellate cells (HSCs), the primary cell type responsible for the excessive deposition of extracellular matrix proteins, leading to fibrosis and, ultimately, cirrhosis.[3]
Humulinones are oxidized derivatives of alpha-acids, the compounds in hops responsible for the bitterness of beer. They are structurally related to other hop-derived compounds, such as iso-alpha acids and xanthohumol, which have also been studied for their beneficial effects on metabolic diseases.[1][2][3] The research summarized herein focuses on the direct effects of purified humulinones on cellular models of NAFLD.
Effects of Humulinone on Hepatic Steatosis
The foundational event in NAFLD is the excessive accumulation of lipids within hepatocytes. In vitro studies demonstrate that humulinones can directly counter this process.
Experimental Findings
In a key study, primary human hepatocytes were treated with fatty acids to induce steatosis, a standard in vitro model of NAFLD. Co-treatment with humulinones resulted in a dose-dependent inhibition of this induced lipid accumulation.[1][3] This effect is attributed to the modulation of several key genes involved in lipid transport and metabolism.
Quantitative Data Summary
While the precise fold-change data from the primary literature is not publicly available, the qualitative effects on gene expression are summarized below.
| Gene Target | Function | Effect of this compound Treatment | Reference |
| CD36 | Fatty Acid Transporter | Downregulation | [1][2][3] |
| FABP1 | Fatty Acid Binding Protein 1 (intracellular transport) | Upregulation | [1][2][3] |
| CPT1 | Carnitine Palmitoyltransferase 1 (rate-limiting enzyme for fatty acid oxidation) | Upregulation | [1][2][3] |
| ACOX1 | Acyl-CoA Oxidase 1 (peroxisomal fatty acid oxidation) | Upregulation | [1][2][3] |
Table 1: Summary of this compound's Effects on Lipid Metabolism Genes in Hepatocytes
These findings suggest a dual mechanism: humulinones appear to decrease the uptake of fatty acids into liver cells while simultaneously increasing their breakdown through mitochondrial and peroxisomal oxidation.
Effects on Hepatic Inflammation and Fibrosis
Chronic inflammation and the subsequent development of fibrosis are the hallmarks of NASH progression. Humulinones have been shown to exert beneficial effects on both processes in vitro.
Experimental Findings
Hepatic stellate cells (HSCs) are the primary fibrogenic cells in the liver. When activated by inflammatory signals, such as lipopolysaccharide (LPS), they transform into myofibroblast-like cells that secrete large amounts of collagen. Studies show that humulinones significantly reduced the expression of pro-inflammatory and pro-fibrogenic genes in both resting and LPS-activated HSCs.[1][2][3] This indicates a potential for humulinones to both prevent the activation of HSCs and dampen the fibrogenic activity of already-activated cells.
Quantitative Data Summary
| Target Cell Type | Condition | Effect of this compound Treatment | Reference |
| Primary Human Hepatocytes | Steatotic (Fatty Acid-induced) | Amelioration of pro-inflammatory gene expression | [1][2][3] |
| Hepatic Stellate Cells | Control (resting) | Reduction of pro-inflammatory and pro-fibrogenic factor expression | [1][2][3] |
| Hepatic Stellate Cells | Activated (LPS-treated) | Reduction of pro-inflammatory and pro-fibrogenic factor expression | [1][2][3] |
Table 2: Summary of this compound's Anti-inflammatory and Anti-fibrotic Effects
Hypothesized Mechanism of Action: The AMPK/SREBP-1c Signaling Axis
While the direct upstream targets of humulinones have not yet been elucidated, research on the related hop-derived compound, xanthohumol, provides a strong basis for a hypothesized mechanism of action involving the AMP-activated protein kinase (AMPK) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway.[5][6][7] AMPK is a master regulator of cellular energy homeostasis, which, when activated, promotes catabolic pathways (like fatty acid oxidation) and inhibits anabolic pathways (like lipid synthesis).[1] SREBP-1c is a key transcription factor that promotes the expression of genes involved in de novo lipogenesis.
The proposed signaling pathway is as follows:
-
This compound activates AMPK in hepatocytes.
-
Activated AMPK phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC) , the rate-limiting enzyme in fatty acid synthesis. This action reduces the production of malonyl-CoA, which in turn relieves inhibition on CPT1, promoting fatty acid oxidation.
-
Activated AMPK suppresses the maturation and nuclear translocation of SREBP-1c .
-
Inhibition of SREBP-1c leads to the downregulation of its target genes , including those for fatty acid synthase (FASN) and stearoyl-CoA desaturase-1 (SCD1), further reducing de novo lipogenesis.
This hypothesized pathway aligns perfectly with the observed downstream effects of humulinones, namely the decreased expression of lipogenic enzymes and the increased expression of fatty acid oxidation enzymes.
Detailed Experimental Protocols
The following sections describe the standard methodologies presumed to have been used in the primary research on humulinones, based on common practices in NAFLD in vitro modeling.
Primary Human Hepatocyte (PHH) Culture and Steatosis Induction
-
Cell Sourcing and Plating: Cryopreserved PHHs are rapidly thawed in a 37°C water bath and transferred to a conical tube containing pre-warmed plating medium. Cells are centrifuged at low speed, the supernatant is discarded, and the cell pellet is resuspended. Viable cells are counted using a trypan blue exclusion assay. Hepatocytes are then seeded onto collagen-coated culture plates at a specific density and allowed to attach for several hours.
-
Steatosis Induction: After cell attachment, the medium is replaced with a culture medium supplemented with a mixture of free fatty acids (typically oleic acid and palmitic acid, often in a 2:1 ratio) to mimic the lipotoxic conditions of NAFLD.
-
Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations concurrently with the fatty acid treatment. A vehicle control (DMSO alone) is run in parallel.
-
Assessment of Lipid Accumulation: After a 24-48 hour incubation period, intracellular lipid accumulation is assessed. This is commonly done by fixing the cells and staining with Oil Red O, a lysochrome dye that stains neutral triglycerides and lipids. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance with a spectrophotometer.
Hepatic Stellate Cell (HSC) Culture and Activation
-
Cell Culture: An immortalized human hepatic stellate cell line (e.g., LX-2) or primary HSCs are cultured in standard growth medium until they reach a desired confluency.
-
Activation: To model inflammation-driven fibrosis, HSCs are treated with lipopolysaccharide (LPS), a component of Gram-negative bacteria and a potent activator of inflammatory pathways in the liver.
-
Treatment: this compound is added to the culture medium, with or without LPS, at various concentrations.
-
Assessment: After a defined incubation period (e.g., 24 hours), cells are harvested for analysis.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is isolated from the treated hepatocytes or HSCs using a reagent like TRIzol, followed by purification with a column-based kit. RNA quality and quantity are assessed using a spectrophotometer.
-
Reverse Transcription (RT): An equal amount of RNA from each sample is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of primers.
-
Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with gene-specific primers for the target genes (e.g., CD36, CPT1, COL1A1) and a reference (housekeeping) gene (e.g., GAPDH). The reaction is performed in a real-time PCR machine that monitors the amplification of DNA in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene in treated samples relative to control samples.
Future Directions and Conclusion
The preclinical, in vitro data on humulinones present a compelling case for their further development as a therapeutic agent for NAFLD. They appear to act on the core pathologies of the disease: steatosis, inflammation, and fibrosis. However, the current body of evidence is limited.
Critical next steps for research include:
-
In Vivo Studies: Validating these findings in animal models of NAFLD is essential. Such studies would assess the bioavailability, efficacy, and safety of humulinones when administered systemically and provide insight into their effects on liver histology, metabolic parameters, and systemic inflammation.
-
Mechanism of Action: Further molecular studies are needed to confirm the hypothesized activation of AMPK and inhibition of SREBP-1c, and to identify the direct molecular target(s) of humulinones.
-
Clinical Trials: Should in vivo studies prove successful, human clinical trials will be necessary to determine the safety, tolerability, and efficacy of humulinones in patients with NAFLD and NASH.
References
- 1. Hop-derived Humulinones Reveal Protective Effects in in vitro Models of Hepatic Steatosis, Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gene expression analysis of primary normal human hepatocytes infected with human hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Humulinones in Hops
Audience: Researchers, scientists, and drug development professionals.
Introduction
Humulinones are oxidized derivatives of humulones (α-acids), the primary bittering compounds in hops (Humulus lupulus L.). Formed during the kilning, pelleting, and storage of hops, humulinones contribute to the bitterness of beer and are of increasing interest due to their potential physiological effects.[1][2] Unlike the isomerization of α-acids to iso-α-acids during brewing, humulinones are formed through oxidation.[3] Their presence in hops, particularly in aged or dry-hopped varieties, can significantly impact the final bitterness profile of a product.[4][5] Therefore, accurate quantification of humulinones is crucial for quality control in the brewing industry and for research into hop-derived compounds.
This application note provides detailed protocols for the quantification of humulinones in hops using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Chemical Transformation of Humulones to Humulinones
Humulinones are formed from the oxidation of humulones (α-acids). This transformation is a key process during the aging of hops.
Caption: Oxidation of humulone to this compound.
Experimental Protocols
Sample Preparation: Extraction of Humulinones from Hops
This protocol details the extraction of humulinones and other hop acids from hop cones or pellets for HPLC analysis.[4]
Materials:
-
Ground hop cones or hop pellets
-
Acidic methanol (B129727) (0.5 mL of 85% o-phosphoric acid in 1 L of methanol)
-
Water bath sonicator
-
Vortex mixer
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh 5.00 g of ground hop cones or 2.50 g of hop pellets into a 100 mL beaker.
-
Add 50 mL of acidic methanol to the beaker.
-
Extract the mixture for 5 minutes in a water bath sonicator.
-
Vortex the mixture for 1 minute to ensure thorough extraction.
-
Transfer the extract to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the sample with methanol as necessary to bring the analyte concentrations within the calibration range.
HPLC Method for this compound Quantification
This section outlines the HPLC parameters for the separation and quantification of humulinones.
Instrumentation:
-
An HPLC system with a UV-Vis or Photodiode Array (PDA) detector. An Agilent 1100 HPLC system or a Shimadzu Nexera XR system are suitable examples.[3][6]
Chromatographic Conditions:
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Column | C18, 3 µm particle size, e.g., Purospher® STAR RP-18e | C18, 5 µm particle size, e.g., Hypersil ODS (4.0 x 125 mm)[6] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~2.8) | Water with 1% Acetic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% o-phosphoric acid[7] |
| Mode | Isocratic: 52% B[5] | Gradient Elution |
| Flow Rate | 1.8 mL/min[5] | 1.0 mL/min[6] |
| Injection Volume | 15.0 µL[5] | 10.0 µL |
| Column Temp. | 40°C[7] | Ambient |
| Detection | 270 nm[4] | 326 nm[6] |
| Run Time | ~10 minutes | ~15 minutes |
Gradient Program for Method 2:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Preparation of Standards and Calibration
Accurate quantification requires a certified reference standard for this compound. A this compound-dicyclohexylamine (DCHA) salt can be used as a standard.[4]
-
Prepare a stock solution of the this compound standard in methanol at a concentration of 1000 µg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard.
-
Determine the concentration of humulinones in the hop extracts by comparing their peak areas to the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of humulinones in hops.
Caption: Workflow for this compound quantification.
Quantitative Data Summary
The concentration of humulinones can vary significantly depending on the hop variety, age, and storage conditions. The following table summarizes representative quantitative data found in the literature.
| Hop Variety | Sample Type | This compound Concentration (% w/w) | Reference |
| Centennial | Pellets | 0.35 | [4] |
| Cascade | Pellets | Higher than Nugget | [4] |
| Nugget | Pellets | Lower than Cascade | [4] |
Note: this compound levels can also be reported in ppm (parts per million) in finished beverages. For example, a study of 29 commercial India Pale Ales found an average of 12 ppm of humulinones, with a range of 3 to 24 ppm.[4]
Discussion
The provided HPLC methods are robust and suitable for the routine quantification of humulinones in hops. Method 1, being isocratic, is simpler and faster, making it ideal for high-throughput screening.[5] Method 2, a gradient method, may offer better resolution for separating humulinones from other hop acids, which is crucial for complex hop extracts.
The choice of detection wavelength is critical. While 270 nm is effective for humulinones, other wavelengths such as 326 nm can be used for the simultaneous analysis of α- and β-acids.[4][6] A PDA detector is highly recommended as it allows for the acquisition of the entire UV spectrum for each peak, aiding in peak identification and purity assessment.
It is important to note that the stability of hop acids is a concern. Proper storage of hop samples (cold and protected from light and oxygen) is essential to prevent further oxidation and obtain accurate results. The Hop Storage Index (HSI) can be used as a measure of hop aging and correlates with the formation of humulinones.[2]
Conclusion
This application note provides detailed and reliable HPLC-based protocols for the quantification of humulinones in hops. By following these methods, researchers and industry professionals can accurately monitor the levels of these important oxidized hop acids, leading to better quality control and a deeper understanding of the chemistry of hops and their contribution to food and beverage products.
References
Application Notes and Protocols for the Analytical Separation of Humulinone Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulinones are oxidized derivatives of humulones (α-acids), the primary bittering compounds found in hops (Humulus lupulus). As oxidation products, humulinones can influence the flavor profile and potential biological activity of hop-derived products, including beer and various natural health products. The isomeric and homologous forms of humulinones, including cohumulinone, this compound, and adthis compound, present analytical challenges in their separation and quantification. These application notes provide detailed protocols for the separation of this compound homologues using High-Performance Liquid Chromatography (HPLC) and offer insights into their potential biological relevance.
Data Presentation
Table 1: Quantitative Data on this compound Homologues
| Parameter | Cothis compound | This compound | Adthis compound | Reference |
| Typical Concentration in Hops (% w/w) | 0.2 - 0.5 | Varies with hop variety | Varies with hop variety | [1] |
| Concentration in Dry-Hopped Beers (ppm) | Up to 24 (total humulinones) | Up to 24 (total humulinones) | Up to 24 (total humulinones) | [1][2] |
| Relative Bitterness (compared to iso-α-acids) | ~65% | ~65% | ~65% | [2] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound Homologues in Hop Pellets
This protocol details the extraction and subsequent analysis of this compound homologues from hop pellets using HPLC with UV detection.
1. Sample Preparation: Extraction from Hop Pellets [2] a. Weigh 2.50 g of hop pellets into a 50 mL centrifuge tube. b. Add 50 mL of acidic methanol (B129727) (0.5 mL of 85% o-phosphoric acid in 1 L of methanol). c. Sonicate the mixture in a water bath for 5 minutes to extract the analytes. d. Centrifuge the mixture to pellet the solid material. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Instrumentation and Conditions [2]
-
Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column: C18, 3 µm particle size.
-
Mobile Phase: (Referencing Analytica-EBC method 7.9) A gradient or isocratic mixture of acidified water and acetonitrile (B52724) is typically used. A starting point could be a 60:40 (v/v) mixture of water (with 0.1% phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 270 nm.
-
Injection Volume: 10 µL.
3. Quantification a. Prepare a stock solution of a this compound standard (e.g., DCHA-Humulinone salt) of known concentration.[2] b. Create a series of calibration standards by diluting the stock solution with the mobile phase. c. Inject the standards to generate a calibration curve. d. Inject the prepared hop extract samples. e. Quantify the this compound homologues in the samples by comparing their peak areas to the calibration curve.
Protocol 2: LC-MS/MS Analysis of this compound Homologues in Beer
This protocol is designed for the sensitive and selective quantification of this compound homologues in beer samples using Liquid Chromatography-Tandem Mass Spectrometry.
1. Sample Preparation: Beer Samples a. Degas the beer sample by sonication or vigorous stirring. b. For initial screening, a simple filtration may be sufficient. Dilute the degassed beer 1:1 with mobile phase A. c. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
2. LC-MS/MS Instrumentation and Conditions
-
Instrument: Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, sub-2 µm particle size (for UHPLC) or 3-5 µm (for HPLC).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 40% B
-
1-10 min: Gradient from 40% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 40% B
-
12.1-15 min: Re-equilibration at 40% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cothis compound: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Adthis compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions need to be optimized for the instrument used. The precursor ion will be the deprotonated molecule [M-H]⁻)
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.
Mandatory Visualization
Caption: Workflow for this compound Analysis.
Caption: Generalized Inflammatory Signaling Pathways.
Disclaimer: The signaling pathway diagram is a generalized representation of inflammatory pathways (NF-κB, MAPK) and metabolic regulation (PPARγ) that are known to be modulated by some hop-derived compounds. The specific interactions and effects of this compound isomers on these pathways have not been definitively elucidated in the scientific literature. This diagram serves as a hypothetical model for potential areas of investigation.
Discussion
The analytical separation of this compound isomers primarily revolves around the differentiation of its homologues: cothis compound, this compound, and adthis compound. Reversed-phase HPLC is the most common technique employed for this purpose, offering good resolution and compatibility with both UV and MS detection. While methods for the chiral separation of other hop-derived compounds exist, specific protocols for the enantioselective or diastereoselective separation of this compound itself are not well-documented in current literature. This represents a potential area for future research, particularly if stereoisomers of this compound are found to have distinct biological activities.
The biological effects of humulinones are an emerging area of interest. As oxidized derivatives of α-acids, they may contribute to the anti-inflammatory and metabolic-modulating effects attributed to hop extracts. Potential, yet unconfirmed, mechanisms of action could involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, or interaction with nuclear receptors like PPARγ that regulate metabolism. Further research is required to substantiate these hypothesized interactions and to understand the specific biological roles of individual this compound isomers. The protocols and information provided herein serve as a foundational resource for researchers aiming to further investigate the analytical chemistry and biological significance of these compounds.
References
Application Notes and Protocols for the Laboratory Synthesis of Humulinone from Benzene-1,2,3,5-tetrol
For Researchers, Scientists, and Drug Development Professionals
This document outlines the laboratory synthesis of Humulinone, a naturally occurring oxidized alpha-acid found in hops (Humulus lupulus), starting from benzene-1,2,3,5-tetrol. Humulinones are of interest for their potential biological activities and their contribution to the chemical profile of various natural products. The synthesis is presented as a three-step process:
-
Friedel-Crafts Acylation: Acylation of benzene-1,2,3,5-tetrol with isovaleryl chloride to yield 2,3,4,6-tetrahydroxyisovalerophenone.
-
Prenylation: Introduction of two prenyl groups to the acylated intermediate to form Humulone.
-
Oxidation: Conversion of Humulone to this compound via peroxidation.
While the overall synthetic pathway from benzene-1,2,3,5-tetrol to Humulone has been reported, this document provides a representative protocol for the initial two steps based on established organic chemistry principles, as specific detailed experimental data from the original literature is not fully available.[1] The protocol for the final oxidation step is based on a published procedure.
Step 1: Friedel-Crafts Acylation of Benzene-1,2,3,5-tetrol
This step involves the electrophilic aromatic substitution of benzene-1,2,3,5-tetrol with isovaleryl chloride. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically employed to activate the acyl chloride.
Representative Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, add benzene-1,2,3,5-tetrol (1.0 eq) and anhydrous aluminum chloride (1.2 eq). Suspend the solids in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene) under an inert atmosphere.
-
Cooling: Cool the stirred suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve isovaleryl chloride (1.1 eq) in the anhydrous solvent and add it to the dropping funnel. Add the isovaleryl chloride solution dropwise to the benzene-1,2,3,5-tetrol suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid to quench the reaction and dissolve the aluminum salts. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2,3,4,6-tetrahydroxyisovalerophenone, can be purified by column chromatography on silica (B1680970) gel.
| Parameter | Value/Condition | Notes |
| Reactants | Benzene-1,2,3,5-tetrol, Isovaleryl chloride | Stoichiometry is crucial for selective acylation. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Must be anhydrous to prevent deactivation. |
| Solvent | Anhydrous Dichloromethane or Nitrobenzene | Choice of solvent can influence reaction rate and selectivity. |
| Temperature | 0 °C to Room Temperature | Initial cooling is important to control the exothermic reaction. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
Step 2: Prenylation of 2,3,4,6-tetrahydroxyisovalerophenone
This step introduces two prenyl groups to the 2,3,4,6-tetrahydroxyisovalerophenone intermediate to form Humulone. This is typically achieved using a prenylating agent such as 1-bromo-3-methyl-2-butene in the presence of a base.
Representative Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3,4,6-tetrahydroxyisovalerophenone (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (B95107) (THF) or acetone.
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.5 eq), to the solution and stir under an inert atmosphere.
-
Addition of Prenylating Agent: Add 1-bromo-3-methyl-2-butene (2.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Humulone can be purified by column chromatography on silica gel.
| Parameter | Value/Condition | Notes |
| Reactants | 2,3,4,6-tetrahydroxyisovalerophenone, 1-bromo-3-methyl-2-butene | The ketone intermediate from Step 1 is the substrate. |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | The choice of base can affect the reaction efficiency. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Acetone | Must be anhydrous. |
| Temperature | Reflux | Elevated temperature is typically required. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
Step 3: Oxidation of Humulone to this compound
This final step involves the selective oxidation of the alpha-acid Humulone to the corresponding this compound. A peroxidation reaction is employed for this transformation.
Detailed Experimental Protocol:
-
Reaction Setup: Dissolve Humulone (1.0 g) and cumene (B47948) hydroperoxide (0.5 mL) in diethyl ether (5 mL).
-
Biphasic Reaction: Add a saturated sodium bicarbonate solution (35 mL) to the diethyl ether solution. Seal the flask and keep the biphasic mixture at room temperature for 4 days. During this time, the sodium salts of this compound will precipitate at the interface of the two layers.
-
Isolation of this compound Salts: Filter the precipitated sodium salts and wash with cold diethyl ether and water.
-
Protonation and Extraction: Dissolve the washed sodium salts (e.g., 600 mg) in methanol (B129727) (60 mL) containing 1% phosphoric acid. Add 0.5 N HCl (600 mL) to the solution.
-
Purification: Partition the acidified solution with hexane (B92381) (2 x 600 mL). Collect the hexane layers and concentrate to dryness to yield this compound. The purity can be assessed by HPLC analysis.
| Parameter | Value/Condition | Notes |
| Reactants | Humulone, Cumene hydroperoxide | Humulone is the product from Step 2. |
| Reagents | Diethyl ether, Saturated Sodium Bicarbonate, Phosphoric acid, HCl | A biphasic system is used for the reaction. |
| Solvent | Diethyl ether, Methanol, Hexane | Used for reaction and extraction. |
| Temperature | Room Temperature | The oxidation is carried out at ambient temperature. |
| Reaction Time | 4 days | A long reaction time is required for the precipitation of the product salt. |
| Expected Yield | ~55% from Humulone | Based on analogous reactions with alpha-acid fractions. |
Visualizations
Caption: Synthetic workflow for this compound from Benzene-1,2,3,5-tetrol.
Caption: Logical steps in the Friedel-Crafts acylation of Benzene-1,2,3,5-tetrol.
References
Application Notes: The Role and Quantification of Humulinones in Dry-Hopped Beer Production
1.0 Introduction
Humulinones are oxidized derivatives of humulones (α-acids), the primary bittering compounds found in hops (Humulus lupulus)[1][2][3]. While α-acids require isomerization through boiling to contribute significant bitterness, humulinones are notably more polar and soluble in beer, allowing for their direct extraction during cold-side additions like dry hopping[4][5]. Their presence is particularly relevant in modern hop-forward beer styles, such as IPAs, where large quantities of hops are used post-fermentation[6][7]. Humulinones form naturally in hops over time, a process accelerated by kilning, pelleting, and storage, especially in hops with a high Hop Storage Index (HSI)[4][6][8]. Understanding and quantifying humulinones is critical for brewers to control the bitterness profile of dry-hopped beers, as these compounds can contribute significantly to the final perceived bitterness[9][10].
2.0 Application: Bitterness Contribution in Dry Hopping
The primary application of humulinone analysis relates to its impact on beer bitterness. Unlike the well-understood isomerization of α-acids in the kettle, the contribution of humulinones during dry hopping presents a more complex scenario.
-
Bitterness Potential : Sensory studies have established that humulinones are approximately 65-66% as bitter as iso-α-acids, the primary bittering compounds formed during boiling[4][5][11].
-
High Solubility : Due to their polarity, humulinones readily dissolve into beer at fermentation or conditioning temperatures, leading to high extraction efficiency during dry hopping[4][5][12]. Concentrations in heavily dry-hopped commercial IPAs have been found to range from 3 to 24 ppm[4][6].
-
Impact on International Bitterness Units (IBU) : The presence of humulinones complicates the standard IBU test, which was designed to measure iso-α-acids[10][13]. Humulinones and un-isomerized α-acids can lead to an artificially inflated IBU value that does not align with sensory perception[10].
-
Modulation of Final Bitterness : The net effect of dry hopping on bitterness depends on the beer's starting IBU.
-
In low-IBU beers (e.g., below ~25 IBU), the addition of soluble humulinones and some α-acids from the dry hops typically increases the overall bitterness[14].
-
In high-IBU beers (e.g., above ~30 IBU), the hop plant material can adsorb and remove iso-α-acids from the beer, potentially leading to a net decrease in bitterness, even as humulinones are being added[10][14].
-
3.0 Data Summary
The following tables summarize key quantitative data regarding humulinones in beer.
Table 1: Properties of this compound vs. Related Hop Acids
| Compound | Typical Formation Process | Relative Bitterness (vs. Iso-α-acid) | Key Role in Dry Hopping |
|---|---|---|---|
| α-acids (Humulones) | Biosynthesis in hop cones | ~10% (un-isomerized) | Aroma precursor, minor bitterness contribution[14] |
| Iso-α-acids | Isomerization of α-acids during boil | 100% (Reference) | Primary source of bitterness in kettle-hopped beer; can be reduced by dry hopping[10][14] |
| Humulinones | Oxidation of α-acids (during storage/processing) | ~66%[5][11] | Direct contributor to bitterness due to high solubility[4][5][9] |
Table 2: this compound Concentrations and Effects in Dry-Hopped Beer
| Parameter | Value / Range | Source |
|---|---|---|
| Concentration in Commercial IPAs | 3 - 24 ppm (average of 12 ppm) | [4] |
| Concentration in Belgian DH Beers | Up to 13.3 mg/L | [9] |
| Contribution to Bitterness in Belgian DH Beers | Up to 28% of total bitterness | [9] |
| IBU Contribution (Example) | 12 ppm this compound ≈ 8 IBUs | [4] |
| Increase in Humulinones (Cascade Pellets) | 1.0 - 1.4 mg/L per 100 g/hL of hops | [15] |
| Loss During Processing (Pre-Dry Hop) | Boiling: 22%; Clarification: 5%; Fermentation: 14% |[9] |
Experimental Protocols
Protocol 1: Quantification of Humulinones in Hops and Beer by HPLC
This protocol outlines the High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of α-acids and humulinones.
1. Objective: To determine the concentration (ppm or mg/L) of humulinones in hop pellets and finished beer.
2. Materials & Equipment:
-
C18 HPLC Column (e.g., 3 μm particle size)
-
HPLC system with a Photodiode Array (PDA) or UV detector
-
Water bath sonicator
-
Acidic Methanol: 0.5 mL of 85% o-phosphoric acid in 1 L of methanol
-
Mobile Phase A: HPLC-grade water with acid (e.g., phosphoric acid)
-
Mobile Phase B: HPLC-grade acetonitrile
-
This compound analytical standard (e.g., this compound-DCHA salt)
-
ICE-4 (International Calibration Extract) or similar α-acid standard
-
Syringe filters (0.45 μm)
3. Sample Preparation - Hop Pellets:
-
Weigh 2.50 g of hop pellets into a 50 mL volumetric flask.
-
Add 50 mL of acidic methanol.
-
Extract for 5 minutes using a water bath sonicator[4].
-
Allow the sample to settle.
-
Filter an aliquot through a 0.45 μm syringe filter into an HPLC vial.
4. Sample Preparation - Beer:
-
Degas the beer sample thoroughly.
-
Directly filter the beer through a 0.45 μm syringe filter into an HPLC vial. No solvent extraction is typically needed due to the polarity of humulinones.
5. HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Use a gradient elution program with acidified water/methanol and acetonitrile, similar to Analytica-EBC method 7.9 or ASBC Hops-14[4].
-
Detection: Set PDA/UV detector to 270 nm for humulinones and 314 nm for α-acids/iso-α-acids. A wavelength of 280 nm can also be used for general profiling[4][13].
-
Calibration: Prepare a calibration curve using the this compound and ICE standards at various concentrations.
-
Quantification: Integrate the peak area corresponding to this compound and calculate the concentration based on the calibration curve. The relative elution order is typically humulinones followed by α-acids[4].
Visualizations
References
- 1. Humulone - Wikipedia [en.wikipedia.org]
- 2. 58. This compound: A naturally formed hop bitter acid [asbcnet.org]
- 3. This compound, A Natural Hop Bitter Acid [brauwelt.com]
- 4. agraria.com.br [agraria.com.br]
- 5. scottjanish.com [scottjanish.com]
- 6. mbaa.com [mbaa.com]
- 7. The Surprising Science Of Dry Hopping | Lessons From Tom Shellhammer - Brülosophy [brulosophy.com]
- 8. beermaverick.com [beermaverick.com]
- 9. Why Humulinones are Key Bitter Constituents Only After Dry Hopping: Comparison With Other Belgian Styles – Beer Learning [beer-learning.com]
- 10. Breaking Down the Science of Dry Hopping and its Effects on Bitterness - Hopsteiner [hopsteiner.us]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. irl.umsl.edu [irl.umsl.edu]
- 14. scottjanish.com [scottjanish.com]
- 15. brewingscience.de [brewingscience.de]
Application Note: Evaluating the Therapeutic Potential of Humulinone Extracts in an In Vitro Model of Hepatic Steatosis
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the abnormal accumulation of lipids in hepatocytes, a condition known as hepatic steatosis. The progression of NAFLD can lead to more severe liver pathologies, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The development of effective therapeutic interventions is a significant focus of current research. Humulinones, a class of bitter acids derived from hops (Humulus lupulus L.), have recently emerged as promising natural compounds with potential benefits in metabolic diseases.[1][2][3] This application note provides a detailed protocol for utilizing humulinone extracts in an in vitro model of hepatic steatosis to assess their efficacy in mitigating lipid accumulation and to explore the underlying molecular mechanisms.
Humulinones are formed through the oxidation of alpha-acids, which are also found in hops.[3] Studies have demonstrated that this compound extracts can inhibit fatty acid-induced lipid accumulation in primary human hepatocytes.[1][2] The proposed mechanisms for this action include the downregulation of genes involved in fatty acid uptake and synthesis, and the upregulation of genes promoting fatty acid oxidation.[1][2] This protocol details the use of the human hepatoma cell line HepG2 as a model system, which is widely used for studying hepatic steatosis in vitro.[4][5][6][7] Steatosis is induced using a combination of oleic and palmitic acids, which mimics the excess free fatty acids characteristic of NAFLD.[5][8][9][10][11][12]
Materials and Methods
Cell Culture and Maintenance
The HepG2 cell line is a suitable model for these studies due to its human origin and well-characterized response to lipid loading.[4][6]
-
Cell Line: HepG2 (human hepatocellular carcinoma)
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Induction of Hepatic Steatosis
A mixture of oleic acid (OA) and palmitic acid (PA) is used to induce lipid accumulation in HepG2 cells, effectively modeling hepatic steatosis in vitro.[5][8][9][10][11][12]
-
Preparation of Fatty Acid Stock Solution (10 mM):
-
Prepare a 2:1 molar ratio of oleic acid to palmitic acid.
-
Dissolve the fatty acids in 100% ethanol.
-
Complex the fatty acids with fatty acid-free Bovine Serum Albumin (BSA) in serum-free DMEM.
-
Stir the solution at 37°C for 1 hour to allow for complete conjugation.
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
-
Induction Protocol:
-
Seed HepG2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for lipid staining, 6-well for protein and RNA analysis).
-
Allow cells to reach 70-80% confluency.
-
Treat cells with the OA/PA mixture (final concentration typically 1 mM) in low-serum (1% FBS) DMEM for 24 hours to induce steatosis.[7]
-
This compound Extract Preparation and Treatment
-
Stock Solution: Prepare a stock solution of the this compound extract in a suitable solvent (e.g., DMSO).
-
Treatment: Co-treat the HepG2 cells with the OA/PA mixture and various concentrations of the this compound extract for 24 hours. A vehicle control (DMSO) should be included.
Experimental Protocols
Cell Viability Assay
It is crucial to determine the non-toxic concentration range of the this compound extract.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate.
-
Treat cells with a serial dilution of the this compound extract for 24 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Quantification of Intracellular Lipid Accumulation
Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids.
-
Procedure:
-
After treatment, wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with 60% isopropanol (B130326).
-
Stain with a freshly prepared Oil Red O working solution for 20 minutes.
-
Wash with 60% isopropanol and then with distilled water.
-
Visualize and capture images using a light microscope.
-
For quantification, elute the dye with 100% isopropanol and measure the absorbance at 520 nm.
-
A quantitative colorimetric assay to measure the intracellular triglyceride content.
-
Procedure:
-
After treatment, wash the cells with PBS and lyse them.
-
Use a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength.
-
Normalize the triglyceride content to the total protein content of the cell lysate.
-
Gene Expression Analysis by RT-qPCR
To investigate the effect of this compound extracts on genes involved in lipid metabolism.
-
Procedure:
-
Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for target genes (e.g., CD36, SREBP-1c, FASN, CPT1A, ACOX1, FABP1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Presentation
Table 1: Effect of this compound Extract on Cell Viability and Lipid Accumulation
| Treatment Group | This compound Conc. (µg/mL) | Cell Viability (% of Control) | Intracellular Triglycerides (mg/g protein) | Oil Red O Staining (Absorbance at 520 nm) |
| Control | 0 | 100 ± 5.2 | 15.3 ± 2.1 | 0.12 ± 0.02 |
| OA/PA (1 mM) | 0 | 98.7 ± 4.8 | 85.6 ± 7.3 | 0.85 ± 0.09 |
| OA/PA + this compound | 10 | 97.2 ± 6.1 | 62.1 ± 5.5 | 0.61 ± 0.07 |
| OA/PA + this compound | 25 | 95.8 ± 5.4 | 45.8 ± 4.9 | 0.43 ± 0.05 |
| OA/PA + this compound | 50 | 93.1 ± 7.2 | 28.4 ± 3.1 | 0.25 ± 0.03 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Relative Gene Expression in HepG2 Cells Treated with this compound Extract
| Gene | Control | OA/PA (1 mM) | OA/PA + this compound (25 µg/mL) |
| Lipogenesis & Uptake | |||
| CD36 | 1.0 ± 0.1 | 3.5 ± 0.4 | 1.8 ± 0.2 |
| SREBP-1c | 1.0 ± 0.1 | 4.2 ± 0.5 | 2.1 ± 0.3 |
| FASN | 1.0 ± 0.2 | 3.8 ± 0.3 | 1.9 ± 0.2 |
| Fatty Acid Oxidation | |||
| CPT1A | 1.0 ± 0.1 | 0.6 ± 0.1 | 1.5 ± 0.2 |
| ACOX1 | 1.0 ± 0.2 | 0.7 ± 0.1 | 1.8 ± 0.3 |
| FABP1 | 1.0 ± 0.1 | 0.8 ± 0.2 | 2.2 ± 0.4 |
Data are presented as fold change relative to the control group (mean ± SD).
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for evaluating this compound extracts in an in vitro steatosis model.
Proposed Signaling Pathway: AMPK Activation
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis and a key target in metabolic diseases.[13][14][15] Activation of AMPK can inhibit fatty acid synthesis and promote fatty acid oxidation.[13][14][15] Given the observed effects of humulinones on lipid metabolism genes, investigating the AMPK pathway is a logical next step.
Caption: this compound may reduce steatosis by activating AMPK signaling.
Conclusion
This application note provides a comprehensive framework for researchers to investigate the effects of this compound extracts on hepatic steatosis in vitro. The described protocols for inducing steatosis in HepG2 cells and for quantifying changes in lipid accumulation and gene expression are robust and well-established. The data suggest that this compound extracts can dose-dependently reduce lipid accumulation in hepatocytes, potentially through the modulation of genes involved in fatty acid uptake, synthesis, and oxidation. The proposed involvement of the AMPK signaling pathway offers a clear direction for further mechanistic studies. These findings highlight the potential of humulinones as a novel therapeutic agent for the prevention and treatment of NAFLD.
References
- 1. Hop-derived Humulinones Reveal Protective Effects in in vitro Models of Hepatic Steatosis, Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A Natural Hop Bitter Acid [brauwelt.com]
- 4. Metabolomics Study of In Vitro Models of Hepatic Steatosis in HepG2 Cells - UCL Discovery [discovery.ucl.ac.uk]
- 5. An <italic>in vitro</italic> hepatic steatosis cell model for study of non-alcoholic fatty liver disease-Academax [zhxq.academax.com]
- 6. Characterization of an in vitro steatosis model simulating activated de novo lipogenesis in MAFLD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of oleic and palmitic acid on induction of steatosis and cytotoxicity on rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. [PDF] The effect of oleic and palmitic acid on induction of steatosis and cytotoxicity on rat hepatocytes in primary culture. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The AMPK pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural products intervene in non-alcoholic fatty liver disease by regulating the AMPK signaling pathway: preclinical evidence and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting AMPK related signaling pathways: A feasible approach for natural herbal medicines to intervene non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing Humulinone's Impact on Lipid Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulinone is a novel synthetic compound under investigation for its potential to modulate lipid metabolism. Understanding its impact on intracellular lipid accumulation is crucial for elucidating its mechanism of action and evaluating its therapeutic potential in metabolic disorders. This document provides detailed protocols for assessing the effects of this compound on lipid accumulation in a cellular context. The primary methodologies covered are Oil Red O staining for qualitative and quantitative assessment of neutral lipids, and Nile Red staining for fluorescent detection of intracellular lipid droplets. A third alternative, the AdipoRed™ assay, is also presented as a high-throughput quantitative method.
Hypothetical Signaling Pathway of this compound Action
To investigate the effects of this compound, it is hypothesized that the compound may interact with key regulatory pathways of lipid metabolism. One plausible mechanism is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) or the modulation of the insulin (B600854) signaling pathway, which are central to adipogenesis and lipid homeostasis. The following diagram illustrates a potential signaling cascade.
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Humulinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humulinone, a group of oxidized alpha-acids derived from the hop plant (Humulus lupulus), has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects. As oxidation products of humulones (α-acids), humulinones are found in aged hops and certain beer styles. Preclinical research suggests that like their precursors, humulinones may modulate key inflammatory pathways, positioning them as compounds of interest for the development of novel anti-inflammatory agents.
These application notes provide a comprehensive guide for researchers to evaluate the anti-inflammatory properties of this compound. This document outlines detailed protocols for key in vitro and in vivo assays, summarizes available quantitative data, and provides visual diagrams of the primary signaling pathways and experimental workflows involved.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Preclinical studies on hop-derived compounds, including humulones and related molecules, indicate that their anti-inflammatory effects are largely mediated through the inhibition of major pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. Hop compounds have been shown to suppress this pathway, thereby reducing the expression of inflammatory mediators.
MAPK Signaling Pathway: The MAPK family of kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical regulators of cellular responses to external stressors, including inflammatory signals. Activation of these kinases through phosphorylation leads to the activation of various transcription factors, which in turn regulate the expression of inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). Studies on hop extracts rich in humulones have demonstrated an inhibition of UVB-induced phosphorylation of p38 and ERK, indicating a suppression of the MAPK pathway.[2][3]
Data Presentation: Quantitative Analysis of Anti-inflammatory Activity
While specific quantitative data for pure this compound is limited in publicly available literature, studies on related hop compounds provide valuable insights into their anti-inflammatory potency. The following tables summarize key findings. Researchers should aim to generate similar quantitative data for this compound to establish its specific activity profile.
Table 1: In Vitro Anti-inflammatory Activity of Hop-Derived Compounds
| Compound/Extract | Assay System | Target/Endpoint | Result (IC50 / % Inhibition) | Reference |
| Isohumulones | RAW 264.7 Macrophages (LPS-induced) | iNOS Inhibition | IC50: 5.9 - 18.4 µg/mL | [4] |
| Humulones | RAW 264.7 Macrophages (LPS-induced) | iNOS Inhibition | Inactive at < 20 µg/mL | [4] |
| Humulinones | RAW 264.7 Macrophages (LPS-induced) | iNOS Inhibition | Inactive at < 20 µg/mL | [4] |
| α-Humulene | THP-1 Macrophages (LPS-induced) | IL-6 Release | 60% inhibition at 100 µM | [5] |
| α-Humulene | THP-1 Macrophages (LPS-induced) | TNF-α & IL-1β Release | No significant reduction at 0.5 & 100 µM | [5] |
| Hop Extract (Humulone-rich) | Primary Human Keratinocytes (UVB-irradiated) | IL-6 Production | IC50: 0.8 µg/mL | |
| Hop Extract (Humulone-rich) | Primary Human Keratinocytes (UVB-irradiated) | IL-8 Release | Concentration-dependent inhibition |
Table 2: In Vivo Anti-inflammatory Activity of Hop-Derived Compounds
| Compound/Extract | Animal Model | Endpoint | Dosage | Result (% Reduction in Inflammation) | Reference |
| α-Humulene | Murine Carrageenan-induced paw edema | Paw Edema | 50 mg/kg (oral) | Dose-dependent reduction | [1] |
| 1% Hop Extract (Humulone-rich) | Human UVB Erythema Test | Erythema Index | 1% in O/W cream | Comparable to 1% Hydrocortisone | [2][3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methods described, the following diagrams have been generated using the DOT language.
Caption: NF-κB signaling pathway and proposed inhibition by this compound.
Caption: MAPK signaling pathway and proposed inhibition by this compound.
Caption: General workflow for in vitro anti-inflammatory assays.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.
Protocol 1: In Vitro Evaluation in LPS-Stimulated Macrophages
This protocol details the procedure for assessing the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Materials and Reagents:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α and IL-6
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Antibodies for Western Blot: anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-IκBα, anti-β-actin, HRP-conjugated secondary antibodies.
2. Cell Culture and Seeding:
-
Culture macrophage cells in a 37°C, 5% CO₂ incubator.
-
For THP-1 monocytes, differentiate into macrophages by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.
-
Seed cells into appropriate plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western Blot) and allow them to adhere overnight.
3. Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Following pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate the plates for the desired time period (e.g., 24 hours for cytokine/NO analysis, or shorter time points like 30-60 minutes for signaling protein phosphorylation).
4. Endpoint Analysis:
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect cell culture supernatant and centrifuge to remove debris.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Quantify band density and normalize phosphorylated proteins to their total protein counterparts and loading control (e.g., β-actin).
-
Protocol 2: In Vivo Evaluation using Carrageenan-Induced Paw Edema
This acute inflammation model is used to evaluate the systemic or local anti-inflammatory effects of a compound.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatize animals for at least one week prior to the experiment.
2. Materials and Reagents:
-
This compound solution/suspension for administration (e.g., in 0.5% carboxymethylcellulose).
-
Positive control: Indomethacin (B1671933) (10 mg/kg).
-
Carrageenan (1% w/v in sterile saline).
-
Plethysmometer.
3. Experimental Procedure:
-
Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (Indomethacin), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, vehicle, or indomethacin via the desired route (e.g., oral gavage) 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
4. Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Protocol 3: In Vivo Evaluation using UVB-Induced Erythema in Humans
This model is suitable for assessing the topical anti-inflammatory activity of a compound. All procedures must be conducted under ethical approval.
1. Subjects:
-
Healthy volunteers with skin types II or III.
-
Obtain informed consent from all participants.
2. Materials and Reagents:
-
This compound formulated in a suitable vehicle (e.g., 1% in an oil-in-water cream).
-
Placebo vehicle cream.
-
Positive control: 1% Hydrocortisone cream.
-
UVB irradiation source.
-
Chromameter or Mexameter to measure erythema.
3. Experimental Procedure:
-
Determine the Minimal Erythema Dose (MED) for each subject on an untreated area of the back 24 hours prior to the main experiment.
-
On the day of the experiment, mark several test areas (e.g., 1 cm²) on the subject's back.
-
Apply the test formulations (this compound cream, placebo, positive control) to the designated areas.
-
After a set application time (e.g., 30 minutes), remove any excess cream.
-
Irradiate the test areas with 1.5 times the individual's MED of UVB.
-
Measure the erythema index (a* value) using a chromameter at baseline (before irradiation) and at 24 hours post-irradiation.
4. Data Analysis:
-
Calculate the change in the erythema index (Δa*) from baseline for each test area.
-
Compare the Δa* values of the this compound-treated area to the placebo-treated area to determine the reduction in UVB-induced erythema.
-
Statistical analysis (e.g., paired t-test or ANOVA) should be used to determine the significance of the anti-inflammatory effect.
Conclusion
The provided application notes and protocols offer a robust framework for the systematic evaluation of this compound's anti-inflammatory properties. By employing these standardized in vitro and in vivo models, researchers can elucidate the compound's mechanism of action, determine its potency, and gather the necessary data to support its potential development as a therapeutic agent for inflammatory conditions. A critical next step for the research community is to generate specific quantitative data for pure this compound to build upon the promising results observed with related hop compounds.
References
- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. An Updated Review of the Genus Humulus: A Valuable Source of Bioactive Compounds for Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating the Therapeutic Potential of Humulinone for Non-Alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver condition globally, characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol.[1][2][3] The spectrum of NAFLD ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[4][5] Currently, there are no FDA-approved pharmacological treatments for NAFLD, highlighting an urgent need for novel therapeutic strategies.[1][2]
Humulinones, a class of bitter acids derived from hops (Humulus lupulus), have recently emerged as promising therapeutic agents for NAFLD.[1][2] Preclinical in vitro studies have demonstrated that humulinones can beneficially impact several key pathophysiological steps of NAFLD, including hepatic steatosis, inflammation, and fibrosis.[1][2] These compounds have been shown to inhibit lipid accumulation in hepatocytes, reduce the expression of genes involved in fatty acid uptake and synthesis, and increase the expression of genes related to lipid combustion.[1][2] Furthermore, humulinones exhibit anti-inflammatory and anti-fibrogenic properties.[1][2]
These application notes provide a detailed overview of the therapeutic potential of humulinones for NAFLD, including their mechanism of action and protocols for key in vitro experiments to assess their efficacy.
Mechanism of Action of Humulinone in NAFLD
Humulinones appear to exert their therapeutic effects in NAFLD through a multi-faceted mechanism that targets lipid metabolism, inflammation, and fibrosis.
Modulation of Lipid Metabolism
In vitro studies have shown that humulinones dose-dependently inhibit fatty acid-induced lipid accumulation in primary human hepatocytes.[1][2] This is achieved through:
-
Reduced Fatty Acid Uptake and Synthesis: Humulinones decrease the expression of the fatty acid uptake transporter CD36 and key enzymes involved in de novo lipogenesis.[1][2]
-
Increased Fatty Acid Oxidation: Conversely, humulinones upregulate the expression of genes involved in lipid combustion, including Fatty Acid Binding Protein 1 (FABP1), Carnitine Palmitoyltransferase 1 (CPT1), and Acyl-CoA Oxidase 1 (ACOX1).[1][2]
Anti-inflammatory and Anti-fibrogenic Effects
Humulinones have been observed to ameliorate steatosis-induced pro-inflammatory gene expression in hepatocytes.[1][2] Additionally, they significantly reduce the expression of pro-inflammatory and pro-fibrogenic factors in activated hepatic stellate cells, which are the primary cell type responsible for liver fibrosis.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in in vitro models of NAFLD.
Table 1: Effect of this compound on Gene Expression in Primary Human Hepatocytes
| Gene | Function | Effect of this compound Treatment |
| CD36 | Fatty Acid Uptake | Reduced Expression |
| FABP1 | Lipid Combustion | Increased Expression |
| CPT1 | Lipid Combustion | Increased Expression |
| ACOX1 | Lipid Combustion | Increased Expression |
Table 2: Effect of this compound on Pro-inflammatory and Pro-fibrogenic Factor Expression in Activated Hepatic Stellate Cells
| Factor Type | Effect of this compound Treatment |
| Pro-inflammatory Factors | Significantly Reduced Expression |
| Pro-fibrogenic Factors | Significantly Reduced Expression |
Experimental Protocols
Detailed methodologies for key in vitro experiments to evaluate the therapeutic potential of this compound for NAFLD are provided below.
Protocol 1: In Vitro Model of Hepatic Steatosis in Primary Human Hepatocytes
This protocol describes the induction of steatosis in primary human hepatocytes and subsequent treatment with this compound to assess its effect on lipid accumulation.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium
-
Fatty acid solution (e.g., oleic acid and palmitic acid complexed to BSA)
-
This compound stock solution
-
Oil Red O staining solution
-
RNA extraction kit
-
qRT-PCR reagents and primers for target genes (CD36, FABP1, CPT1, ACOX1)
Procedure:
-
Cell Culture: Culture primary human hepatocytes according to the supplier's recommendations.
-
Induction of Steatosis: To mimic NAFLD, induce steatosis by incubating the hepatocytes with a fatty acid solution for 24 hours.[6]
-
This compound Treatment: Following steatosis induction, treat the cells with varying concentrations of this compound or a vehicle control for an additional 24-48 hours.
-
Assessment of Lipid Accumulation:
-
Fix the cells with 10% formalin.
-
Stain with Oil Red O solution to visualize intracellular lipid droplets.
-
Quantify lipid accumulation by extracting the Oil Red O stain and measuring its absorbance.
-
-
Gene Expression Analysis:
-
Isolate total RNA from the hepatocytes using a commercial kit.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of genes involved in lipid metabolism (CD36, FABP1, CPT1, ACOX1).
-
Protocol 2: In Vitro Model of Liver Inflammation and Fibrosis in Hepatic Stellate Cells
This protocol details the activation of hepatic stellate cells to an inflammatory and fibrogenic phenotype and subsequent treatment with this compound.
Materials:
-
Human hepatic stellate cell line (e.g., LX-2)[6]
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
RNA extraction kit
-
qRT-PCR reagents and primers for pro-inflammatory and pro-fibrogenic genes (e.g., TGF-β1, α-SMA, Collagen Type I, IL-6, TNF-α)
Procedure:
-
Cell Culture: Culture hepatic stellate cells in the appropriate medium.
-
Activation of Stellate Cells: Activate the stellate cells by treating them with lipopolysaccharide (LPS) to induce a pro-inflammatory and pro-fibrogenic phenotype.
-
This compound Treatment: Concurrently with or following LPS activation, treat the cells with different concentrations of this compound or a vehicle control.
-
Gene Expression Analysis: After the treatment period, isolate total RNA and perform qRT-PCR to measure the expression of key pro-inflammatory (e.g., IL-6, TNF-α) and pro-fibrogenic (e.g., TGF-β1, α-SMA, Collagen Type I) genes.
Conclusion
The available preclinical data strongly suggest that humulinones hold significant therapeutic potential for the treatment of NAFLD.[1][2] Their ability to favorably modulate lipid metabolism, reduce inflammation, and inhibit fibrosis makes them an attractive class of compounds for further investigation. The protocols outlined in these application notes provide a framework for researchers to further explore the efficacy and mechanism of action of humulinones in the context of NAFLD. Future studies should aim to validate these in vitro findings in relevant in vivo models of NAFLD to pave the way for potential clinical development.
References
- 1. Hop-derived Humulinones Reveal Protective Effects in in vitro Models of Hepatic Steatosis, Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental models of fatty liver diseases: Status and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Humulinones in Beer
Abstract
This application note details a robust and accurate method for the quantification of humulinones in beer using High-Performance Liquid Chromatography coupled with either an Ultraviolet (UV) detector or a Mass Spectrometer (MS). Humulinones, as oxidized derivatives of α-acids (humulones), are significant contributors to the bitterness profile of beer, particularly in dry-hopped varieties.[1][2] The protocols provided herein are intended for researchers, brewing scientists, and quality control professionals aiming to precisely measure these key bittering compounds.
Introduction
Hops (Humulus lupulus L.) are a fundamental ingredient in brewing, imparting bitterness, flavor, and aroma, while also acting as a stability agent.[3] The primary bittering compounds are iso-α-acids, which are formed by the isomerization of α-acids (humulones) during the wort boiling process.[3][4][5][6]
Humulinones are oxygenated derivatives of α-acids that can form during the aging of hops or through oxidation during the brewing process.[2] These compounds are more polar and water-soluble than their parent α-acids and can be present in significant concentrations in beers that utilize late-kettle hopping or dry-hopping techniques.[2] As humulinones contribute to the overall bitterness of beer, their accurate quantification is crucial for quality control, product consistency, and the development of new beer recipes.[1][2] This document provides detailed protocols for the analysis of humulinones using HPLC-UV and LC-MS/MS.
Principle of the Method
The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate humulinones from other beer matrix components and hop-derived compounds like α-acids and iso-α-acids. Following separation, the compounds are detected and quantified.
-
HPLC-UV: Quantification is based on the absorption of ultraviolet light at a specific wavelength (e.g., 270 nm), with the concentration determined by comparing the peak area to that of a certified external standard.[2]
-
LC-MS/MS: This technique offers higher selectivity and sensitivity. Compounds are ionized (typically via electrospray ionization, ESI) and detected based on their specific mass-to-charge ratio (m/z).[7][8] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific fragmentation of the parent ion.
Experimental Workflow Diagram
Caption: Workflow for quantifying humulinones in beer samples.
Materials and Reagents
-
Standards: DCHA-Humulinones standard (e.g., ICS-Hum1 from the American Society of Brewing Chemists, ASBC).[9]
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.
-
Reagents: Formic acid, phosphoric acid, ammonium (B1175870) formate (B1220265) (for LC-MS).[7]
-
Apparatus:
-
HPLC or UHPLC system with UV/PDA detector or coupled to a tandem mass spectrometer.
-
Reverse-phase C18 column (e.g., 3 µm particle size).[2]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE or similar).
-
Autosampler vials.
-
Ultrasonic bath for degassing and decarbonation.
-
Detailed Experimental Protocols
-
Stock Solution: Accurately weigh a known amount of the DCHA-Humulinone standard. Dissolve it in acidified methanol (e.g., 0.1% phosphoric acid in methanol) to prepare a stock solution of a known concentration (e.g., 100 mg/L).[3] Sonicate for 15 minutes to ensure complete dissolution.[3]
-
Working Standards: Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase or a suitable diluent (e.g., 50% acetonitrile).[3] A typical calibration range might be 0.1 to 50 ppm (mg/L).[7][8]
-
Decarbonation: Transfer an aliquot of beer (approx. 10-15 mL) into a beaker or centrifuge tube. Decarbonate the sample by placing it in an ultrasonic bath for 10-15 minutes or by vigorous stirring.[7]
-
Filtration/Centrifugation: To remove particulates and yeast, centrifuge the decarbonated sample. Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial.[7][8] For many beer samples, direct filtration after decarbonation is sufficient.[7]
-
Dilution: Depending on the expected concentration of humulinones (especially in highly-hopped beers), the sample may require dilution with the mobile phase to fall within the calibration curve range.
The following tables outline recommended starting conditions for HPLC-UV and LC-MS/MS analysis. Method optimization may be required based on the specific instrumentation used.
Table 1: HPLC-UV Instrumental Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Isocratic or Gradient (e.g., 60-80% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temp. | 30 °C |
| Detection Wavelength | 270 nm[2] |
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | C18 Reverse-Phase (e.g., 30 x 2.1 mm, 2.7 µm)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid & 2 mM Ammonium Formate[7] |
| Mobile Phase B | Acetonitrile/Methanol (50:50) with 0.1% Formic Acid |
| Flow Rate | 0.20 - 0.40 mL/min[7] |
| Injection Volume | 5 µL[7] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transition | Specific m/z transitions must be determined for this compound congeners |
-
Calibration Curve: Inject the prepared working standards into the chromatograph. Plot the peak area response against the known concentration of each standard to generate a linear calibration curve.
-
Sample Analysis: Inject the prepared beer samples.
-
Calculation: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration in the sample using the regression equation from the calibration curve, accounting for any dilution factors used during sample preparation.
Method Performance and Data Presentation
The performance of the analytical method should be validated to ensure accurate and reliable results. Key parameters are summarized below.
Table 3: Summary of Typical Method Performance Parameters
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity (r²) | > 0.99[1] | The correlation coefficient of the calibration curve. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL (LC-MS)[1] | The lowest concentration that can be reliably quantified. |
| Precision (%RSD) | < 5.0%[1] | The relative standard deviation of replicate measurements. |
| Accuracy (Recovery) | 86% - 118%[1] | The percentage of a known amount of spiked analyte recovered from the sample matrix. |
| Analysis Time | 5 - 25 minutes[1][7][9] | Total run time per sample. |
Conclusion
The HPLC-UV and LC-MS/MS methods described provide a reliable framework for the quantification of humulinones in beer. The LC-MS/MS approach is recommended for its superior sensitivity and selectivity, which is particularly beneficial for complex beer matrices or when analyzing trace-level concentrations. Accurate measurement of these compounds allows brewers and researchers to better understand and control the bitterness profile of the final product, ensuring high standards of quality and consistency.
References
- 1. Quantification of Hop-Derived Bitter Compounds in Beer Using Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agraria.com.br [agraria.com.br]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. agraria.com.br [agraria.com.br]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. newfoodmagazine.com [newfoodmagazine.com]
Application Notes and Protocols for Studying Humulinone's Effect on GABAA Receptors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the effects of Humulinone, a component of hops (Humulus lupulus), on γ-aminobutyric acid type A (GABAA) receptors. These protocols are designed to guide researchers in conducting electrophysiological, radioligand binding, and behavioral assays to characterize this compound's modulatory properties.
I. Introduction to this compound and GABAA Receptors
The GABAA receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system.[1] It is a primary target for various therapeutic drugs, including benzodiazepines and barbiturates, which allosterically modulate the receptor's function.[2][3] this compound, a prenylated phloroglucinol (B13840) derivative from hops, has been identified as a positive allosteric modulator of GABAA receptors, contributing to the sedative and hypnotic properties of hops.[4][5] This document outlines key experimental techniques to elucidate the pharmacological profile of this compound at GABAA receptors.
Signaling Pathway of GABAA Receptor Modulation
The binding of the neurotransmitter GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[1] Positive allosteric modulators like this compound can enhance the effect of GABA, leading to increased chloride influx and a more pronounced inhibitory effect.
Caption: GABAA Receptor Signaling Pathway.
II. Electrophysiological Assays
Electrophysiology is a key technique to directly measure the effect of this compound on the function of GABAA receptors. Whole-cell patch-clamp recordings from cells expressing specific GABAA receptor subtypes allow for the characterization of how this compound modulates GABA-induced currents.[4][6]
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Whole-Cell Patch-Clamp Experimental Workflow.
Protocol: Whole-Cell Patch-Clamp Recording in HEK293 Cells
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Transiently transfect cells with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β3, and γ2) using a suitable transfection reagent.[6]
2. Electrophysiological Recording:
-
Two days post-transfection, transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.
-
Perfuse the chamber with an external solution containing (in mM): 137 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, and 11 EGTA, adjusted to pH 7.2.
-
Establish a gigaohm seal and achieve the whole-cell configuration.
-
Clamp the membrane potential at -60 mV.[6]
3. Drug Application:
-
Apply a submaximal concentration of GABA (e.g., 1 µM) to elicit a baseline current.[4][6]
-
Co-apply GABA with varying concentrations of this compound (e.g., 1-100 µM) to determine its modulatory effect.
-
Perform washout steps between applications.
4. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percent potentiation of the GABA-induced current by this compound.
-
Plot the percent potentiation against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Table 1: Effect of this compound on GABA-Induced Currents
| This compound Concentration | GABA (1 µM) Induced Current Potentiation (%) |
| 1 µM | Data to be filled from experiment |
| 3 µM | Data to be filled from experiment |
| 10 µM | ~150%[7] |
| 30 µM | Data to be filled from experiment |
| 100 µM | Data to be filled from experiment |
| Note: The value at 10 µM is an approximation based on published data and should be experimentally determined. |
III. Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of this compound for the GABAA receptor complex and to investigate its mechanism of action.[8] A competitive binding assay using a radiolabeled ligand that binds within the ion channel, such as [3H]EBOB (ethynylbicycloorthobenzoate), can reveal allosteric modulation.[1][4]
Protocol: [3H]EBOB Competitive Binding Assay
1. Membrane Preparation:
-
Homogenize rat forebrain and cerebellum tissue in a sucrose (B13894) buffer.[4]
-
Perform differential centrifugation to isolate the crude membrane fraction.[9]
-
Wash the membranes multiple times and resuspend in the assay buffer.[9][10]
-
Determine the protein concentration using a standard method (e.g., BCA assay).[10]
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, [3H]EBOB (at a concentration near its Kd), and varying concentrations of GABA in the presence or absence of a fixed concentration of this compound.[4][6]
-
To determine non-specific binding, add a high concentration of a known non-competitive antagonist (e.g., picrotoxin).
-
Incubate the plate at a specified temperature and duration (e.g., 90 minutes at 30°C).[10]
3. Assay Termination and Data Acquisition:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[10]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding of [3H]EBOB as a function of GABA concentration in the presence and absence of this compound.
-
A leftward shift in the GABA-induced displacement curve in the presence of this compound indicates positive allosteric modulation.[4][6]
Table 2: this compound's Effect on GABA-Induced [3H]EBOB Displacement
| Condition | GABA IC50 (µM) for [3H]EBOB Displacement |
| GABA alone | Data to be filled from experiment |
| GABA + this compound (1 µM) | Data to be filled from experiment |
| GABA + this compound (1 µM) + Ethanol (30 mM) | Data to be filled from experiment |
| Note: Published data indicates a leftward shift in the displacement curve with this compound and a further shift with the addition of ethanol, suggesting synergistic effects.[4][6] |
IV. Behavioral Assays in Rodents
In vivo behavioral assays are essential to evaluate the physiological effects of this compound, such as its sedative and hypnotic properties.
Protocol: Pentobarbital-Induced Sleep Test in Mice
1. Animals:
-
Use male BALB/c mice, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[4]
2. Drug Administration:
-
Administer this compound (e.g., 10-20 mg/kg) or vehicle intraperitoneally (i.p.).[4]
-
After a set pre-treatment time (e.g., 30 minutes), administer a sub-hypnotic dose of pentobarbital (B6593769) (e.g., 40 mg/kg, i.p.).
3. Observation and Data Collection:
-
Immediately after pentobarbital injection, place each mouse in an individual cage and observe for the loss of the righting reflex. The time from pentobarbital injection to the loss of the righting reflex is the sleep latency.
-
The duration of sleep is the time from the loss to the spontaneous recovery of the righting reflex.
4. Data Analysis:
-
Compare the sleep latency and sleep duration between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol: Spontaneous Locomotor Activity Test
1. Apparatus:
-
Use an open-field arena equipped with infrared beams to automatically record locomotor activity.
2. Procedure:
-
Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle to the mice.[4]
-
Place the mice individually in the center of the open-field arena and record their locomotor activity for a specified period (e.g., 30 minutes).
3. Data Analysis:
-
Quantify the total distance traveled, number of horizontal and vertical movements.
-
Compare the activity levels between the different treatment groups. A significant decrease in locomotor activity suggests a sedative effect.[4]
Table 3: Behavioral Effects of this compound in Mice
| Behavioral Test | Dose of this compound (mg/kg, i.p.) | Outcome |
| Pentobarbital-Induced Sleep | 20 | Shortened sleep onset and increased sleep duration[4][5] |
| Ethanol-Induced Sleep | 10 | Increased sleep duration[4] |
| Spontaneous Locomotion | 20 | Decreased spontaneous locomotion[4][5] |
V. Conclusion
The protocols described provide a comprehensive framework for characterizing the effects of this compound on GABAA receptors. By combining electrophysiological, biochemical, and behavioral approaches, researchers can gain a detailed understanding of its mechanism of action and its potential as a therapeutic agent for conditions such as insomnia and anxiety.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Humulone Modulation of GABAA Receptors and Its Role in Hops Sleep-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Humulone Modulation of GABAA Receptors and Its Role in Hops Sleep-Promoting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Humulinone Concentration in Hop Pellets
This technical support center provides researchers, scientists, and drug development professionals with guidance on the factors influencing humulinone concentration in hop pellets. Find answers to frequently asked questions and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are humulinones and how are they formed in hop pellets?
Humulinones are oxidized derivatives of alpha-acids (humulones), which are the primary bittering compounds in hops.[1][2] They are naturally occurring bitter acids found in leaf hops and their concentration can rise in the days following the pelleting process.[1][3] The formation of humulinones is understood to be a result of the oxidation of alpha-acids.[1][4]
Q2: What are the primary factors that influence the concentration of humulinones in hop pellets?
Several factors can affect the concentration of humulinones:
-
Hop Variety: Different hop varieties exhibit varying levels of stability. For instance, less stable aroma hops like Cascade may show higher ratios of humulinones compared to more stable varieties such as Nugget.[4]
-
Post-Pelleting Time: The concentration of humulinones can continue to increase for several days after the hops have been pelletized.[1][3]
-
Storage Conditions: The formation of humulinones is dependent on both time and temperature.[4] Higher storage temperatures can accelerate their formation, while colder temperatures can slow it down.[4]
-
Hop Storage Index (HSI): A higher HSI, which indicates a greater degree of hop aging and oxidation, is positively correlated with higher concentrations of humulinones.[1][3]
Q3: Does exposure to air significantly increase this compound concentration in hop pellets?
While humulinones are products of alpha-acid oxidation, direct exposure of hop pellets to air has been found to cause little to no increase in their overall concentration.[1] Interestingly, an increase in this compound levels has been observed even in vacuum-packed hop pellets, suggesting that factors other than direct contact with atmospheric oxygen are at play in their formation post-pelleting.[4]
Q4: How are humulinones relevant in a practical application like brewing?
Humulinones are more polar and significantly more soluble in beer than their precursor alpha-acids.[4] When hops are used for dry hopping, a large percentage of the humulinones present in the pellets will dissolve into the beer.[1] These compounds are about 66% as bitter as iso-alpha-acids, and in heavily dry-hopped beers, they can contribute to the overall bitterness profile.[1][4] Concentrations of humulinones in some dry-hopped beers have been found to be as high as 24 ppm.[3]
Troubleshooting Guide
Issue: Higher-than-expected this compound concentrations in experimental samples.
-
Possible Cause 1: Storage Temperature. Storing hop pellets at room temperature or elevated temperatures can accelerate the formation of humulinones.[4]
-
Recommendation: Store hop pellets in a cold environment, such as a refrigerator or freezer, to minimize the rate of this compound formation.
-
-
Possible Cause 2: Time Since Pelleting. The concentration of humulinones can naturally increase in the days following pelleting.[3]
-
Recommendation: For baseline measurements, analyze hop pellets as soon as possible after pelleting. If this is not feasible, record the pelleting date and storage conditions to account for potential increases in this compound levels over time.
-
-
Possible Cause 3: Hop Variety. The hop variety being used may be naturally prone to higher this compound formation.[4]
-
Recommendation: If possible, select hop varieties known for their stability. If using a less stable variety, be aware that higher baseline levels of humulinones are to be expected.
-
Issue: Inconsistent or non-reproducible this compound measurements.
-
Possible Cause 1: Inconsistent Extraction Protocol. The efficiency of extracting humulinones from the hop matrix can vary if the protocol is not strictly followed.
-
Recommendation: Adhere to a standardized extraction method, such as the ASBC Hops-14 method, to ensure consistent sample preparation.[1]
-
-
Possible Cause 2: HPLC Calibration. An inaccurate or expired calibration curve for your HPLC system will lead to erroneous quantification.
-
Recommendation: Regularly prepare fresh calibration standards. A this compound-dicyclohexylamine (DCHA) salt can be synthesized and used as a reliable HPLC standard for accurate quantification.[4]
-
-
Possible Cause 3: Sample Homogeneity. Variations within a batch of hop pellets can lead to different results.
-
Recommendation: Ensure that the sample taken for analysis is representative of the entire batch by properly mixing or grinding a larger volume of pellets before weighing your analytical sample.
-
Data Presentation
Table 1: Factors Influencing this compound Concentration in Hop Pellets
| Factor | Effect on this compound Concentration | Reference |
| Hop Variety | Less stable aroma varieties (e.g., Cascade) tend to have higher this compound ratios than more stable varieties (e.g., Nugget). | [4] |
| Storage Temperature | Higher temperatures accelerate formation; colder temperatures slow it down. | [4] |
| Storage Time | Concentrations can increase over time, even in vacuum-sealed packaging. | [4] |
| Pelleting Process | This compound levels can increase for several days after pelleting. | [1][3] |
| Hop Storage Index (HSI) | A higher HSI is correlated with higher this compound concentrations. | [3] |
Table 2: Typical this compound Concentrations in Hops and Beer
| Sample Type | Typical Concentration (% w/w or ppm) | Reference |
| Baled Hops | < 0.3% w/w | [1] |
| Hop Pellets (post-formation) | ≥ 0.5% w/w | [1] |
| Dry-Hopped Beer | Can reach up to 24 ppm | [3] |
Experimental Protocols
Methodology for this compound Extraction from Hop Pellets
This protocol is based on the ASBC Hops-14 extraction method.[1]
-
Sample Preparation: Grind the hop pellets to a fine, homogenous powder.
-
Extraction:
-
Weigh 2.50 g of the ground hop pellet powder.
-
Add 50 mL of acidic methanol (B129727) (prepared by adding 0.5 mL of 85% o-phosphoric acid to 1 L of methanol).[4]
-
Extract the mixture for 5 minutes using a water bath sonicator.[4]
-
-
Sample Clarification: Filter the resulting mixture to remove solid particles.
-
Dilution: Dilute the filtered extract to an appropriate concentration for HPLC analysis.
Methodology for HPLC Analysis of Humulinones
This protocol is based on the EBC 7.9 HPLC method.[1][4]
-
HPLC System: A standard HPLC system equipped with a C18 column (e.g., 3 µm particle size) and a photodiode array (PDA) detector is required.[4]
-
Mobile Phase: Utilize the mobile phase as specified in the Analytica-EBC method 7.9.
-
Detection: Set the PDA detector to integrate at a wavelength of 270 nm.[4]
-
Calibration: Use a certified standard, such as a this compound-DCHA salt, to create a calibration curve for quantification.[4]
-
Analysis: Inject the prepared sample extract and compare the resulting peak with the calibration curve to determine the concentration of humulinones.
Visualizations
Caption: Formation pathway of humulinones from alpha-acids in hops.
Caption: Experimental workflow for this compound analysis in hop pellets.
References
Technical Support Center: Impact of Hop Storage Index (HSI) on Humulinone Levels
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guidance, and standardized protocols regarding the relationship between the Hop Storage Index (HSI) and humulinone levels in hops.
Frequently Asked Questions (FAQs)
Q1: What is the Hop Storage Index (HSI)?
A1: The Hop Storage Index (HSI) is a quantitative measure used to assess the freshness and degradation of hops.[1] It specifically evaluates the extent of oxidation of the hop's alpha- and beta-acids during storage and handling.[1][2] The HSI is determined spectrophotometrically as the ratio of light absorbance by an alkaline methanol (B129727) hop extract at 275 nm (where oxidation products absorb) to the absorbance at 325 nm (where non-oxidized alpha- and beta-acids absorb).[1][3] As hops age and oxidize, the concentration of alpha-acids decreases while their oxidative degradation products increase, leading to a higher HSI value.[1]
Q2: What are humulinones and how are they formed?
A2: Humulinones are oxygenated derivatives of alpha-acids (humulones).[4][5] They are formed when alpha-acids undergo oxidation, a process accelerated by factors such as prolonged storage, elevated temperatures, and exposure to oxygen.[4][6] Structurally similar to the key bittering compounds iso-alpha-acids, humulinones possess an additional hydroxyl group, which makes them more polar and more soluble in aqueous solutions like beer.[7][8] They are known to contribute to the bitterness of beer, with an estimated bitterness intensity of about 66% that of iso-alpha-acids.[9]
Q3: What is the direct impact of a high HSI on this compound levels?
A3: There is a direct and positive correlation between the Hop Storage Index (HSI) and the concentration of humulinones.[6][10] Hops with a high HSI will have higher concentrations of humulinones.[5] The HSI value is an indicator of the total oxidation of hop acids; since humulinones are primary oxidation products of alpha-acids, a high HSI is a reliable predictor of elevated this compound content.[6] This relationship suggests that oxidative damage incurred during kilning, processing, or storage is a precursor to this compound formation.[6]
Q4: Why do this compound levels often increase significantly after hops are pelletized?
A4: this compound concentrations can increase rapidly in the days following pelleting, even when hops are vacuum-packed with minimal oxygen.[6][7] This phenomenon is attributed to the mechanical stress of the pelleting process, which ruptures nearly 100% of the lupulin glands.[8] This rupture releases the alpha-acids and makes them more susceptible to oxidation, even with trace amounts of oxygen or through reactions with other endogenous compounds.[6][8] The formation is faster at ambient temperatures and slower under refrigeration.[7]
Q5: How do storage conditions affect HSI and subsequent this compound formation?
A5: Storage conditions are critical. The primary factors that increase HSI and, consequently, this compound levels are time, temperature, and oxygen exposure.[1][3] Hops stored for extended periods, at ambient or elevated temperatures, and with exposure to air will exhibit a significant increase in HSI and a corresponding rise in this compound concentration.[3][11] Conversely, storing hops in cold, anaerobic (e.g., vacuum-sealed, nitrogen-flushed) conditions minimizes the degradation of alpha-acids, keeping the HSI low and limiting the formation of humulinones.[1][12]
Q6: Does hop variety influence the HSI-humulinone relationship?
A6: Yes, the hop variety is a significant factor. Different cultivars have inherently different stabilities and initial HSI values, even when fresh.[3] Some varieties are more prone to oxidation than others, meaning that under the same storage conditions, they will develop a higher HSI and accumulate humulinones more rapidly.[6] For example, studies have noted that less stable aroma varieties like Cascade may develop a higher ratio of humulinones compared to more stable varieties like Nugget.[7]
Troubleshooting Guide
Problem: My freshly harvested and processed hops show unexpectedly high this compound levels.
-
Possible Cause 1: Kilning Conditions. High-temperature kilning can initiate oxidative processes, leading to a higher baseline HSI and this compound concentration even before storage.[3]
-
Possible Cause 2: Harvest Time. Hops harvested later in their maturity window can have a higher initial HSI.[3]
-
Solution: Review and optimize kilning temperatures and harvest timing for the specific variety. Ensure HSI is measured immediately post-kilning to establish a baseline.
Problem: HSI values are inconsistent across samples from the same hop batch.
-
Possible Cause 1: Non-Homogeneous Storage. If a large bale or container of hops has inconsistent temperature or oxygen exposure (e.g., the outside is more exposed than the center), degradation rates can vary within the batch.
-
Possible Cause 2: Sampling Error. Improper sampling techniques that do not create a representative composite of the entire lot can lead to variability in analytical results.
-
Solution: Ensure uniform storage conditions for the entire batch. Implement a standardized, multi-point sampling protocol to create a homogenized sample for analysis.
Problem: I am having difficulty achieving accurate and repeatable quantification of humulinones via HPLC.
-
Possible Cause 1: Inadequate Extraction. Humulinones are more polar than alpha-acids. The extraction solvent and procedure must be optimized to ensure their complete recovery from the hop matrix. Acidic methanol is a commonly used and effective solvent.[7]
-
Possible Cause 2: Standard Instability. The analytical standard used for quantification may be degrading. This compound standards, like the compounds themselves, can be sensitive to storage conditions.
-
Possible Cause 3: Co-elution. Other oxidized hop compounds may co-elute with this compound peaks, leading to inaccurate integration and quantification.
-
Solution: Validate your extraction protocol for efficiency. Use a stable, certified reference standard, such as a this compound-DCHA salt, and store it under recommended conditions.[7] Optimize your HPLC method (mobile phase gradient, column chemistry) to ensure baseline separation of the target analytes.
Quantitative Data Summary
The following tables summarize the classification of hops based on HSI and the typical changes observed in key hop components as HSI increases.
Table 1: Hop Freshness Classification by HSI Value
| HSI Value Range | Classification | Implication for this compound Levels |
|---|---|---|
| < 0.32 | Fresh | Minimal/base level of humulinones.[12][13] |
| 0.33 - 0.40 | Slightly Aged | Noticeable increase in humulinones.[12] |
| 0.41 - 0.50 | Aged | Significant levels of humulinones present.[12][13] |
| 0.51 - 0.60 | Strongly Aged | High concentration of humulinones.[12] |
| > 0.61 | Over-Aged | Very high concentration of humulinones.[12][13] |
Table 2: Example of HSI Impact on Hop Acid Composition (Values are illustrative based on published trends)
| Hop Variety | HSI Value | Alpha-Acids (% w/w) | Humulinones (% w/w) | Data Source |
|---|---|---|---|---|
| Variety A | 0.30 (Fresh) | 12.5 | 0.15 | [9] |
| Variety A | 0.50 (Aged) | 10.2 | 0.40 | [9] |
| Variety A | 0.70 (Over-Aged) | 7.8 | 0.55 | [9] |
| Variety B | 0.32 (Fresh) | 8.0 | 0.20 | [9] |
| Variety B | 0.55 (Aged) | 6.1 | 0.48 | [9] |
| Variety B | 0.75 (Over-Aged) | 4.5 | 0.62 |[9] |
Experimental Protocols
Protocol 1: Determination of Hop Storage Index (HSI) Based on ASBC Hops-6A/12 and EBC 7.13 methods.[3][11]
-
Extraction: Prepare a non-polar extract of the hop sample. A common method involves extracting a known mass of ground hops with toluene (B28343).
-
Sample Preparation: Evaporate the toluene from a precise volume of the extract. Re-dissolve the residue in a specific volume of alkaline methanol.
-
Spectrophotometry: Using a UV-Vis spectrophotometer blanked with alkaline methanol, measure the absorbance of the prepared sample at 275 nm and 325 nm.
-
Calculation: Calculate the HSI using the following formula:
-
HSI = (Absorbance at 275 nm) / (Absorbance at 325 nm)
-
Protocol 2: Quantification of Humulinones via High-Performance Liquid Chromatography (HPLC) Based on established research methodologies.[7]
-
Standard Preparation: Prepare a stock solution of a certified this compound standard (e.g., this compound-DCHA salt) in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Extraction: Extract a known mass of ground hops (e.g., 2.5 g of pellets) with a precise volume of acidic methanol (e.g., 50 mL of methanol containing 0.05% o-phosphoric acid). Use sonication for approximately 5 minutes to ensure efficient extraction.
-
Sample Preparation: Filter the extract through a 0.45 µm syringe filter. Dilute the filtered sample as necessary with the mobile phase to fall within the range of the calibration curve.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 3 µm particle size).
-
Mobile Phase: A gradient of acidified water and acetonitrile/methanol is typically used.
-
Detector: Photodiode Array (PDA) or UV detector set to ~270 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Identify the this compound peak based on retention time compared to the standard. Integrate the peak area and calculate the concentration in the original sample using the standard calibration curve.
Visualizations
Caption: Factors leading to increased HSI and this compound levels.
Caption: Chemical transformation of alpha-acids into humulinones.
Caption: Workflow for parallel analysis of HSI and humulinones.
References
- 1. Understanding the importance of the Hop Storage Index - Hops [canr.msu.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. barthhaas.com [barthhaas.com]
- 4. barthhaas.com [barthhaas.com]
- 5. 58. This compound: A naturally formed hop bitter acid [asbcnet.org]
- 6. hopsteiner.us [hopsteiner.us]
- 7. mundiconvenius.pt [mundiconvenius.pt]
- 8. scottjanish.com [scottjanish.com]
- 9. Impact of Hop Freshness on Dry Hopped Beer Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mbaa.com [mbaa.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding HSI: Impact on Brewing, Hop Industry Over Supply, and Future Trends — Shan Ferments [shanferments.com]
- 13. The relevance of Hop Storage Index (HSI) for hop usage | BrewingScience [brewingscience.de]
Technical Support Center: Humulinone Formation in Hop Processing
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling humulinone formation during hop processing. Humulinones, the oxidation products of α-acids, can significantly impact the bitterness profile and overall quality of hop-derived products.[1][2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered in the laboratory.
Troubleshooting Guide: this compound Formation
Unexpectedly high levels of humulinones can be a significant issue in experimental settings. The following table outlines common problems, their probable causes, and recommended solutions to mitigate excessive this compound formation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Elevated this compound levels in fresh hop samples | - Oxidative damage during harvesting and baling. - High Hop Storage Index (HSI) of the hop variety.[1][3][4] - Genetic predisposition of the hop variety.[1] | - Handle hops gently during harvesting to minimize physical damage to lupulin glands. - Select hop varieties with a known low HSI. - Analyze incoming fresh hops for baseline this compound levels. |
| Rapid increase in humulinones after pelleting | - Rupturing of lupulin glands during pelletization exposes α-acids to oxidative agents within the hop leaf material.[4] - Heat generated during the pelleting process. | - Optimize pelleting die temperature and pressure to minimize heat generation. - Consider using hop powders or extracts as an alternative to pellets if this compound formation is a critical concern. |
| Increase in humulinones during storage | - Exposure to oxygen.[2] - Elevated storage temperatures.[1][2] - Prolonged storage duration. | - Store hops in oxygen-barrier packaging, such as vacuum-sealed, multi-layered foil bags.[1] - Store hops at low temperatures (refrigerated or frozen).[5] - Minimize storage time by using a first-in, first-out inventory system. |
| Inconsistent this compound measurements between samples | - Non-homogenous hop samples. - Inconsistent sample preparation and extraction.[6] - HPLC calibration issues.[6] | - Ensure thorough mixing of hop samples before analysis. - Adhere strictly to a validated extraction protocol (see Experimental Protocols section). - Regularly calibrate the HPLC instrument using a certified this compound standard.[6] |
Frequently Asked Questions (FAQs)
Q1: What are humulinones and how are they formed?
Humulinones are oxidized derivatives of α-acids (humulones).[7] Their formation is primarily an oxidative process that can occur at various stages of hop processing, from post-harvest handling to storage.[2] While direct air oxidation plays a role, the exact mechanism of formation within the hop material is complex and appears to be facilitated by components in the hop's leafy material, especially after the lupulin glands are ruptured during pelleting.[4]
Q2: What is the impact of humulinones on product quality?
Humulinones are reported to be about 66% as bitter as iso-α-acids.[4] In brewing, they can contribute to the overall bitterness of beer, particularly in dry-hopped styles where they are readily soluble.[3] For pharmaceutical applications, the presence of these oxidized compounds may alter the bioactivity and stability of α-acid-derived formulations.
Q3: Is it possible to completely prevent this compound formation?
Complete prevention of this compound formation is challenging and often described as unavoidable, especially after pelleting.[1][6] However, its rate and extent can be significantly controlled by minimizing exposure to oxygen and heat, and by managing storage time.
Q4: How does the Hop Storage Index (HSI) relate to this compound levels?
The Hop Storage Index (HSI) is a measure of the oxidative degradation of α-acids and β-acids in hops. A higher HSI value indicates a greater degree of oxidation and is strongly correlated with higher concentrations of humulinones.[3][4] Monitoring the HSI can be a useful tool to predict the potential for high this compound content.
Q5: Does kilning temperature affect this compound formation?
Higher kilning temperatures can lead to an increase in the Hop Storage Index (HSI), suggesting a greater potential for oxidation.[8] While some studies have shown that higher kiln temperatures can increase the levels of certain oxidative markers, the direct impact on this compound concentration can be modest within typical kilning temperature ranges.[8][9] However, excessive temperatures should be avoided to minimize overall oxidative damage.
Quantitative Data on this compound Formation
The following tables summarize quantitative data related to this compound formation and its influencing factors.
Table 1: Impact of Storage Temperature on this compound Formation in Zeus Hop Pellets (Vacuum Packed)
| Storage Duration | This compound Concentration (% w/w) at 9°C | This compound Concentration (% w/w) at 22°C |
| Day 0 | ~0.35 | ~0.35 |
| Day 5 | ~0.40 | ~0.50 |
| Day 10 | ~0.42 | ~0.55 |
| Day 15 | ~0.43 | ~0.58 |
| Day 20 | ~0.44 | ~0.60 |
Data adapted from Figure 3 in "this compound Formation in Hops and Hop Pellets" by Maye et al. (2016).[4]
Table 2: this compound Content in Hops and Hop Products
| Hop Product | Typical this compound Concentration (% w/w) |
| Baled Hops | < 0.3 |
| Hop Pellets | 0.2 - 0.5+ |
| High HSI Hops | Generally higher concentrations |
Data compiled from various sources.[4][7]
Experimental Protocols
Protocol 1: Quantification of Humulinones by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for the analysis of hop acids.[6][10]
1. Sample Preparation and Extraction:
-
Weigh 2.50 g of hop pellets or 5.00 g of ground hop cones into a 100 mL beaker.
-
Add 50 mL of acidic methanol (B129727) (0.5 mL of 85% o-phosphoric acid in 1 L of methanol).
-
Extract the mixture for 5 minutes using a water bath sonicator.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 3 µm particle size).
-
Mobile Phase: Based on Analytica-EBC method 7.9.
-
Detection: Photodiode Array (PDA) detector at 270 nm.
-
Injection Volume: 10 µL.
3. Calibration:
-
Prepare a series of calibration standards using a certified this compound standard (e.g., a this compound-dicyclohexylamine salt).[6]
-
Construct a calibration curve by plotting peak area against concentration.
4. Quantification:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak based on its retention time relative to the standard.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows related to this compound formation.
Caption: Chemical pathway of this compound formation from α-acids.
Caption: Experimental workflow for monitoring and controlling this compound formation.
References
- 1. agraria.com.br [agraria.com.br]
- 2. barthhaas.com [barthhaas.com]
- 3. mbaa.com [mbaa.com]
- 4. cdn.hopsteiner.de [cdn.hopsteiner.de]
- 5. scielo.br [scielo.br]
- 6. mundiconvenius.pt [mundiconvenius.pt]
- 7. 58. This compound: A naturally formed hop bitter acid [asbcnet.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating the impact of kilning temperature on hop quality in American deep bed dryers | BrewingScience [brewingscience.de]
- 10. chemistry.wilkes.edu [chemistry.wilkes.edu]
Challenges in isolating pure Humulinone for research
Technical Support Center: Humulinone Isolation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hop-derived compounds. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the isolation and purification of pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Humulone (B191422)?
This compound is an oxidized derivative of humulone.[1][2] Humulones (also known as α-acids) are a class of compounds found in the resin of hop plants (Humulus lupulus) and are the precursors to the bitter iso-α-acids that are characteristic of beer.[3][4][5] Humulinones are formed when humulones undergo oxidation, a process that can occur during the aging of hops or beer, or through targeted biotransformation.[1][2][6]
Q2: What are the primary challenges in obtaining pure this compound?
Isolating pure this compound is a multi-step process, each with unique challenges:
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Controlled Generation: this compound is a degradation product, not a primary component of fresh hops. Therefore, it must first be generated from a humulone-rich precursor, which requires carefully controlled oxidation to maximize yield and minimize unwanted side-products.
-
Complex Starting Material: The initial hop extract is a complex mixture of α-acids (humulone, cohumulone, adhumulone), β-acids (lupulone, colupulone), essential oils, and other plant metabolites.[7][8][9]
-
Competing Reactions: The primary precursor, humulone, is highly unstable. During the oxidation process, it can also isomerize into isohumulones, especially if heat is applied.[3][7][10] This creates a complex mixture of humulones, humulinones, and isohumulones that must be separated.
-
Purification Difficulties: Separating this compound from the structurally similar precursors and isomers is challenging. Chromatographic methods are typically required but can be complex to optimize.[11][12]
-
Compound Instability: Both the precursor humulones and the final this compound products are susceptible to further degradation under adverse conditions of temperature, light, and oxygen exposure.[13][14]
Q3: What is the most effective method to extract the precursor, Humulone, from hops?
Supercritical CO2 (SC-CO2) extraction is a highly efficient and widely used industrial method for obtaining a hop extract rich in α-acids (humulones) and β-acids.[15][16] This method is advantageous because it is non-toxic, non-flammable, and its selectivity can be tuned by adjusting temperature and pressure, allowing for the separation of different compound classes.[16][17] For laboratory-scale extractions, organic solvents like ethanol, hexane (B92381), and dichloromethane (B109758) can also yield good results.[18][19]
Q4: Can I generate this compound without first isolating pure Humulone?
Yes. It is common to perform the oxidation reaction on a humulone-rich hop extract. Methods have been established for oxidizing α-acids within an extract to produce humulinones, which can then be purified from the reaction mixture using techniques like preparative liquid chromatography.[2] This approach avoids the difficult step of purifying the highly unstable humulone precursor first.
Troubleshooting Guides
Problem 1: Low Yield of this compound After Oxidation Reaction
| Possible Cause | Recommended Solution |
| Inefficient Oxidation | Optimize reaction conditions. Ensure proper concentration of the oxidizing agent and adequate reaction time. The process often involves preparative liquid chromatography following the oxidation of α-acids.[2] |
| Precursor Degradation | Humulones are unstable. Store the precursor hop extract under anaerobic conditions and at low temperatures (e.g., 4°C or below) to prevent premature degradation before the oxidation step.[14] |
| Competing Isomerization | The conversion of humulone to isohumulone (B191587) is accelerated by heat.[7] Conduct the oxidation reaction at a controlled, lower temperature to minimize this competing pathway. Photochemical isomerization can also occur, so protect the reaction from UV light.[3][4] |
| Poor Precursor Quality | The α-acid content of hops varies significantly by cultivar and storage conditions.[19] Use a hop variety with a high humulone content (e.g., Columbus, Nugget) and ensure the hops have been stored properly to minimize prior degradation.[14][19] |
Problem 2: Difficulty Separating this compound from Other Compounds
| Possible Cause | Recommended Solution |
| Co-elution in Chromatography | Humulinones, humulones, and isohumulones are structurally similar. Optimize your HPLC or countercurrent chromatography method. Adjust the solvent system, pH, and gradient.[12] Two-step chromatography may be necessary: first to separate the class of compounds (e.g., humulinones) and a second step to isolate individual analogues.[12] |
| Presence of Fats and Waxes | Initial extracts, especially those using non-polar solvents, can contain significant amounts of lipids and waxes that interfere with purification.[20] A preliminary liquid-liquid partitioning step can help. For instance, dissolving the extract in a hydrocarbon solvent (like isohexane) and partitioning against an aqueous alkaline solution can selectively pull humulones into the aqueous phase, leaving less polar compounds behind.[20] |
| Lack of Pure Standards | It can be difficult to confirm the identity and purity of your final product without a reference standard. Use HPLC-MS to confirm the molecular weight of your isolated compound, which should correspond to the expected mass for this compound (C21H30O6).[21] |
Data Presentation: Extraction of Humulone Precursors
The efficiency of extracting the necessary humulone precursors from hops is highly dependent on the method and parameters used. Supercritical CO2 (SC-CO2) extraction is a common and tunable method.
Table 1: Effect of SC-CO2 Extraction Pressure on α-Acid Recovery
| Pressure (MPa) | Temperature (°C) | α-Acid Content in Extract (mg/g) | α-Acid Recovery Efficiency (%) |
| 10 | 40 | 391.0 | 27 |
| 12.5 | 40 | 501.4 | 76 |
| 15 | 40 | 594.9 | 98 |
| 37 | 43 | ~520.8 (calculated) | >98% |
| Data adapted from a study on Ella variety hops, which had a declared α-bitter acid content of 13.4 g/100 g.[22] |
Table 2: Comparison of Solvents for α-Acid Extraction
| Solvent | α-Acid Recovery (%) |
| Dichloromethane | 91.55 ± 1.94 |
| Methanol–Dichloromethane (25:75) | 82.16 ± 1.82 |
| Ethyl Acetate | 80.09 ± 0.49 |
| Hexane | 78.95 ± 1.25 |
| Data represents recovery of α-acids into a soft resin fraction from hop pellets.[19] |
Experimental Protocols & Visualizations
Protocol 1: General Methodology for Humulone Extraction and Partitioning
This protocol describes a common method for obtaining a humulone-enriched fraction from a hop extract, which can then be used as a starting material for this compound synthesis.
-
Initial Extraction: Extract ground hop pellets using a suitable method, such as SC-CO2 or solvent extraction with hexane or dichloromethane, to produce a raw hop extract (oleoresin).[15][20]
-
Solubilization: Dissolve the raw hop extract in a water-immiscible hydrocarbon solvent, such as isohexane, at a 1:1 volume ratio.[20]
-
Alkaline Partitioning: Add an aqueous alkaline solution (e.g., 3% KOH) at a 0.9-1.1 molar equivalent to the humulone content. Mix the two-phase solution for 10-20 minutes at 35-45°C. This deprotonates the acidic humulones, making them soluble in the aqueous layer.[20]
-
Phase Separation: Allow the layers to separate. The upper organic layer will contain non-polar compounds like β-acids, hop oils, and fatty acids. The lower aqueous layer is now enriched with humulones.[20]
-
Recovery: Carefully recover the humulone-enriched aqueous layer. This fraction can now be used for the subsequent oxidation reaction to generate this compound.
Signaling Pathways: Humulone Conversion Pathways
The primary challenge in isolating a specific derivative of humulone is managing the competing reaction pathways of isomerization and oxidation. The desired pathway for producing this compound is oxidation, while isomerization to isohumulone is often an undesired side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Humulone - Wikipedia [en.wikipedia.org]
- 6. cms.hvg-germany.de [cms.hvg-germany.de]
- 7. Hop Science III: Bitterness | Suregork Loves Beer [beer.suregork.com]
- 8. Sub- and Supercritical Extraction of Slovenian Hops (Humulus lupulus L.) Aurora Variety Using Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Processing Strategies for Extraction and Concentration of Bitter Acids and Polyphenols from Brewing By-Products: A Comprehensive Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. doras.dcu.ie [doras.dcu.ie]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The Stability of Hop (Humulus lupulus L.) Resins during Long-Period Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. supercriticalfluids.com [supercriticalfluids.com]
- 17. repositorio.uc.cl [repositorio.uc.cl]
- 18. homebrewtalk.com [homebrewtalk.com]
- 19. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WO2011037630A1 - Process for the preparation of isohumulone compositions - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC for Humulinone Measurement
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) protocols for the accurate measurement of Humulinone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is an oxidized derivative of humulone, an alpha-acid found in hops (Humulus lupulus).[1][2] Accurate quantification of this compound and related hop acids is crucial in industries such as brewing, where they contribute to the bitterness and flavor profile of the final product.[2][3][4] In the context of drug development, hop-derived compounds are being investigated for various biological activities, including antibacterial effects and modulation of signaling pathways, making precise measurement essential for research and development.[5][6]
Q2: What type of HPLC column is best suited for this compound analysis?
A2: A reversed-phase (RP) C18 column is the most commonly used stationary phase for the analysis of this compound and other hop acids.[3][7] These columns provide good separation based on the hydrophobicity of the analytes. For complex samples, a column with a smaller particle size (e.g., 2.6 µm or 3 µm) can offer higher resolution.[3][7]
Q3: What are the typical mobile phases used for this compound separation?
A3: The mobile phase for this compound analysis typically consists of a mixture of an organic solvent and an aqueous solution, often with an acidic modifier. Common mobile phases include acetonitrile (B52724) or methanol (B129727) mixed with water.[8] An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of the analytes.[3]
Q4: How can I prepare a this compound standard for calibration?
A4: A this compound standard can be prepared by dissolving a known amount of a certified reference material in a suitable solvent, such as methanol.[3][9] For accurate quantification, it is recommended to prepare a series of dilutions to create a calibration curve.
Q5: What are the key considerations for sample preparation before HPLC analysis?
A5: Proper sample preparation is critical for accurate and reproducible HPLC results.[10] For solid samples, such as hop pellets, an extraction with a solvent like acidic methanol is necessary.[3] All samples should be filtered through a 0.45 µm or smaller pore size filter to remove particulate matter that could clog the HPLC column.[8] Whenever possible, the sample should be dissolved in the mobile phase to avoid solvent mismatch effects.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Active sites on the column | Use a mobile phase with a suitable modifier, such as a low concentration of a competing base, or increase the buffer strength.[12] |
| Column overload | Reduce the injection volume or the concentration of the sample.[12] Consider using a column with a larger internal diameter. |
| Sample solvent incompatibility | Dissolve the sample in the mobile phase or a weaker solvent.[11] |
| Column degradation | Replace the column if it has been used extensively or under harsh conditions. |
Problem 2: Inconsistent Retention Times
| Possible Cause | Solution |
| Fluctuations in pump flow rate | Check for leaks in the pump and fittings.[11] Ensure the pump seals are in good condition. |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed.[10] For gradient elution, ensure the gradient proportioning valves are functioning correctly. |
| Column temperature variations | Use a column oven to maintain a constant temperature.[10] |
| Insufficient column equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting a run. |
Problem 3: High Backpressure
| Possible Cause | Solution |
| Column frit blockage | Backflush the column (if permitted by the manufacturer). Replace the inlet frit if the problem persists. |
| Precipitation in the mobile phase | Ensure all mobile phase components are fully dissolved. Filter the mobile phase before use. |
| Sample precipitation on the column | Improve sample cleanup procedures. Use a guard column to protect the analytical column.[13] |
| High mobile phase viscosity | Consider using a mobile phase with lower viscosity or increasing the column temperature. |
Problem 4: Ghost Peaks
| Possible Cause | Solution |
| Contaminated mobile phase | Use high-purity solvents and reagents. Prepare fresh mobile phase daily. |
| Carryover from previous injections | Implement a robust needle wash protocol. Inject a blank solvent run to clean the injector. |
| Impurities concentrating on the column | During gradient elution, impurities from the mobile phase can accumulate and elute as ghost peaks.[12] Use high-purity solvents and extend the column equilibration time. |
Experimental Protocol: Quantification of this compound
This protocol provides a general method for the quantification of this compound using reversed-phase HPLC. Optimization may be required based on the specific sample matrix and instrumentation.
1. Materials and Reagents
-
This compound certified reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable acid)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Data acquisition and processing software
3. Preparation of Mobile Phase
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Degas both mobile phases before use.
4. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
5. Sample Preparation
-
For liquid samples, dilute with the mobile phase as needed.
-
For solid samples, perform a solvent extraction (e.g., with acidic methanol).
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
6. HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Gradient of A and B |
| Gradient Program | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm[3] |
7. Data Analysis
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
Quantitative Data Summary
The following table summarizes the concentration of this compound found in various beer samples from a study on dry-hopped beers. This data can serve as a reference for expected concentration ranges.
| Beer Type | This compound Concentration (ppm) |
| Commercial India Pale Ales (average) | 12 (range: 3 to 24)[3] |
| Dry-Hopped Low IBU Beer | Varies with hopping rate[3] |
| Dry-Hopped High IBU Beer | Varies with hopping rate[3] |
Visualizations
Troubleshooting Workflow for HPLC Issues
Caption: A logical workflow for troubleshooting common HPLC issues.
Potential Signaling Pathway Modulation by Hop Bitter Acids
References
- 1. This compound, A Natural Hop Bitter Acid [brauwelt.com]
- 2. cdn.hopsteiner.de [cdn.hopsteiner.de]
- 3. agraria.com.br [agraria.com.br]
- 4. researchgate.net [researchgate.net]
- 5. Humulone - Wikipedia [en.wikipedia.org]
- 6. hemorella.pl [hemorella.pl]
- 7. researchgate.net [researchgate.net]
- 8. agraria.com.br [agraria.com.br]
- 9. newfoodmagazine.com [newfoodmagazine.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Prevention of Protein Therapeutic Degradation
Disclaimer: The term "Humulinone" does not correspond to any known scientific molecule. For the purpose of providing a scientifically accurate and useful guide, this document will address the common challenges of preventing degradation in protein therapeutics, using monoclonal antibodies (mAbs) as a representative example. The principles and troubleshooting steps outlined here are widely applicable to researchers, scientists, and drug development professionals working with therapeutic proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways a monoclonal antibody can degrade during an experiment?
A1: Monoclonal antibodies are susceptible to both physical and chemical degradation. The most common degradation pathways include:
-
Aggregation: Protein molecules clump together to form soluble or insoluble aggregates. This is a major concern as it can impact efficacy and safety.[1][2][3]
-
Fragmentation: The peptide backbone of the antibody can be cleaved, resulting in smaller fragments.[2][3][4]
-
Deamidation: The conversion of asparagine or glutamine residues to other amino acids, which can alter the protein's structure and function.[1][2]
-
Oxidation: Certain amino acid side chains (like methionine and tryptophan) are susceptible to oxidation, which can be induced by exposure to light, oxygen, or trace metals.[2][4][5]
Q2: What environmental factors are most likely to cause degradation of my mAb?
A2: Several environmental stressors can compromise the stability of your mAb during experimental procedures:
-
Temperature: Both high temperatures and freeze-thaw cycles can lead to denaturation and aggregation.[2][4][6] Long-term storage at -20°C can even pose a risk for some mAbs due to cold denaturation.[7]
-
pH: Deviations from the optimal pH range can accelerate degradation pathways like aggregation, fragmentation, and deamidation.[1][2][8][9]
-
Agitation: Physical stress from shaking or stirring can cause mAbs to form aggregates.[2][4]
-
Light Exposure: Exposure to light, particularly UV, can induce oxidation and fragmentation.[2][4][10]
Q3: How can I prevent my mAb from degrading during storage and handling?
A3: Proper storage and handling are critical for maintaining the integrity of your mAb:
-
Storage Temperature: For long-term storage, -80°C is generally ideal. For short-term storage, 2-8°C is recommended.[11][12]
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is best to divide the protein solution into single-use aliquots.[11]
-
Low-Binding Tubes: Use polypropylene (B1209903) or other low-binding tubes to minimize adsorption of the protein to the container walls.[11]
-
Protective Formulation: Ensure your mAb is in a suitable buffer with stabilizing excipients.
Q4: What are excipients and how do they help stabilize my mAb?
A4: Excipients are inactive ingredients added to the mAb formulation to enhance its stability.[13] Common categories of excipients include:
-
Buffers (e.g., Histidine, Phosphate): Maintain the pH in a range that is optimal for the mAb's stability.[13][14]
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Mannitol): Act as cryoprotectants and lyoprotectants, protecting the mAb during freezing and lyophilization.[13][15][16]
-
Surfactants (e.g., Polysorbate 80, Polysorbate 20): Prevent aggregation and surface adsorption.[13][14][17]
-
Amino Acids (e.g., Glycine, Arginine): Can help to reduce aggregation and stabilize the protein.[14][16]
-
Antioxidants (e.g., Methionine): Can be included to protect against oxidative damage.[14]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to mAb degradation.
Issue 1: Unexpected Loss of Activity or Binding Affinity
If you observe a decrease in your mAb's functional activity, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Protein Aggregation | Analyze the sample for aggregates using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). If aggregates are present, review your storage and handling procedures. Consider optimizing the buffer with anti-aggregation excipients like polysorbates or arginine.[3][18] |
| Oxidation of Critical Residues | If the binding site (CDR loops) contains susceptible amino acids, oxidation could be the cause. Minimize light exposure and consider adding an antioxidant to your buffer. Use Mass Spectrometry (MS) to check for oxidative modifications.[5][19] |
| Deamidation or Fragmentation | These modifications can alter the structure and charge of the protein. Analyze the sample using Ion-Exchange Chromatography (IEX) or MS-based peptide mapping to detect these changes.[5][8] Ensure your buffer pH is optimal for stability. |
| Improper Storage | Confirm that the mAb has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.[11] |
Issue 2: Visible Precipitates or Cloudiness in the mAb Solution
The presence of visible particles is a clear indicator of significant protein aggregation.
| Potential Cause | Recommended Action |
| Multiple Freeze-Thaw Cycles | This is a common cause of aggregation. Always aliquot your mAb into single-use volumes upon receipt.[11] |
| Inappropriate Buffer pH or Ionic Strength | An incorrect pH can lead to a loss of solubility and subsequent aggregation.[3] Verify the pH of your solution and consider buffer exchange into a more suitable formulation. |
| Mechanical Stress | Vigorous vortexing or shaking can induce aggregation.[2][4] Mix your protein solution by gentle pipetting or inversion. |
| High Temperature Exposure | Accidental exposure to high temperatures can cause irreversible aggregation.[4][6] Review your experimental workflow to identify any steps where the temperature may not have been adequately controlled. |
Experimental Protocols & Data
Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of a mAb.[2][5] This involves intentionally exposing the mAb to harsh conditions to accelerate degradation.
Protocol for a Thermal Stress Study:
-
Sample Preparation: Prepare aliquots of your mAb at a known concentration (e.g., 1 mg/mL) in its formulation buffer.
-
Incubation: Place the aliquots in incubators set at different temperatures (e.g., 4°C as a control, 25°C, and 40°C).
-
Time Points: At specified time points (e.g., 0, 1, 2, and 4 weeks), remove one aliquot from each temperature.
-
Analysis: Analyze the samples using a suite of analytical techniques to quantify degradation. Key methods include:
-
Size Exclusion Chromatography (SEC): To quantify the formation of high molecular weight species (aggregates) and low molecular weight species (fragments).[3]
-
Ion-Exchange Chromatography (IEX): To detect changes in charge variants, which can indicate deamidation or other modifications.[18]
-
Reversed-Phase High-Performance Liquid Chromatography with Mass Spectrometry (RP-HPLC-MS): For detailed characterization of modifications like oxidation and fragmentation at the peptide level.[3][5]
-
Table 1: Example Data from a Thermal Stress Study (% Aggregate Formation by SEC)
| Time (Weeks) | Storage at 4°C | Storage at 25°C | Storage at 40°C |
| 0 | 0.5% | 0.5% | 0.5% |
| 1 | 0.5% | 1.2% | 5.8% |
| 2 | 0.6% | 2.5% | 12.3% |
| 4 | 0.7% | 5.1% | 25.6% |
Table 2: Influence of pH on mAb Fragmentation at 40°C (% Fragments by SEC)
| Time (Days) | pH 5.0 | pH 6.0 (Optimal) | pH 7.5 |
| 0 | 0.2% | 0.2% | 0.2% |
| 7 | 1.5% | 0.4% | 1.8% |
| 14 | 3.2% | 0.8% | 3.9% |
| 28 | 6.8% | 1.5% | 8.2% |
Visualizations
Below are diagrams illustrating key concepts related to mAb degradation and experimental workflows.
Caption: Major degradation pathways of monoclonal antibodies.
Caption: Analytical workflow for identifying mAb degradation.
Caption: Troubleshooting decision tree for mAb degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Antibody Forced Degradation Study - Creative Biolabs [creative-biolabs.com]
- 5. Forced degradation study of a monoclonal antibody by HRMS at intact, subunit and peptide levels | AnaBioTec [anabiotec.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Cold denaturation of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-Dependent Protein Chemical Degradation as a Representation of Effective pH Around Proteins Within Polymer-Based Sustained Release Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Light-Induced Protein Degradation with Photocaged PROTACs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. genextgenomics.com [genextgenomics.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. allanchem.com [allanchem.com]
- 14. bioprocessintl.com [bioprocessintl.com]
- 15. researchgate.net [researchgate.net]
- 16. Unexplored Excipients in Biotherapeutic Formulations: Natural Osmolytes as Potential Stabilizers Against Thermally Induced Aggregation of IgG1 Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Analytical Lifecycle for Monoclonal Antibodies | Mabion [mabion.eu]
- 19. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Humulinone Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Humulinone for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a humulane-type sesquiterpenoid, an oxidized derivative of α-acids found in hops (Humulus lupulus)[1]. Like many sesquiterpenoids, this compound can exhibit poor aqueous solubility, which poses a significant challenge for its application in cell-based assays and other in vitro experimental systems. Achieving a stable, soluble preparation is crucial for accurate and reproducible experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
-
Dimethyl Sulfoxide (DMSO): Typically the first choice for dissolving hydrophobic compounds for in vitro use.
-
Ethanol (B145695): A common solvent for natural products.
-
Methanol (B129727): Particularly acidic methanol has been used for the extraction of this compound from hops, suggesting its potential as a solvent[2].
It is recommended to start with small aliquots of this compound to test its solubility in these solvents at the desired concentration.
Q3: My this compound, dissolved in a stock solvent, precipitates when added to my aqueous assay medium. What can I do?
This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the stock concentration: A more concentrated stock solution means a smaller volume is added to the aqueous medium, which can sometimes prevent precipitation.
-
Use a co-solvent system: Prepare the final dilution in a mixture of the assay medium and a water-miscible co-solvent.
-
Incorporate a surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Utilize cyclodextrins: These molecules can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to overcoming solubility challenges with this compound.
Problem: this compound is not dissolving in the initial chosen solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent power. | Try a different organic solvent (e.g., if DMSO fails, try ethanol or methanol). |
| Concentration is too high. | Attempt to dissolve a smaller amount of this compound in the same volume of solvent. |
| Compound is in a crystalline form that is difficult to dissolve. | Gentle warming (e.g., 37°C) and vortexing or sonication can aid dissolution. |
Problem: this compound precipitates out of the stock solution over time.
| Possible Cause | Suggested Solution |
| Supersaturated solution. | The initial dissolution may have been kinetically trapped. Try preparing a slightly less concentrated stock solution. |
| Storage conditions. | Store the stock solution at an appropriate temperature. For many compounds in DMSO, storage at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound in Various Solvents
Objective: To quantitatively determine the solubility of this compound in common laboratory solvents.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (anhydrous)
-
Methanol (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Spectrophotometer or HPLC system
Methodology:
-
Add an excess amount of solid this compound to a series of microcentrifuge tubes.
-
To each tube, add a fixed volume (e.g., 100 µL) of a different solvent (DMSO, ethanol, methanol, PBS).
-
Tightly cap the tubes and vortex vigorously for 2 minutes.
-
Incubate the tubes at a constant temperature (e.g., 25°C) with agitation for 24 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Prepare a series of dilutions of the supernatant and measure the concentration of this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or by creating a standard curve on an HPLC).
-
Calculate the solubility in mg/mL or mM.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| DMSO | 25 | [Experimental Value] | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] | [Experimental Value] |
| Methanol | 25 | [Experimental Value] | [Experimental Value] |
| PBS (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] |
Protocol 2: Preparation of this compound for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium that is free of precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Methodology:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the stock solution needed. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
In a sterile microcentrifuge tube, perform a serial dilution of the this compound stock solution in the cell culture medium.
-
For each dilution step, vigorously vortex or pipette mix to ensure rapid and thorough dispersion.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined above.
-
It is advisable to prepare fresh working solutions immediately before each experiment.
Potential Signaling Pathways for Investigation
Based on the known biological activities of other hop-derived compounds, the following signaling pathways are potential targets for this compound and warrant investigation.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Many natural compounds are known to modulate this pathway.
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival.
Caption: Postulated inhibitory action of this compound on the PI3K/Akt signaling cascade.
ERK1/2 (MAPK) Signaling Pathway
The ERK1/2 pathway is involved in cell proliferation, differentiation, and survival.
Caption: Hypothetical inhibition of the ERK1/2 signaling pathway by this compound.
References
Technical Support Center: Humulinone (Humulone) Extraction from Hops
Introduction: This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the extraction of humulinone, more commonly known as humulone (B191422), from hops (Humulus lupulus). Humulones are alpha-acids that are not only key contributors to the bitterness in beer but are also under investigation for various pharmacological properties. Variability in extraction is a common challenge that can impact research outcomes. This guide addresses specific issues in a question-and-answer format to help you achieve more consistent and optimal extraction results.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Pre-Extraction & Material Handling
Q1: My humulone yield is inconsistent from batch to batch, even when using the same hop variety. What could be the cause?
A1: Variability often begins with the raw material itself. Several factors related to the hops can cause inconsistent yields:
-
Hop Variety and Growing Conditions: The concentration of alpha-acids, including humulone, varies significantly between different hop varieties.[1][2] Even within the same variety, factors like climate and growing season can alter the chemical composition.[3]
-
Storage Conditions: Humulones are susceptible to degradation over time, a process accelerated by exposure to oxygen and higher temperatures.[4][5] Storing hops under anaerobic conditions (e.g., nitrogen-flushed, vacuum-sealed bags) and at low temperatures (refrigerated or frozen) is crucial for preserving alpha-acid content.[4][5][6][7] Studies have shown that hops stored at room temperature can lose a significant percentage of their alpha-acids compared to those stored under refrigerated or frozen conditions.[4][6][8]
-
Hop Form (Pellets vs. Cones): Hop pellets generally exhibit better stability for alpha-acids during storage compared to hop cones.[4][5] However, the process of pelletization can also influence the initial profile of the hop compounds.
Q2: How significantly does storage temperature affect humulone stability?
A2: Storage temperature is a critical factor. Increased temperatures lead to a faster degradation rate of alpha-acids.[6][7]
-
Refrigerated vs. Room Temperature: Storing hops at 4°C (refrigeration) results in significantly lower loss of alpha-acids compared to storage at 25°C or 35°C.[6][7] Losses of 10-35% of alpha-acids can still occur over two years even under ideal anaerobic conditions at 4°C.[4]
-
Frozen Storage: Storing hops at frozen temperatures (e.g., -15°C) can preserve alpha-acids more effectively than refrigeration, with only slight losses observed over a year.[8][9]
| Storage Condition | Typical Alpha-Acid Loss | Reference |
| Frozen | Slight loss over a year | [8] |
| Refrigerated (1-5°C) | Up to 25% loss over a year | [5][8] |
| Room Temperature (Aerobic) | 63-99% loss after two years | [4] |
Q3: What is the Hop Storage Index (HSI) and how does it relate to my extraction?
A3: The Hop Storage Index (HSI) is a measurement used to estimate the degradation of alpha and beta acids during storage.[10] It is determined by spectrophotometric analysis of the hops. A higher HSI indicates greater deterioration of the hop's bitter acids.[10] This can be a useful indicator of the quality of your starting material and can help predict potential issues with low humulone yield.
Section 2: Extraction Parameters
Q4: I'm experiencing low extraction yields. Which solvent should I be using?
A4: The choice of solvent is critical and depends on the desired purity and composition of your extract.
-
Supercritical CO2: This is a common industrial method that is highly effective for extracting non-polar compounds like humulones.[11][12] It produces a clean extract without residual organic solvents.[12][13] The efficiency of supercritical CO2 extraction is dependent on pressure and temperature.[14][15]
-
Ethanol (B145695): Ethanol is a good solvent for alpha-acids.[12][16] Higher concentrations of ethanol (70-95%) are more effective for extracting and preserving humulones.[9][17] Extracts made with lower concentrations of ethanol (10-30%) may have very low initial amounts of humulones and show significant degradation over time.[17]
-
Other Solvents: Other organic solvents like methanol (B129727), acetone, and ethyl acetate (B1210297) can also be effective.[12] Propane has been shown to selectively extract alpha and beta acids.[11] Dimethyl ether (DME) is another effective solvent.[18]
Q5: How do I optimize my supercritical CO2 extraction for better humulone yield?
A5: The yield and composition of a supercritical CO2 extract are highly dependent on the pressure and temperature parameters.
-
Pressure: Increasing the pressure generally increases the extraction yield.[14] However, very high pressures may not necessarily speed up the extraction of alpha-acids and could increase the co-extraction of undesirable compounds.[15]
-
Temperature: The effect of temperature can be more complex. For instance, in one study, the highest yield of alpha-acids was obtained at 40°C and 100 bar with DME as the solvent.[18]
-
Optimization: A design of experiments (DOE) approach, such as Response Surface Methodology (RSM), can be used to systematically optimize extraction parameters like pressure, temperature, and time to maximize humulone yield.[14]
| Extraction Method | Key Parameters | Typical Results | Reference |
| Supercritical CO2 | Pressure: 150-400 bar, Temperature: 40-50 °C | High recovery of alpha-acids (up to 98.9% of extract mass) | [11][12] |
| Ethanol | Concentration: 70-95% | High extraction and stability of humulones | [9][17] |
| Propane | Varies | Selective for alpha and beta acids | [11] |
| Dimethyl Ether (DME) | 40°C, 100 bar | High concentration of alpha-acids (9.6%) | [18] |
Q6: I am seeing degradation of humulone during the extraction process. How can I prevent this?
A6: Humulones can be sensitive to heat and oxidation.
-
Temperature Control: High temperatures can lead to the isomerization of humulones to isohumulones, which are different compounds.[2][11] If your goal is to extract humulone, it is important to use lower extraction temperatures where possible.
-
Oxygen Exclusion: Similar to storage, minimizing exposure to oxygen during extraction can help prevent oxidative degradation. Working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Section 3: Analysis and Quantification
Q7: My analytical results for humulone concentration are variable. How can I improve the accuracy of my quantification?
A7: Accurate quantification is key to assessing extraction efficiency. High-Performance Liquid Chromatography (HPLC) is the standard method.
-
Methodology: A reverse-phase HPLC with UV detection is a common method for quantifying alpha-acids.[19] It is important to have a well-resolved chromatogram to separate cohumulone, humulone, and adhumulone, though some methods quantify humulone and adhumulone as a co-eluting peak.[19][20]
-
Standards: Using a certified reference standard, such as those from the American Society of Brewing Chemists (ASBC), is crucial for accurate calibration and quantification.[9][20]
-
Sample Preparation: Proper sample preparation, including extraction from the hop matrix and appropriate dilution, is critical.[20] Ensure complete extraction from the ground hops and filter the sample before injection to prevent column clogging.
Q8: I see unexpected peaks in my chromatogram. What could they be?
A8: Unexpected peaks could be a number of things:
-
Degradation Products: As discussed, humulones can degrade into other compounds, such as humulinones (oxidized alpha-acids).[10][21] These may appear as separate peaks in your chromatogram.
-
Isomers: High temperatures can cause isomerization to iso-alpha-acids, which will have different retention times.[2][11]
-
Other Hop Compounds: Hops contain a wide variety of other compounds, including beta-acids, polyphenols, and essential oils, which could be co-extracted and appear in your analysis.[11]
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of Humulone
This protocol is a general guideline and may need to be adapted based on your specific equipment and hop matrix.
-
Sample Homogenization: Cryogenically grind hop cones or pellets to a fine, homogenous powder.[9]
-
Extraction:
-
Filtration and Dilution:
-
Filter the extract through a vacuum filter to remove solid hop material.
-
Perform a precise dilution of the filtrate with the acidic methanol to bring the concentration of humulones into the calibration range of your HPLC. A 1:10 or 1:20 dilution is common.[9]
-
-
Final Filtration: Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial.
Protocol 2: General Supercritical CO2 Extraction
This is a generalized protocol. Optimal parameters will vary based on the specific equipment and hop variety.
-
Sample Preparation: Grind hop pellets or cones to a consistent particle size.
-
Loading the Extractor: Load the ground hop material into the extraction vessel.
-
Setting Parameters:
-
Extraction: Begin the flow of supercritical CO2 through the extraction vessel for the desired duration.
-
Collection: The extracted material is collected in a separation vessel where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Analysis: The collected extract can then be analyzed by HPLC to determine the humulone content.
Visualizations
Caption: Troubleshooting flowchart for humulone extraction variability.
Caption: Simplified pathways of humulone transformation.
References
- 1. crescentcitybrewtalk.com [crescentcitybrewtalk.com]
- 2. Hop Science III: Bitterness | Suregork Loves Beer [beer.suregork.com]
- 3. morebeer.com [morebeer.com]
- 4. mdpi.com [mdpi.com]
- 5. hops.com.au [hops.com.au]
- 6. Item - Effects of storage conditions on alpha acid degradation of Indiana Grown Hops (Humulus lupulus) - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. pstorage-purdue-258596361474.s3.amazonaws.com [pstorage-purdue-258596361474.s3.amazonaws.com]
- 8. Hop Storage - Frozen vs. Refrigerated - LEx Ideas/Feedback - The Lupulin Exchange Community [community.lupulinexchange.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. scottjanish.com [scottjanish.com]
- 11. researchgate.net [researchgate.net]
- 12. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. repositorio.uc.cl [repositorio.uc.cl]
- 16. homebrewtalk.com [homebrewtalk.com]
- 17. journalejmp.com [journalejmp.com]
- 18. Sub- and Supercritical Extraction of Slovenian Hops (Humulus lupulus L.) Aurora Variety Using Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 21. agraria.com.br [agraria.com.br]
- 22. researchgate.net [researchgate.net]
How to minimize the loss of iso-alpha-acids during dry hopping with high Humulinone hops
Welcome to the technical support center for optimizing iso-alpha-acid retention during dry hopping with high humulinone hop varieties. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during dry hopping experiments focused on minimizing iso-alpha-acid loss.
Issue 1: Significant Decrease in Iso-Alpha-Acid Concentration Post-Dry Hopping
-
Question: We observed a substantial drop in our target iso-alpha-acid levels after dry hopping with a high this compound hop variety. What are the primary causes and how can we mitigate this?
-
Answer: The loss of iso-alpha-acids during dry hopping is a known phenomenon, primarily attributed to their adsorption onto the vegetative hop material.[1][2] This effect is particularly pronounced in beers with a high initial iso-alpha-acid concentration.[3][4] The presence of high concentrations of humulinones in certain hop varieties, which are oxidized alpha-acids, can compensate for the bitterness loss but does not prevent the reduction of iso-alpha-acids themselves.[5]
Mitigation Strategies:
-
Optimize Contact Time: Prolonged contact between the beer and hop material can lead to increased adsorption of iso-alpha-acids.[6][7] Consider shorter dry hopping durations. Studies suggest that significant aroma extraction occurs within the first 24 to 72 hours.[2]
-
Control Temperature: Lowering the dry hopping temperature can reduce the extraction of various hop compounds, including polyphenols, which may indirectly influence iso-alpha-acid solubility and retention.[5][8] Experiment with temperatures in the range of 10-14°C (50-58°F).[5]
-
Consider Hop Form: Pellet hops have a larger surface area and may lead to greater iso-alpha-acid adsorption compared to whole cone hops.[9]
-
Utilize Advanced Hop Products: For precise control over bitterness and to avoid the introduction of vegetative matter, consider using advanced hop products such as isomerized iso-alpha-acid extracts or products like Tetrahop® Gold, which can enhance bitterness and foam stability post-fermentation without affecting existing iso-alpha-acid levels.[10][11][12][13][14]
-
Issue 2: Inconsistent Bitterness Profile Despite Controlled Iso-Alpha-Acid Levels
-
Question: Even when we account for initial iso-alpha-acid concentrations, the perceived bitterness of our final product is inconsistent. Why is this happening?
-
Answer: The perceived bitterness in a dry-hopped beverage is a complex interplay of several compounds, not just iso-alpha-acids.
-
Humulinones: These oxidized alpha-acids contribute to bitterness, possessing about 66% of the bitterness intensity of iso-alpha-acids.[5] Hops with a high Hop Storage Index (HSI) tend to have higher levels of humulinones. The bitterness from humulinones is often described as "smoother" than that of iso-alpha-acids.[5]
-
pH Increase: Dry hopping can lead to a rise in the pH of the beverage.[8][9] An increase in pH can, in turn, increase the perception of bitterness.
-
Other Hop Compounds: Alpha-acids and polyphenols extracted during dry hopping can also contribute to the overall sensory profile, including bitterness and astringency.[6]
Troubleshooting Steps:
-
Characterize Hop Varieties: Analyze your hop lots for both alpha-acid and this compound content to better predict the final bitterness contribution.
-
Monitor pH: Track the pH of your beverage before and after dry hopping to assess its potential impact on perceived bitterness.
-
Sensory Analysis: Conduct sensory panel evaluations to correlate analytical data with perceived bitterness, astringency, and overall flavor profile.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism behind iso-alpha-acid loss during dry hopping?
-
Q2: How do humulinones affect the overall bitterness and what is their origin?
-
A2: Humulinones are formed from the oxidation of alpha-acids (humulones). They are more polar than iso-alpha-acids and thus more soluble in beer.[5] They contribute to bitterness, albeit at a lower intensity than iso-alpha-acids (approximately 66%).[5] Their presence can lead to a smoother, less harsh bitterness.
-
-
Q3: Is there an ideal temperature for dry hopping to minimize iso-alpha-acid loss?
-
A3: While research is ongoing, cooler dry hopping temperatures, in the range of 10-14°C (50-58°F), are recommended to reduce the extraction of polyphenols and potentially minimize the negative impact on iso-alpha-acid retention.[5] A study on dry hopping at 4°C and 19°C showed that temperature significantly affects the extraction of various hop compounds.[1][8]
-
-
Q4: What is the role of yeast in suspension during dry hopping?
-
A4: The presence of yeast during dry hopping can have several effects. Yeast can potentially adsorb some hop compounds, including iso-alpha-acids. However, active yeast can also scavenge oxygen introduced during the dry hopping process, which may have a protective effect on sensitive compounds. Furthermore, yeast can biotransform certain hop-derived aroma compounds.[4]
-
-
Q5: Can advanced hop products completely replace traditional dry hopping?
-
A5: Advanced hop products, such as pre-isomerized hop extracts and hop oil fractions, offer precise control over bitterness and aroma without introducing vegetative material that causes iso-alpha-acid loss.[10][11][12][13][14] While they can be a powerful tool to achieve specific sensory targets and mitigate iso-alpha-acid loss, they may not fully replicate the complex aromatic profile of traditional dry hopping. A combination of both approaches can be a viable strategy.
-
Data Presentation
Table 1: Impact of Dry Hopping Rate on Iso-Alpha-Acid and this compound Concentration
| Dry Hopping Rate (g/hL) | Initial Iso-Alpha-Acids (mg/L) | Final Iso-Alpha-Acids (mg/L) | Change in Iso-Alpha-Acids (mg/L) | Final Humulinones (mg/L) |
| 0 | 54.0 | 54.0 | 0.0 | 0.0 |
| 250 | 54.0 | 48.3 | -5.7 | 3.5 |
| 500 | 54.0 | 44.1 | -9.9 | 6.8 |
| 1000 | 54.0 | 37.2 | -16.8 | 12.5 |
| 1500 | 54.0 | 32.9 | -21.1 | 18.2 |
Data adapted from a study on the impact of dry hopping with Cascade pellets.[3]
Table 2: Influence of Dry Hopping Temperature on Polyphenol Extraction
| Hop Variety | Dry Hopping Temperature (°C) | Increase in Total Polyphenols (%) |
| Low Alpha-Acid | 4 | 15 |
| Low Alpha-Acid | 19 | 30 |
| High Alpha-Acid | 4 | 25 |
| High Alpha-Acid | 19 | 86 |
Data adapted from a study on the effects of temperature and hop variety on dry hopping.[1][8]
Experimental Protocols
Protocol 1: Quantification of Iso-Alpha-Acids and Humulinones by HPLC
This protocol outlines a standard method for the simultaneous analysis of iso-alpha-acids and humulinones in a beverage matrix.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (85%)
-
Deionized water
-
Methanol (HPLC grade)
-
Iso-alpha-acid and this compound analytical standards
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in deionized water.
-
Mobile Phase B: 0.1% Phosphoric acid in acetonitrile.
-
-
Sample Preparation:
-
Degas the beverage sample by sonication or gentle agitation.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm for iso-alpha-acids and 275 nm for humulinones.
-
Gradient Elution:
-
0-15 min: 60% B to 80% B
-
15-17 min: 80% B to 100% B
-
17-20 min: Hold at 100% B
-
20-22 min: 100% B to 60% B
-
22-25 min: Hold at 60% B (equilibration)
-
-
-
Quantification:
-
Generate a standard curve for both iso-alpha-acids and humulinones using certified reference standards.
-
Calculate the concentration in the samples based on the peak area and the standard curve.
-
Protocol 2: Experimental Design to Test Mitigation Strategies for Iso-Alpha-Acid Loss
This protocol provides a framework for systematically evaluating methods to minimize iso-alpha-acid loss during dry hopping.
-
Objective: To determine the effect of dry hopping temperature and contact time on the retention of iso-alpha-acids.
-
Variables:
-
Independent Variables:
-
Dry Hopping Temperature (e.g., 10°C, 15°C, 20°C)
-
Contact Time (e.g., 24h, 48h, 72h)
-
-
Dependent Variable:
-
Concentration of iso-alpha-acids (mg/L)
-
-
Controlled Variables:
-
Base beverage formulation
-
Initial iso-alpha-acid concentration
-
Hop variety and lot
-
Dry hopping rate (g/L)
-
Yeast strain and pitching rate (if applicable)
-
-
-
Procedure:
-
Prepare a homogenous batch of the base beverage with a known initial concentration of iso-alpha-acids.
-
Divide the batch into experimental units for each combination of temperature and contact time.
-
Dry hop each experimental unit according to the defined parameters.
-
At the end of each designated contact time, separate the hop material from the beverage (e.g., by centrifugation or filtration).
-
Analyze the iso-alpha-acid and this compound concentrations in each sample using the HPLC protocol described above.
-
Statistically analyze the data to determine the significance of temperature and contact time on iso-alpha-acid retention.
-
Visualizations
Caption: Formation of Humulinones and Iso-Alpha-Acids.
Caption: Workflow for Investigating Dry Hopping Parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. brewingscience.de [brewingscience.de]
- 4. View of The impact of dry hopping on selected physical and chemical attributes of beer [brewingscience.de]
- 5. foamrangers.com [foamrangers.com]
- 6. scottjanish.com [scottjanish.com]
- 7. rahrbsg.com [rahrbsg.com]
- 8. Dry-Hopping: the Effects of Temperature and Hop Variety on the Bittering Profiles and Properties of Resultant Beers | BrewingScience [brewingscience.de]
- 9. Why dry hopping may lower iso-alpha acids but boost bitterness – Appellation Beer [appellationbeer.com]
- 10. Advanced Hop Products: Usage and Optimization - First Key Consulting [firstkey.com]
- 11. Hop Acids for Bittering | KalHops [kalsec.com]
- 12. johnihaas.com [johnihaas.com]
- 13. beerandbrewing.com [beerandbrewing.com]
- 14. INNOVATIONS FOR BREWING AND BEYOND - Hopsteiner [hopsteiner.us]
Validation & Comparative
A Comparative Analysis of Bitterness Perception: Humulinone vs. Iso-Alpha-Acids
For researchers and professionals in drug development and sensory science, understanding the nuances of bitterness is critical. Within the spectrum of bitter compounds, those derived from hops (Humulus lupulus L.) are of significant interest, not only for the brewing industry but also for their potential pharmacological applications. This guide provides an objective comparison of the bitterness perception of two key hop-derived compounds: iso-alpha-acids, the primary source of bitterness in beer, and humulinones, their oxidized counterparts.
Iso-alpha-acids are formed through the thermal isomerization of alpha-acids during the wort boiling process in brewing.[1][2] Humulinones are oxidized alpha-acids that can form during the aging of hops or through specific processing, such as pelleting.[3] While both contribute to the overall bitterness profile of products, their sensory characteristics are distinctly different. This comparison is based on quantitative sensory data and detailed experimental protocols to provide a clear and evidence-based understanding of their respective bitterness profiles.
Quantitative Comparison of Bitterness Intensity
Sensory panel studies have quantified the intensity of bitterness for both humulinone and iso-alpha-acids. The data reveals a significant difference in their potency. Humulinones are perceived as being approximately 66% as bitter as iso-alpha-acids.[4][5] This lower intensity means that a higher concentration of this compound is required to achieve the same level of perceived bitterness as iso-alpha-acids.
| Parameter | This compound | Iso-Alpha-Acids | Source |
| Relative Bitterness | 66% (±13%) as bitter as iso-α-acids | 100% (Reference Compound) | [4] |
| Concentration for Sensory Testing | 8 - 40 mg/L | 6 - 30 mg/L | [4] |
| Equi-bitter Concentration | ~28 mg/L | ~18 mg/L | [6] |
Qualitative Comparison of Bitterness Profile
Beyond simple intensity, the qualitative nature of the bitterness—often referred to as the "bitterness quality"—differs significantly between the two compounds. Sensory descriptive analysis shows that this compound provides a "smoother" and less aggressive bitterness compared to the often "harsh" character of iso-alpha-acids.[3][5]
| Sensory Attribute | This compound | Iso-Alpha-Acids | Source |
| Overall Profile | Smoother, less intense | Can be harsh | [3][5] |
| Peak Bitterness | Lower | Higher | [6] |
| Duration / Lingering | Shorter duration, less lingering | Lingering | [3][6] |
| Off-Flavors | Less medicinal | Can be perceived as medicinal/harsh | [6] |
| Polarity | More polar, more water-soluble | Less polar | [5] |
Experimental Protocols
The data presented in this guide is derived from rigorous scientific experiments. Below are detailed methodologies for the key sensory and chemical analyses used to characterize and compare these compounds.
Protocol 1: Sensory Descriptive Analysis
This protocol outlines the method used to quantify and qualify the bitterness of this compound and iso-alpha-acids using a trained human sensory panel.
-
Panelist Selection and Training: A trained sensory panel, typically consisting of 9-10 members, is used.[4][6] Panelists are trained to identify and scale the intensity of various taste and aroma attributes in beer, with a specific focus on bitterness quality descriptors.
-
Sample Preparation:
-
High-purity extracts of this compound (>93%) and iso-alpha-acids are obtained through preparative reverse-phase liquid chromatography.[6]
-
These purified extracts are then dosed into an unhopped, neutral-flavored lager beer at varying concentrations to achieve a range of bitterness levels.[4] For instance, concentrations might range from 8-40 mg/L for humulinones and 6-30 mg/L for iso-alpha-acids.[4]
-
Samples are also prepared at equi-bitter concentrations (e.g., 28 mg/L for this compound and 18 mg/L for iso-alpha-acids) to directly compare qualitative attributes.[6]
-
-
Evaluation Procedure:
-
Samples are presented to panelists in a blind and randomized order to prevent bias.
-
Panelists rate the quality of the bitterness using a set of descriptive terms, including "peak bitterness," "duration," "metallic," "medicinal/harsh," and "vegetative."[6]
-
The intensity of overall bitterness is rated on a numerical scale (e.g., a 0-20 scale).[7]
-
-
Data Analysis: The collected data is statistically analyzed to determine significant differences in the sensory attributes between the different compound treatments.
Protocol 2: Chemical Quantification by HPLC
This protocol details the analytical chemistry method for purifying and quantifying this compound and iso-alpha-acids from hop extracts or beer samples.
-
Sample Preparation and Extraction:
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used for separation.
-
A C18 reverse-phase column is typically employed.[4]
-
The mobile phase often consists of an alkaline methanol/acetonitrile mixture, which allows for the separation of various hop-derived bitter compounds.[8]
-
-
Detection and Quantification:
-
A Diode Array Detector (DAD) is used to monitor the column effluent at specific wavelengths, such as 275 nm for iso-alpha-acids and humulinones.[4]
-
Mass Spectrometry (MS), often in tandem (LC-MS/MS), can be used for more sensitive and specific quantification and to confirm the identity of the compounds.[8]
-
Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a certified reference standard.
-
Biochemical Pathway of Bitterness Perception
The perception of bitterness is initiated by the interaction of bitter molecules with a specific class of G-protein-coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs or T2Rs), located in taste receptor cells on the tongue.[5][9] The human genome contains 25 functional TAS2R genes, each encoding a receptor that can detect a different spectrum of bitter compounds.
Research has identified the specific TAS2Rs that respond to hop-derived bitter compounds. Functional assays using human embryonic kidney (HEK) cells that express specific TAS2Rs have shown that various hop acids, including alpha-acids (humulones) and iso-alpha-acids, activate a combination of three bitter taste receptors: hTAS2R1, hTAS2R14, and hTAS2R40 .[5][6][8] Although this compound has not been explicitly tested in these studies, as an oxidized derivative of humulone, it is presumed to interact with a similar subset of these receptors.
The activation of a TAS2R by a bitter ligand like this compound or an iso-alpha-acid initiates an intracellular signaling cascade. This process involves the G-protein gustducin, leading to the activation of phospholipase C-β2 (PLCβ2). PLCβ2 generates inositol (B14025) triphosphate (IP3), which triggers the release of calcium ions (Ca²⁺) from intracellular stores. This increase in intracellular Ca²⁺ ultimately leads to neurotransmitter release, which sends a signal to the brain that is interpreted as bitterness.
Conclusion
The comparison between this compound and iso-alpha-acids reveals a clear distinction in both the intensity and quality of their bitterness.
-
This compound is quantitatively less bitter (approximately two-thirds the intensity of iso-alpha-acids) and is qualitatively described as smoother, with a lower peak bitterness and a shorter, less lingering aftertaste.[4][6] Its higher polarity may contribute to this "cleaner" bitterness profile.[5]
-
Iso-alpha-acids are the reference standard for hop bitterness, providing a more intense and potent bitter sensation that can be characterized by a harsh and lingering quality.[5][6]
For researchers in drug development, this compound could serve as an interesting molecular scaffold where a bitter taste is required but needs to be less aggressive or lingering than that produced by compounds like iso-alpha-acids. For professionals in the food and beverage industry, particularly brewing, understanding these differences allows for more precise control over the final sensory profile of a product, enabling the formulation of beers with a desired bitterness quality, from the smooth and subtle to the sharp and intense.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Collection - In Silico Investigation of Bitter Hop-Derived Compounds and Their Cognate Bitter Taste Receptors - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Function Analyses of Human Bitter Taste Receptors—Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Investigation of Bitter Hop-Derived Compounds and Their Cognate Bitter Taste Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three TAS2R Bitter Taste Receptors Mediate the Psychophysical Responses to Bitter Compounds of Hops (Humulus lupulus L.) and Beer | Semantic Scholar [semanticscholar.org]
- 9. Activation profile of TAS2R2, the 26th human bitter taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Showdown: Humulinones vs. Hulupulones in Beer
A comprehensive comparison for researchers and drug development professionals on the solubility and analytical methodologies of two key hop-derived compounds in the brewing process.
The characteristic bitterness and aroma of beer are largely attributed to a complex array of chemical compounds derived from hops (Humulus lupulus). Among these, humulinones and hulupulones, the oxidized derivatives of α-acids and β-acids respectively, play a significant role in the final flavor profile. Understanding their solubility in beer is crucial for brewers aiming to control bitterness and for researchers exploring the bioactivities of these compounds. This guide provides an objective comparison of the solubility of humulinones and hulupulones in beer, supported by experimental data and detailed analytical protocols.
Unveiling the Contenders: Humulinones and Hulupulones
Humulinones are formed through the oxidation of α-acids (humulones), the primary bittering precursors in hops.[1][2] This transformation can occur during hop storage and the brewing process itself.[3] Structurally, the addition of a hydroxyl group makes humulinones more polar than their parent compounds.[4]
Hulupulones are the oxidative degradation products of β-acids (lupulones).[3] Similar to humulinones, they are formed during hop aging and brewing. While β-acids themselves have very low solubility in the pre-fermented beer liquid known as wort, their oxidized counterparts, the hulupulones, are considered to be soluble in beer.
Quantitative Comparison of Solubility
Direct comparative studies on the solubility of humulinones and hulupulones under identical conditions are limited in publicly available literature. However, research on dry-hopped beers provides significant insights into the high solubility of humulinones. One study, in particular, quantified the percentage of humulinones that dissolve into beer from hop pellets during dry hopping, a process where hops are added to the beer after the initial boil. This "utilization" rate is a direct reflection of their solubility in the beer matrix.
Table 1: Utilization (Solubility) of Humulinones in Dry-Hopped Beer [4]
| Hopping Rate (lbs/barrel) | This compound Utilization (%) |
| 0.5 | 98% |
| 1.0 | 91% |
| 2.0 | 87-88% |
The data clearly indicates that a very high percentage of the available humulinones readily dissolve in beer, especially at lower hopping rates.[4] This high solubility is attributed to their increased polarity compared to iso-α-acids, the primary bittering compounds formed during the boil.[4]
Information on the quantitative solubility of hulupulones is less definitive. While they are generally described as being "very soluble in beer," some studies have reported observing little to no hulupulones in dry-hopped beers.[4] This could be due to lower initial concentrations of hulupones in the hops used, rather than poor solubility. Further research is needed to provide a direct quantitative comparison of hulupulone solubility under various brewing conditions.
Experimental Protocols for Analysis
The quantification of humulinones and hulupulones in beer is essential for understanding their contribution to flavor and for solubility studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed for this purpose.[5][6]
Protocol for Determination of Humulinones and Hulupulones in Beer by HPLC-UV
This protocol outlines a general procedure for the extraction and analysis of humulinones and hulupulones from beer.
1. Sample Preparation (Liquid-Liquid Extraction) [7]
-
Degas approximately 10 mL of the beer sample by sonication or repeated pouring between two beakers.
-
Acidify the beer sample by adding 0.5 mL of phosphoric acid.
-
Add 10 mL of a suitable organic solvent, such as trimethylpentane or iso-octane.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in a cold water bath for 15 minutes to facilitate extraction.
-
Centrifuge the sample for 5 minutes at 2000 RPM to separate the aqueous and organic layers.
-
Carefully collect the organic supernatant.
-
Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Reconstitute the dried residue in a known volume (e.g., 2.0 mL) of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.2 µm syringe filter prior to injection into the HPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 3.5 mm, 2.7 µm).
-
Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile (B52724), and acidified water (e.g., with phosphoric acid). A common mobile phase composition is a mixture of methanol, water, and acetonitrile in a 38:24:38 ratio.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 270 nm.
-
Quantification: Use certified reference standards for humulinones and hulupulones to create calibration curves for accurate quantification.
Logical Workflow: From Hops to Beer
The following diagram illustrates the formation of humulinones and hulupulones and their subsequent transfer into beer, a critical process for understanding their final concentration and impact.
Conclusion
The available evidence strongly suggests that humulinones are highly soluble in beer, with a significant percentage of these compounds readily dissolving during processes like dry hopping. While hulupulones are also considered soluble, a lack of direct comparative quantitative data makes a definitive statement on their relative solubility challenging. The provided analytical protocols offer a robust framework for researchers to quantify these important hop-derived compounds, paving the way for a more precise understanding of their behavior in beer and their potential applications in other fields. Further research focusing on a direct comparison of the solubility of humulinones and hulupulones under controlled brewing conditions is warranted to fill the current knowledge gap.
References
- 1. agraria.com.br [agraria.com.br]
- 2. 58. This compound: A naturally formed hop bitter acid [asbcnet.org]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. cdn.hopsteiner.de [cdn.hopsteiner.de]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pepolska.pl [pepolska.pl]
- 8. researchgate.net [researchgate.net]
Unraveling the Bitterness of Humulinone: A Comparative Sensory Analysis
For researchers, scientists, and drug development professionals navigating the complex world of taste perception, understanding the bitterness profile of a compound is paramount. Humulinone, a component found in hops, presents a unique bitterness profile that warrants a detailed comparative analysis against other well-characterized bitter compounds. This guide provides an objective comparison of this compound's bitterness with key alternatives, supported by experimental data and detailed methodologies, to aid in formulation development and sensory research.
Comparative Analysis of Bitterness Profiles
To provide a clear and concise comparison, the following table summarizes the quantitative bitterness data for this compound and selected comparator compounds: iso-α-acids (the primary bittering agents in beer), quinine (B1679958) (a common bitter standard in pharmacology), and caffeine (B1668208) (a widely consumed bitter compound).
| Compound | Relative Bitterness | Detection Threshold | Primary Sensory Descriptors |
| This compound | 66% as bitter as iso-α-acids.[1] | Not explicitly defined in reviewed literature. | Smoother, less intense, lower in peak bitterness, less medicinal, shorter duration.[1] |
| Iso-α-acids | Reference standard (100%). | 4 - 11 ppm.[2] | Intensely bitter.[2] |
| Quinine | Standard for bitterness (Reference Index = 1).[3] | 0.0083 ± 0.001 mM.[4][5] | Intensely bitter. |
| Caffeine | Perceived bitterness increases with concentration.[6] | 1.2 ± 0.12 mM.[4][5] | Bitter. |
Experimental Protocols for Sensory Analysis
The sensory evaluation of bitterness is a critical component of product development and research. A generalized yet detailed protocol for conducting such an analysis is outlined below.
Objective
To quantify and characterize the bitterness profile of a target compound in comparison to one or more standard bitter compounds using a trained human sensory panel.
Materials
-
Test compound (e.g., this compound) at various concentrations.
-
Standard bitter compounds (e.g., iso-α-acids, quinine, caffeine) at various concentrations.
-
Deionized, purified water for dilutions and palate cleansing.
-
Neutral crackers or bread for palate cleansing between samples.
-
Standardized sample presentation vessels (e.g., coded, opaque cups).
-
Data collection software or standardized paper ballots.
-
A controlled sensory evaluation environment with neutral lighting, temperature, and minimal ambient odors.
Panelist Selection and Training
-
Recruitment : Recruit a panel of 10-15 individuals who are non-smokers, have no known taste or smell disorders, and are willing to participate in multiple tasting sessions.
-
Screening : Screen potential panelists for their ability to detect and differentiate basic tastes (sweet, sour, salty, bitter, umami) using standard solutions.
-
Training : Train the selected panelists over several sessions to:
-
Recognize and identify different bitter compounds.
-
Use a standardized intensity scale (e.g., a 15-point scale or a Labeled Magnitude Scale) consistently.
-
Describe the sensory characteristics of bitterness (e.g., onset, peak intensity, duration, any associated sensations).
-
Follow the established tasting protocol.
-
Procedure
-
Sample Preparation :
-
Prepare stock solutions of the test and standard compounds.
-
Create a series of dilutions for each compound, covering a range from below the expected detection threshold to a strong, but not overwhelming, bitterness intensity.
-
Code all samples with random three-digit numbers to blind the panelists.
-
-
Tasting Session :
-
Panelists should refrain from eating, drinking (except water), or smoking for at least one hour before the session.
-
Acclimate panelists to the testing environment for a few minutes.
-
Present the samples one at a time in a randomized order.
-
Instruct panelists to take a standardized amount of the sample into their mouth, hold it for a specific duration (e.g., 10 seconds), and then expectorate.
-
Panelists will then rate the perceived bitterness intensity and provide descriptive feedback on the provided ballot or software.
-
A mandatory palate cleansing period with water and a neutral cracker should be enforced between samples (e.g., 2-3 minutes).
-
-
Data Analysis :
-
Collect and compile the data from all panelists.
-
Calculate the mean and standard deviation for the bitterness intensity ratings of each sample.
-
Use appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between the test compound and the standards.
-
Analyze the descriptive data to create a sensory profile for each compound.
-
Visualizing the Mechanisms and Methods
To further elucidate the biological and procedural aspects of bitterness analysis, the following diagrams are provided.
References
- 1. scottjanish.com [scottjanish.com]
- 2. beerandbrewing.com [beerandbrewing.com]
- 3. Taste detection threshold - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A complex relationship among chemical concentration, detection threshold, and suprathreshold intensity of bitter compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
A Comparative Analysis of Humulinone Levels in Diverse Hop Varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of humulinone levels in various hop (Humulus lupulus) varieties. Humulinones, the oxidized derivatives of α-acids (humulones), are gaining interest for their potential bioactivities and their contribution to the chemical profile of hops. This document summarizes available quantitative data, details the experimental protocols for their measurement, and illustrates the relevant biochemical pathways and analytical workflows.
Comparative this compound Levels in Select Hop Varieties
This compound concentrations are influenced by hop variety, storage conditions, and processing. Less stable aroma varieties tend to exhibit higher ratios of humulinones to α-acids.[1] The following table summarizes the available quantitative data for this compound levels in several commercially significant hop varieties. It is important to note that these values can vary between crop years and batches.
| Hop Variety | Type | Typical this compound Content (% w/w) | Reference |
| Centennial | Dual-Purpose | 0.35% | [1] |
| Cascade | Aroma | 0.26% | [2] |
| Zeus | Bittering | ~0.23% (in baled hops), noted to have the highest concentration among 8 tested US varieties in pellet form | [2][3] |
| General Range | All | 0.2% - 0.5% | [4][5] |
| Nugget | Bittering | Lower ratio of humulinones to α-acids compared to Cascade | [1] |
Data for popular varieties such as Citra, Mosaic, and Simcoe, as well as many noble hops, is not widely available in a direct % w/w format in the reviewed literature. The levels are often discussed in relation to their α-acid content or stability.
Experimental Protocol: Quantification of Humulinones by HPLC
The following protocol for the extraction and quantification of humulinones in hops is synthesized from established analytical methods.[1][3][6]
1. Sample Preparation and Extraction:
-
Weigh 2.50 g of hop pellets or 5.00 g of ground hop cones into a suitable vessel.
-
Add 50 mL (or 100 mL for ground cones) of acidic methanol (B129727). The acidic methanol is prepared by adding 0.5 mL of 85% o-phosphoric acid to 1 L of methanol.
-
Extract the mixture for 5 minutes using a water bath sonicator.[1][6]
-
Filter the resulting extract to remove solid hop material.
-
Dilute an aliquot of the filtered extract with the extraction solvent to an appropriate concentration for HPLC analysis.
2. HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 3 µm particle size) is typically used.[6]
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water, acidified with a small amount of an acid like formic acid or phosphoric acid, is common. For example, a mobile phase conforming to Analytica-EBC method 7.9 can be employed.[3][6]
-
Detection: A photodiode array (PDA) detector set to 270 nm is used for the quantification of humulinones.[1][6]
-
Standard: A calibrated this compound standard, such as a this compound-dicyclohexylamine (DCHA) salt, is used to create a standard curve for accurate quantification.[1]
3. Data Analysis:
-
The concentration of humulinones in the sample is determined by comparing the peak area from the sample chromatogram to the standard curve generated from the this compound standard.
Visualizing the Biochemical and Experimental Pathways
To further elucidate the processes involved in the formation and analysis of humulinones, the following diagrams are provided.
Caption: Formation of Humulinones from Alpha-Acids via Oxidation.
Caption: Experimental Workflow for this compound Quantification.
References
A Comparative Analysis of Bitterness Intensity: Humulinones vs. Isohumulones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bitterness intensity between humulinones and isohumulones, two key compound classes contributing to the bitter taste profile of products derived from hops. The following sections present quantitative data from sensory evaluations, detailed experimental methodologies, and visual representations of the workflows and biological pathways involved.
Quantitative Comparison of Bitterness
Sensory panel evaluations have consistently demonstrated that humulinones are less bitter than isohumulones (also known as iso-alpha-acids). Research indicates that humulinones exhibit approximately 66% of the bitterness intensity of isohumulones.[1][2][3][4] This difference in potency is a critical consideration in fields where precise control of bitterness is required, such as the food and beverage industry and pharmaceutical formulations.
| Compound Class | Relative Bitterness Intensity (vs. Isohumulones) | Concentration Range Tested (in beer) | Reference |
| Humulinones | 66% (±13%) | 8 to 40 mg/L | [1] |
| Isohumulones | 100% (Baseline) | 6 to 30 mg/L | [1] |
Beyond simple intensity, the qualitative nature of the bitterness also differs. Sensory descriptive analysis has shown that the bitterness from humulinones is perceived as being less medicinal and having a shorter duration compared to the bitterness imparted by isohumulones.[5]
Experimental Protocols
The quantitative data presented above is supported by rigorous experimental methodologies, primarily involving sensory panel analysis and analytical chemistry for compound quantification.
Sensory Evaluation: Descriptive Analysis
The perception of bitterness is quantified using trained human sensory panels. A typical protocol involves the following steps:
-
Panelist Training: A group of individuals (e.g., a nine-member panel) is trained to identify and scale the intensity of bitterness in a standardized manner.[1]
-
Sample Preparation: High-purity extracts of humulinones and isohumulones are prepared.[5] These extracts are then dosed into a neutral base material, such as unhopped beer, at varying concentrations.[1] For instance, humulinones might be tested in a range of 8 to 40 mg/L, while isohumulones are tested from 6 to 30 mg/L.[1]
-
Sensory Assessment: Panelists are presented with the prepared samples in a controlled environment. They then rate the bitterness intensity on a defined scale.[6] Multiple replicates of each sample are evaluated to ensure statistical validity.[1]
-
Descriptive Profiling: In addition to intensity, panels may also evaluate the qualitative aspects of the bitterness, using descriptors such as "peak bitterness," "duration," "metallic," and "medicinal/harsh".[5]
Analytical Chemistry: High-Performance Liquid Chromatography (HPLC)
To ensure the accuracy of the concentrations used in sensory studies and to quantify these compounds in various matrices, High-Performance Liquid Chromatography (HPLC) is the standard analytical technique.
-
Sample Preparation: The sample (e.g., beer, hop extract) is first prepared for analysis. This may involve extraction with a solvent like iso-octane after acidification.[7]
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. The different compounds in the sample are separated as they pass through a column (e.g., a C18 column) due to their differing affinities for the stationary phase and the mobile phase.[1]
-
Detection: As the separated compounds exit the column, they are detected by a UV-Vis detector, typically at a wavelength of 275 nm for bitterness compounds.[8][9]
-
Quantification: The concentration of each compound is determined by comparing the peak area in the sample's chromatogram to the peak areas of known concentration standards of purified humulinones and isohumulones.[1]
Visualizing the Process and Pathways
To further elucidate the methodologies and biological context, the following diagrams are provided.
The bitter taste of these compounds is mediated by specific G protein-coupled receptors on the tongue, known as TAS2Rs (Taste 2 Receptors). Research has identified that hop-derived bitter compounds, including isohumulones, interact with TAS2R1, TAS2R14, and TAS2R40.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. scottjanish.com [scottjanish.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 50. Sensory bitterness quality of oxidized hop acids: Humulinones and hulupones [asbcnet.org]
- 6. Evaluation of Nonvolatile Chemistry Affecting Sensory Bitterness Intensity of Highly Hopped Beers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. irl.umsl.edu [irl.umsl.edu]
- 10. researchgate.net [researchgate.net]
- 11. In Silico Investigation of Bitter Hop-Derived Compounds and Their Cognate Bitter Taste Receptors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
The Pelletizing Paradox: An Examination of Humulinone Concentrations in Leaf Hops Versus Pellets
For researchers, scientists, and drug development professionals, understanding the chemical intricacies of botanical compounds is paramount. In the context of Humulus lupulus (hops), the transformation from whole leaf cones to densified pellets introduces significant chemical alterations. This guide provides a comparative analysis of the concentration of humulinone—a key oxidative derivative of α-acids—between these two hop formats, supported by experimental data and detailed analytical protocols.
The processing of raw agricultural commodities often leads to changes in their chemical profile. In the case of hops, the pelletizing process, designed to increase storage stability and reduce volume, has a measurable impact on the concentration of various compounds, including the alpha-acid degradation product, this compound. While leaf hops contain baseline levels of humulinones, the mechanical and thermal stresses of pelletization contribute to an increase in their formation.
Comparative Analysis of this compound and Humulone (B191422) Concentrations
The pelletizing process involves milling the hop cones into a powder, which ruptures the lupulin glands where the majority of resins and essential oils, including alpha-acids (such as humulone), are stored.[1] This increased exposure to oxygen, combined with the heat generated during pellet formation, accelerates the oxidation of humulones into humulinones.[2] Consequently, hop pellets generally exhibit higher concentrations of humulinones compared to their leaf hop counterparts.[1]
Conversely, the concentration of the precursor alpha-acid, humulone, tends to decrease during pelletization and subsequent storage. This degradation is a direct contributor to the rise in this compound levels. The Hop Storage Index (HSI) is a common measure of hop freshness, with a higher HSI indicating a greater degree of oxidation.[3] Studies have shown a positive correlation between a higher HSI and increased this compound concentrations in both leaf hops and pellets.[3]
The following table provides a summary of typical concentrations of this compound and its precursor, humulone, in leaf hops versus hop pellets. It is important to note that these values can vary significantly based on the hop variety, initial freshness (HSI), and the specific parameters of the pelletizing process.
| Compound | Leaf Hops (% w/w) | Hop Pellets (% w/w) | Key Observations |
| This compound | < 0.3[2] | 0.2 - 0.5+[2][4] | Concentration generally increases post-pelleting due to oxidation. |
| Humulone (α-acid) | Variety Dependent (e.g., 8-12) | Lower than initial leaf form | Decreases as it oxidizes to form this compound and other degradation products. |
| Hop Storage Index (HSI) | Lower (Fresher) | Higher (More Oxidized) | Pelletization and storage increase the HSI, correlating with higher this compound. |
Experimental Protocols
The quantification of humulinones and humulones in hops is predominantly carried out using High-Performance Liquid Chromatography (HPLC). The following is a detailed methodology based on established protocols such as the American Society of Brewing Chemists (ASBC) Hops-14 and European Brewery Convention (EBC) 7.7 methods.[2][5]
Sample Preparation and Extraction
-
Sample Homogenization : For leaf hops, a representative sample is ground to a fine powder. Hop pellets are typically used as is or can be ground for finer consistency.
-
Extraction :
-
Accurately weigh approximately 5 grams of ground leaf hops or 2.5 grams of hop pellets into a centrifuge tube.
-
Add a known volume of extraction solvent (e.g., 100 mL for leaf hops, 50 mL for pellets). A common solvent is acidic methanol (B129727) (e.g., methanol with 0.5 mL of 85% o-phosphoric acid per liter).[6]
-
The mixture is then agitated to ensure thorough extraction. Sonication in a water bath for a specified period (e.g., 5 minutes) is a common and effective method.[6]
-
-
Clarification : The resulting slurry is centrifuged or filtered (e.g., through a 0.45 µm syringe filter) to remove solid plant material.
-
Dilution : The clarified extract is then diluted with the mobile phase to a concentration suitable for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation : An HPLC system equipped with a Diode Array Detector (DAD) or a UV-Vis detector is used.
-
Column : A C18 reverse-phase column is typically employed for the separation of hop acids.[6]
-
Mobile Phase : A gradient of an organic solvent (e.g., methanol or acetonitrile) and an acidified aqueous phase (e.g., water with formic or phosphoric acid) is commonly used. A typical mobile phase composition is a mixture of methanol and 0.17% formic acid in water (85:15 v/v).[7]
-
Detection : The detector is set to a wavelength suitable for the detection of both humulones and humulinones, typically around 270 nm for humulinones and 314 nm for humulones.[6]
-
Quantification : The concentration of each compound is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard (e.g., International Calibration Extract - ICE).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for comparing this compound and humulone concentrations in leaf hops and hop pellets.
Caption: Workflow for Hop Compound Analysis.
Signaling Pathway of Humulone to this compound
The conversion of humulone to this compound is an oxidative process. While the exact enzymatic and non-enzymatic pathways in hops are complex, the fundamental transformation involves the oxidation of the humulone molecule.
Caption: Humulone to this compound Pathway.
References
- 1. scottjanish.com [scottjanish.com]
- 2. cdn.hopsteiner.de [cdn.hopsteiner.de]
- 3. mbaa.com [mbaa.com]
- 4. hopsteiner.us [hopsteiner.us]
- 5. Hops Methods [asbcnet.org]
- 6. agraria.com.br [agraria.com.br]
- 7. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Humulinone and Xanthohumol Face Off in Biological Activity
For Immediate Release
[City, State] – [Date] – A comprehensive in vitro comparison reveals distinct yet complementary biological activities of two hop-derived compounds, Humulinone and Xanthohumol. This guide provides a detailed analysis for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental protocols, and the signaling pathways implicated in their mechanisms of action.
This compound, a lesser-known bitter acid, demonstrates significant potential in combating metabolic and inflammatory conditions, particularly in liver cells. In contrast, Xanthohumol, a well-studied prenylated flavonoid, exhibits potent anti-cancer, anti-inflammatory, and antioxidant properties across a wide range of cell types. This guide synthesizes available in vitro data to offer a direct comparison of their efficacy and modes of action.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data on the anti-cancer, anti-inflammatory, and antioxidant activities of this compound and Xanthohumol.
Table 1: Anti-Cancer Activity (IC50 values in µM)
| Cell Line | Cancer Type | This compound (IC50 µM) | Xanthohumol (IC50 µM) |
| AGS | Gastric Cancer | Data not available | 16.04 |
| SGC-7901 | Gastric Cancer | Data not available | 35.81 |
| MGC-803 | Gastric Cancer | Data not available | 111.16 |
| HCT-15 | Colon Cancer | Data not available | 3.6[1] |
| 40-16 | Colon Cancer | Data not available | 2.6 (72h), 3.6 (48h), 4.1 (24h)[1] |
| MDA-MB-231 | Breast Cancer | Data not available | 6.7[1] |
| Hs578T | Breast Cancer | Data not available | 4.78[1] |
| A-2780 | Ovarian Cancer | Data not available | 0.52 (2 days), 5.2 (4 days) |
| Neuroblastoma (NB) cell lines | Neuroblastoma | Data not available | ~12 |
| Normal Gastric Epithelial Cells (GES-1) | Non-cancerous | Data not available | 285.26 |
Note: The high IC50 value of Xanthohumol in normal gastric cells suggests a degree of selectivity for cancer cells.
Table 2: Anti-Inflammatory Activity
| Activity | This compound | Xanthohumol |
| Inhibition of Pro-inflammatory Gene Expression | Significantly reduced expression of pro-inflammatory factors in lipopolysaccharide (LPS)-treated activated hepatic stellate cells.[2] | Reduces expression of IL-6, TNF-α, IL-1β, COX-2, and iNOS in various cell models.[2][3][4] |
| Effect on Cytokine Production | Ameliorated steatosis-induced pro-inflammatory gene expression.[2] | Significantly inhibits the production of IL-1β, IL-6, and TNF-α in LPS-stimulated RAW 264.7 macrophages. |
Table 3: Antioxidant Activity
| Assay | This compound | Xanthohumol |
| Trolox Equivalent Antioxidant Capacity (TEAC) | Data not available | ABTS assay: 0.32 ± 0.09 µmol·L⁻¹[1] FRAP assay: 0.27 ± 0.04 µmol·L⁻¹[1] |
| DPPH Radical Scavenging | Data not available | No significant scavenging effect observed in one study.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Cytotoxicity Assays (MTT and SRB Assays)
These colorimetric assays are used to assess the effect of compounds on cell proliferation and viability.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or Xanthohumol. Control wells receive media with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds.
-
MTT Assay:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[5]
-
Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.[5]
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[5]
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.[5]
-
-
SRB (Sulphorhodamine B) Assay:
-
After treatment, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
Absorbance is measured at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Lipid Accumulation Assay (Oil Red O Staining)
This assay is used to visualize and quantify the accumulation of neutral lipids in cells, particularly relevant for studying steatosis.[6][7][8]
-
Cell Culture and Treatment: Primary human hepatocytes or HepG2 cells are cultured and treated with fatty acids to induce lipid accumulation, with or without the presence of this compound or Xanthohumol.
-
Staining Procedure:
-
Cells are washed with phosphate-buffered saline (PBS) and fixed with a suitable fixative (e.g., 10% formalin).[8]
-
After fixation, cells are washed and then stained with a working solution of Oil Red O for a specified time.[8]
-
Excess stain is removed by washing with water.
-
Cell nuclei can be counterstained with hematoxylin (B73222) for better visualization.[8]
-
-
Quantification:
-
The stained lipid droplets can be visualized and imaged using a microscope.
-
For quantitative analysis, the Oil Red O stain is extracted from the cells using a solvent like isopropanol, and the absorbance of the extract is measured with a spectrophotometer.[6]
-
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes, such as those encoding for pro-inflammatory cytokines.[9][10][11]
-
RNA Isolation: Total RNA is extracted from treated and untreated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[11]
-
Real-Time PCR: The cDNA is then used as a template for PCR amplification with gene-specific primers for the target genes (e.g., IL-6, TNF-α) and a reference (housekeeping) gene (e.g., GAPDH, β-actin). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.[10]
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and Xanthohumol are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.
Caption: Experimental workflow for comparing the biological activities of this compound and Xanthohumol in vitro.
Caption: Simplified signaling pathways modulated by Xanthohumol and this compound.
Conclusion
The in vitro evidence strongly suggests that this compound and Xanthohumol possess distinct and valuable biological activities. Xanthohumol's broad-spectrum anti-cancer and anti-inflammatory effects are well-documented, with clear evidence of its interaction with key signaling pathways. This compound, while less studied, shows significant promise in the context of liver health, specifically in mitigating the cellular hallmarks of non-alcoholic fatty liver disease.
This comparative guide highlights the potential of both compounds for further investigation and development as therapeutic agents. The provided data and protocols offer a foundation for researchers to build upon, fostering a deeper understanding of the therapeutic potential of these natural hop-derived molecules.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Hop-derived Humulinones Reveal Protective Effects in in vitro Models of Hepatic Steatosis, Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioactivetech.pl [bioactivetech.pl]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]
- 8. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 9. Analysis of cytokine gene expression by qRT-PCR [bio-protocol.org]
- 10. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Use of Real-Time Reverse Transcriptase PCR for the Quantification of Cytokine Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Humulinone: A Guide for Laboratory Professionals
Humulinone, an oxidized derivative of alpha acids (humulones), is a phloroglucinol (B13840) derivative and is considered a type of organic acid.[1] Its molecular structure is similar to that of iso-α-acids but contains an additional hydroxyl group, which increases its polarity and solubility.[2] Concentrations of this compound in hops and hop pellets are typically in the range of 0.2% to 0.5% w/w.[3]
Core Principles of Chemical Waste Disposal
Before proceeding with any disposal method, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to the Safety Data Sheet (SDS) for this compound, if available. The following procedures are based on general principles for handling organic acid waste in a laboratory setting.
Step-by-Step Disposal Procedures for this compound
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling this compound waste.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound powder, contaminated weigh boats, and filter papers in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: Solid Organic Acid (this compound)."
-
Liquid Waste (Aqueous): For dilute aqueous solutions of this compound, the disposal method depends on the concentration and local regulations.
-
For solutions with no other hazardous components, neutralization may be an option. Slowly add a weak base (e.g., sodium bicarbonate) while monitoring the pH. Once the pH is between 5.5 and 9.5, it may be permissible to dispose of it down the drain with copious amounts of water, subject to institutional approval.[4]
-
If the aqueous solution contains other hazardous materials (e.g., heavy metals), it must be collected as hazardous waste.[4]
-
-
Liquid Waste (Organic Solvents): Solutions of this compound in organic solvents should be collected in a designated hazardous waste container for halogenated or non-halogenated solvents, depending on the solvent used.[5] Never mix incompatible waste streams. For instance, do not mix oxidizing acids with organic chemicals.[6]
-
-
Container Management:
-
Use only approved, compatible containers for waste collection.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area away from heat and ignition sources.
-
-
Disposal Request: Once the waste container is full, submit a hazardous waste pickup request to your institution's EHS department. Do not attempt to transport or dispose of the waste yourself.
Quantitative Data Summary
While specific disposal limits for this compound are not established, the following table provides general thresholds for common laboratory waste streams, which can serve as a conservative reference.
| Waste Type | Typical Concentration Limits for Drain Disposal (with neutralization) | Notes |
| Aqueous this compound | Dependent on local regulations; generally low ppm levels | Neutralization to a pH of 5.5-9.5 is often required.[4] Solutions containing other toxic chemicals should not be drain disposed.[4] |
| Heavy Metals | e.g., Arsenic > 0.25 mg/L, Barium > 2 mg/L, Cadmium > 0.5 mg/L | If your this compound solution is contaminated with heavy metals, it must be disposed of as hazardous waste.[6] |
| Organic Solvents | Not permissible for drain disposal | Segregate into halogenated and non-halogenated solvent waste streams.[5] |
| Concentrated Acids/Bases | Not permissible for drain disposal without neutralization | Neutralization should only be performed on small volumes by trained personnel using appropriate safety precautions.[4] For instance, always add acid to water, not the other way around, and perform the neutralization in a fume hood.[4] |
Experimental Protocol: Hypothetical Extraction and Analysis of this compound from Hops
This protocol outlines a general method for the extraction and quantification of this compound from hop pellets.
Objective: To determine the concentration of this compound in a sample of hop pellets.
Materials:
-
Hop pellets
-
Methanol (B129727) (acidified with 0.5 mL of 85% o-phosphoric acid per 1 L of methanol)[7]
-
Water bath sonicator
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a photodiode array (PDA) detector[7]
-
This compound analytical standard
Procedure:
-
Weigh 2.50 g of hop pellets into a 50 mL centrifuge tube.[7]
-
Add 50 mL of acidified methanol to the tube.[7]
-
Sonicate the mixture in a water bath for 5 minutes to extract the this compound.[7]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze the filtered sample by HPLC, using a C18 column and a mobile phase suitable for separating organic acids.[7] Set the PDA detector to monitor at 270 nm.[7]
-
Prepare a calibration curve using the this compound analytical standard.
-
Quantify the this compound concentration in the hop extract by comparing its peak area to the calibration curve.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for this compound waste disposal and the experimental workflow.
Caption: Decision tree for the proper disposal of this compound waste.
Caption: Workflow for this compound extraction and analysis.
References
- 1. Humulone - Wikipedia [en.wikipedia.org]
- 2. cdn.hopsteiner.de [cdn.hopsteiner.de]
- 3. 58. This compound: A naturally formed hop bitter acid [asbcnet.org]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. mundiconvenius.pt [mundiconvenius.pt]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
